molecular formula C9H13NO3 B1590575 2,4,5-Trimethoxyaniline CAS No. 26510-91-8

2,4,5-Trimethoxyaniline

カタログ番号: B1590575
CAS番号: 26510-91-8
分子量: 183.2 g/mol
InChIキー: SXVWPPJHFOCGAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,5-Trimethoxyaniline is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,4,5-trimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVWPPJHFOCGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496967
Record name 2,4,5-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26510-91-8
Record name 2,4,5-Trimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-trimethoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,5-Trimethoxyaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, structure, synthesis, and applications of 2,4,5-Trimethoxyaniline. This document moves beyond a simple data sheet to provide field-proven insights and explain the causality behind experimental choices, ensuring a thorough understanding of this versatile chemical intermediate.

Introduction and Strategic Importance

This compound is a substituted aniline derivative that serves as a critical building block in advanced organic synthesis. Its strategic importance is primarily recognized in the fields of medicinal chemistry and materials science. As a positional isomer of the well-known psychedelic phenethylamine, mescaline (3,4,5-trimethoxyphenethylamine), and a direct precursor to 2,4,5-trimethoxyphenethylamine (2C-O), it holds significant interest for the development of novel psychoactive compounds and serotonergic receptor modulators.[1][2] Its unique electronic and structural properties, conferred by the arrangement of its three methoxy groups and a primary amine on the benzene ring, make it a versatile precursor for a range of complex molecular targets, including potential anticancer agents.[3][4]

Molecular Structure and Physicochemical Properties

The identity and behavior of this compound are fundamentally dictated by its molecular architecture. The presence of electron-donating methoxy groups and the nucleophilic amino group on the aromatic ring significantly influences its reactivity and physical properties.

Chemical Identity
  • IUPAC Name: this compound[5]

  • CAS Number: 26510-91-8[5][6]

  • Molecular Formula: C₉H₁₃NO₃[5][6]

  • Canonical SMILES: COC1=CC(=C(C=C1N)OC)OC[5]

  • InChIKey: SXVWPPJHFOCGAD-UHFFFAOYSA-N[5]

Molecular Structure Diagram

The spatial arrangement of the functional groups is crucial for understanding the molecule's steric and electronic characteristics.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative properties of this compound, which are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Molecular Weight 183.20 g/mol [5][6]
Appearance Off-white to grey crystalline powder[7]
Melting Point 108-116 °C[7]
Boiling Point No definitive data available; estimated >300 °C[8]
Solubility Soluble in ethanol, methylene chloride[9]
pKa 4.35 ± 0.10 (Predicted)[3]
Storage Temperature 10°C - 25°C, in a well-closed container[6]

Synthesis and Mechanistic Insights

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. The most common laboratory-scale preparation of this compound involves the reduction of the corresponding nitroaromatic compound.

Experimental Protocol: Reduction of 2,4,5-Trimethoxynitrobenzene

This protocol details a robust method for the synthesis of this compound via stannous chloride reduction.[9]

Causality Statement: The choice of stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for the reduction of aromatic nitro groups. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the acidic medium providing the necessary protons for the formation of water as a byproduct. This method is often preferred over catalytic hydrogenation for its functional group tolerance and operational simplicity at a lab scale.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 500 cm³ round-bottom flask equipped with a reflux condenser. Add boiling chips (carborundum) to ensure smooth boiling.

  • Reagent Addition: To the flask, add 21.3 g (0.1 mole) of 2,4,5-trimethoxynitrobenzene, 80 g of stannous chloride (SnCl₂), and 100 cm³ of concentrated hydrochloric acid (d=1.18).

  • Reaction: Heat the mixture to a boil under reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting nitro compound is consumed.

  • Work-up (Basification): After cooling the flask to room temperature, carefully add a concentrated sodium hydroxide (NaOH) solution portion-wise until the initially formed tin hydroxide precipitate redissolves, forming sodium stannate. This step neutralizes the acid and liberates the free aniline base.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with methylene chloride (3 x 50 mL). The aniline is more soluble in the organic solvent.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid residue from ethanol to yield the purified this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2,4,5-Trimethoxynitrobenzene Reaction Reflux (1 hr) Start->Reaction Reagents SnCl₂ / HCl Reagents->Reaction Workup 1. Cool 2. Basify (NaOH) Reaction->Workup Extraction Extract with CH₂Cl₂ Workup->Extraction Purification Dry & Evaporate Extraction->Purification End Pure this compound Purification->End

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nucleophilic amine and the electron-rich aromatic ring.

  • Pharmaceutical Synthesis: It is a precursor for synthesizing novel pharmaceutical compounds. Its structural similarity to mescaline makes it a key starting material for developing analogues with potential applications in neuroscience and as therapeutic agents.[1] It has been specifically noted for its use in preparing new classes of anticancer agents.[3]

  • Dye and Pigment Industry: Like many aniline derivatives, it can be used as an intermediate in the synthesis of various dyes and pigments.[7]

  • Organic Synthesis: The amine group readily undergoes acylation, alkylation, and diazotization, allowing for the introduction of a wide array of other functional groups. The aromatic ring is highly activated towards electrophilic aromatic substitution, enabling further functionalization.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is derived from its GHS classification.[5][10]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5][10]

  • H315: Causes skin irritation.[5][10]

  • H319: Causes serious eye irritation.[5][10]

  • H335: May cause respiratory irritation.[5][10]

Precautionary Measures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10] For operations that may generate dust, respiratory protection may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][11]

Conclusion

This compound is a chemical intermediate of significant value, particularly for researchers in medicinal chemistry and drug discovery. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an accessible and powerful tool for constructing complex molecular architectures. A thorough understanding of its properties and adherence to strict safety protocols are crucial for its effective and safe utilization in the laboratory.

References

A Comprehensive Technical Guide to the Synthesis of Substituted Phenethylamines from 2,4,5-Trimethoxy Nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,5-Trimethoxy nitrobenzene is a key aromatic precursor in the field of organic synthesis, particularly for the preparation of pharmacologically significant substituted phenethylamines. This class of compounds, characterized by a phenethylamine backbone with various substitutions on the aromatic ring, has been the subject of extensive research in medicinal chemistry and drug development due to their diverse interactions with the central nervous system. This guide provides an in-depth exploration of the primary synthetic pathways originating from 2,4,5-trimethoxy nitrobenzene, with a focus on the chemical transformations leading to 2,4,5-trimethoxyphenethylamine. The methodologies detailed herein are grounded in established chemical principles and are intended for an audience of researchers, scientists, and professionals in drug development.

Core Synthetic Pathway: From Nitroaromatic to Phenethylamine

The most direct and widely documented synthetic route from 2,4,5-trimethoxy nitrobenzene to the corresponding phenethylamine involves a two-stage process: the reduction of the nitro group to an amine, followed by a series of transformations to build the ethylamine side chain. However, a more common and often higher-yielding approach in practice involves the conversion of a related benzaldehyde through a nitrostyrene intermediate. For the sake of a comprehensive guide, we will detail the pivotal reduction of the nitrobenzene and then elaborate on the widely adopted aldehyde-based pathway to the target phenethylamine.

Part 1: Reduction of 2,4,5-Trimethoxy Nitrobenzene to 2,4,5-Trimethoxyaniline

The foundational step in this synthetic sequence is the reduction of the nitro group of 2,4,5-trimethoxy nitrobenzene to form this compound.[1][2] This transformation is critical as the resulting aniline is a versatile intermediate for further functionalization. Several robust methods are available for this reduction, with the choice often depending on the scale of the reaction and the available laboratory infrastructure.

  • Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction, often providing high yields of the desired aniline with minimal side products.[3][4][5][6] The reaction is typically carried out in a pressure vessel using a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.[3][7] The substrate is dissolved in a suitable solvent, like ethanol or ethyl acetate, and subjected to a hydrogen atmosphere. The process is generally monitored by the uptake of hydrogen. While highly effective, this method requires specialized equipment for handling hydrogen gas under pressure.

  • Metal-Acid Reduction: A classic and widely used method for the reduction of aromatic nitro compounds involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically concentrated hydrochloric acid (HCl).[1][8] This method is often favored in laboratory settings due to its operational simplicity. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with the acid serving as a proton source. A detailed protocol for this method is provided in the subsequent section.

Part 2: The Aldehyde Route to 2,4,5-Trimethoxyphenethylamine

While the direct conversion of this compound to the corresponding phenethylamine is a multi-step process, a more convergent and frequently utilized strategy begins with the corresponding benzaldehyde. This pathway involves a Henry reaction followed by the reduction of the resulting nitrostyrene.

  • The Henry Reaction (Nitroaldol Reaction): The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. In this context, 2,4,5-trimethoxybenzaldehyde is condensed with nitromethane to yield 2,4,5-trimethoxy-β-nitrostyrene.[9][10][11] The reaction is typically catalyzed by a primary amine, such as methylamine, or ammonium acetate in a solvent like glacial acetic acid.[9][10] The choice of catalyst is crucial, as tertiary amines tend to favor the formation of the nitroalcohol intermediate rather than the dehydrated nitrostyrene.[10]

  • Reduction of 2,4,5-Trimethoxy-β-nitrostyrene: The final and most critical step is the reduction of the nitrostyrene intermediate to the target 2,4,5-trimethoxyphenethylamine. This transformation requires a powerful reducing agent that can simultaneously reduce both the nitro group and the carbon-carbon double bond. Lithium aluminum hydride (LAH) is the most commonly employed reagent for this purpose, typically used in an anhydrous solvent like tetrahydrofuran (THF).[12][13][14][15] The reaction is highly exothermic and requires careful control of the addition rate and temperature. Alternative, milder reducing agents such as sodium borohydride (NaBH₄) in the presence of a catalyst like copper(II) chloride have also been reported.[16][17]

Experimental Protocols

Protocol 1: Reduction of 2,4,5-Trimethoxy Nitrobenzene using Stannous Chloride

This protocol describes the reduction of 2,4,5-trimethoxy nitrobenzene to this compound using stannous chloride in hydrochloric acid.[1]

  • Reaction Setup: In a 500 cm³ round-bottom flask equipped with a reflux condenser, add 21.3 g (0.1 mole) of 2,4,5-trimethoxy nitrobenzene, 80 g of stannous chloride, 100 cm³ of concentrated hydrochloric acid (d=1.18), and a few boiling chips.

  • Reaction: Heat the mixture to boiling and maintain reflux for 1 hour.

  • Work-up: After cooling the reaction mixture, carefully add a concentrated solution of sodium hydroxide until the initially formed precipitate of tin hydroxides redissolves, indicating the formation of sodium stannate.

  • Extraction: Extract the resulting alkaline solution with methylene chloride.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude residue can be further purified by crystallization from ethanol.

Protocol 2: The Henry Reaction of 2,4,5-Trimethoxybenzaldehyde

This protocol details the condensation of 2,4,5-trimethoxybenzaldehyde with nitromethane to form 2,4,5-trimethoxy-β-nitrostyrene, adapted from procedures for analogous compounds.[9][18]

  • Reaction Setup: In a flask, dissolve the starting 2,4,5-trimethoxybenzaldehyde in glacial acetic acid (approximately 0.5 mL per mmol of aldehyde).[9]

  • Reagent Addition: Add 2.0-2.5 molar equivalents of nitromethane and a catalytic amount of ammonium acetate or a primary amine catalyst.

  • Reaction: Heat the mixture under reflux for a period of 1 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the nitrostyrene product. The solid can then be collected by filtration, washed with water, and recrystallized from a suitable solvent like isopropanol or ethanol to yield the purified 2,4,5-trimethoxy-β-nitrostyrene.

Protocol 3: LAH Reduction of 2,4,5-Trimethoxy-β-nitrostyrene

This protocol describes the reduction of the nitrostyrene intermediate to 2,4,5-trimethoxyphenethylamine using lithium aluminum hydride.[14] Note: This reaction should only be performed by trained personnel in a well-ventilated fume hood, as LAH reacts violently with water.

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen), prepare a slurry of LAH (approximately 1.0-1.5 molar equivalents relative to the nitrostyrene) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve the 2,4,5-trimethoxy-β-nitrostyrene in anhydrous THF and add it dropwise to the stirred LAH slurry at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture. The reaction can be stirred at room temperature for several hours and then refluxed for an additional period to ensure completion.

  • Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly add a calculated amount of water or a sequence of water and sodium hydroxide solution to quench the excess LAH. A common procedure is the Fieser workup, which involves the sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LAH in grams used. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Isolation and Purification: Filter the resulting mixture and wash the precipitate with additional THF. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation under high vacuum or by conversion to its hydrochloride salt.

Data Summary

Reaction StepKey ReagentsSolventTemperatureTypical YieldReference
Nitro ReductionSnCl₂ / HClHCl(aq)Reflux~70-80%[1]
Henry ReactionNitromethane, NH₄OAcGlacial Acetic AcidReflux~50-80%[9][14]
Nitrostyrene ReductionLiAlH₄THFReflux~70-90%[14]

Synthetic Workflow Diagram

Synthesis_Route cluster_final Final Product start 2,4,5-Trimethoxy Nitrobenzene aniline This compound start->aniline aldehyde 2,4,5-Trimethoxybenzaldehyde nitrostyrene 2,4,5-Trimethoxy- β-nitrostyrene aldehyde->nitrostyrene Henry Reaction (Nitromethane) product 2,4,5-Trimethoxyphenethylamine nitrostyrene->product

Caption: Synthetic pathways from 2,4,5-trimethoxy substituted precursors.

References

A Technical Guide to the Spectroscopic Characterization of 2,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,5-Trimethoxyaniline is a substituted aromatic amine with significant applications in the synthesis of various organic compounds, including pharmaceuticals and dyes. The precise arrangement of its functional groups—an amino group and three methoxy groups on a benzene ring—gives rise to its unique chemical properties and reactivity. Accurate and comprehensive characterization of this molecule is paramount for its effective use in research and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Our objective is to offer a detailed interpretation of the spectral data, grounded in the principles of chemical structure and spectroscopy, to aid researchers, scientists, and drug development professionals in their work with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Theoretical Framework for NMR Analysis of Substituted Anilines

The chemical shifts observed in the NMR spectrum of a substituted aniline like this compound are governed by the electronic effects of the substituents on the aromatic ring. The amino (-NH₂) group is a strong activating group, donating electron density to the ring through resonance, particularly at the ortho and para positions. Conversely, methoxy (-OCH₃) groups are also activating and ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, determines the precise chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum provides a map of the hydrogen atoms within a molecule. For this compound, we expect to see distinct signals for the aromatic protons, the amine protons, and the protons of the three methoxy groups.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile amine protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons for each peak.

Workflow for ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Transfer to NMR tube B->C D Acquire spectrum on a high-resolution NMR spectrometer C->D E Fourier Transform D->E F Phase Correction E->F G Integration F->G H Interpreted ¹H NMR Spectrum G->H Spectral Analysis

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.6Singlet1HAromatic H
~6.2Singlet1HAromatic H
~4.5-5.5Broad Singlet2H-NH₂
~3.9Singlet3H-OCH₃
~3.8Singlet3H-OCH₃
~3.7Singlet3H-OCH₃

Interpretation of the ¹H NMR Spectrum

  • Aromatic Protons: The two aromatic protons are expected to appear as singlets due to the substitution pattern. The proton at C6 will likely be the most downfield of the two due to the deshielding effect of the adjacent amino group and the methoxy group at C5. The proton at C3 will be more shielded.

  • Amine Protons: The protons of the primary amine group will typically appear as a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature.

  • Methoxy Protons: The three methoxy groups will each give rise to a singlet, integrating to three protons each. Their chemical shifts will be similar but distinct due to their different positions on the aromatic ring.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, but with a few key differences:

  • Sample Concentration: A higher concentration of the sample is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet.

  • Acquisition Time: Longer acquisition times are generally needed to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150-155C-O
~140-145C-N
~135-140C-O
~110-115C-O
~100-105Aromatic C-H
~95-100Aromatic C-H
~55-60-OCH₃

Interpretation of the ¹³C NMR Spectrum

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons attached to the electronegative oxygen and nitrogen atoms (C1, C2, C4, C5) will be the most downfield. The carbons bearing a hydrogen atom (C3 and C6) will be more upfield.

  • Methoxy Carbons: The carbons of the three methoxy groups will appear in the upfield region of the spectrum, typically between 55 and 60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework for IR Analysis of Substituted Anilines

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups: the N-H bonds of the primary amine, the C-N bond, the C-O bonds of the methoxy groups, and the C-H and C=C bonds of the aromatic ring. The positions of these bands provide valuable information about the molecular structure. For primary amines, two distinct N-H stretching bands are typically observed.[1]

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate if it is a liquid. For solid samples like this compound, the KBr pellet method is common.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Grind 1-2 mg of sample with ~100 mg KBr B Press into a transparent pellet A->B C Place pellet in FTIR spectrometer B->C D Acquire IR spectrum (4000-400 cm⁻¹) C->D E Interpreted IR Spectrum D->E Spectral Analysis

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3500MediumAsymmetric N-H stretch
3300-3400MediumSymmetric N-H stretch
3000-3100WeakAromatic C-H stretch
2850-3000MediumAliphatic C-H stretch (-OCH₃)
1600-1650StrongN-H bend (scissoring)
1500-1550StrongAromatic C=C stretch
1200-1300StrongAryl-N stretch
1000-1100StrongAryl-O stretch

Interpretation of the IR Spectrum

  • N-H Stretching: The two bands in the 3300-3500 cm⁻¹ region are characteristic of a primary amine.[2]

  • C-H Stretching: The weak bands above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while the medium intensity bands below 3000 cm⁻¹ are from the C-H bonds of the methoxy groups.

  • N-H Bending: The strong absorption around 1600-1650 cm⁻¹ is due to the scissoring vibration of the -NH₂ group.[1]

  • Aromatic C=C Stretching: The bands in the 1500-1550 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-N and C-O Stretching: The strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-N and C-O stretching vibrations confirm the presence of the amine and methoxy functional groups attached to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to elucidate its structure.

Theoretical Framework for MS Analysis of Substituted Anilines

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of substituted anilines is often directed by the presence of the nitrogen and oxygen atoms. Common fragmentation pathways include the loss of small neutral molecules or radicals.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized, most commonly by electron ionization (EI) for volatile compounds.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data for this compound

m/zRelative IntensityPossible Fragment
183HighMolecular ion [M]⁺˙
168Moderate[M - CH₃]⁺
140Low[M - CH₃ - CO]⁺
112Low[M - CH₃ - 2CO]⁺

Interpretation of the Mass Spectrum

  • Molecular Ion: The peak with the highest m/z value will correspond to the molecular ion (M⁺˙), which will confirm the molecular weight of this compound (183.20 g/mol ).[3]

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion. Subsequent losses of neutral molecules like carbon monoxide (CO) can also occur.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary approach to the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns. This guide has provided a detailed overview of the expected spectroscopic data and its interpretation, offering a valuable resource for scientists and researchers working with this important synthetic intermediate. The protocols and interpretive frameworks presented herein are designed to ensure the accurate and reliable characterization of this compound, thereby supporting its application in various fields of chemical synthesis and drug discovery.

References

A Theoretical Deep Dive into the Molecular Structure of 2,4,5-Trimethoxyaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the molecular structure and electronic properties of 2,4,5-Trimethoxyaniline. It is intended for researchers, scientists, and drug development professionals who are interested in the computational analysis of substituted aniline derivatives. By leveraging established quantum chemical methods, we can gain profound insights into the geometric parameters, vibrational frequencies, and electronic characteristics that govern the behavior of this molecule.

Introduction: The Significance of this compound

This compound is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. The presence and positioning of the three methoxy groups and the amino group on the benzene ring create a unique electronic environment that dictates its reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding the three-dimensional structure and electronic landscape of this molecule at a quantum level is paramount for predicting its properties and designing novel applications.

Theoretical studies, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, offer a powerful, non-experimental route to probe the intricacies of molecular structures.[1][2] These computational techniques allow for the precise calculation of various molecular parameters, providing a detailed picture that complements and often precedes experimental investigation. This guide will walk through the theoretical framework, computational methodology, and expected results from a comprehensive analysis of this compound.

Part 1: Theoretical and Computational Methodologies

The foundation of a robust theoretical study lies in the selection of appropriate computational methods and basis sets. The choice is a balance between computational cost and accuracy, and for molecules of this size, DFT and HF have proven to be reliable and efficient.[3][4]

The Workhorses: Hartree-Fock (HF) and Density Functional Theory (DFT)
  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. It treats electron-electron repulsion in an averaged manner, neglecting electron correlation. While computationally less demanding, it provides a good first approximation of the molecular geometry and wavefunction.[2]

  • Density Functional Theory (DFT): DFT has become the most widely used method for quantum chemical calculations in chemistry and materials science.[4] Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. The accuracy of DFT methods depends on the chosen exchange-correlation functional. For studies on aniline derivatives, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have shown excellent agreement with experimental data.[1][4]

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), are commonly employed. The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, like this compound.[1]

Computational Workflow

A typical theoretical study on this compound would follow the workflow outlined below.

Computational Workflow cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Analysis and Interpretation mol_build 1. Initial Molecular Structure Generation method_select 2. Selection of Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select Define computational parameters geom_opt 3. Geometry Optimization method_select->geom_opt Perform calculation freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc Use optimized geometry data_analysis 6. Analysis of Optimized Geometry geom_opt->data_analysis Extract geometric data elec_prop 5. Electronic Property Calculation (HOMO-LUMO, MEP) freq_calc->elec_prop Confirm minimum energy structure spec_assign 7. Vibrational Spectra Assignment freq_calc->spec_assign Assign vibrational modes reactivity_pred 8. Prediction of Reactivity elec_prop->reactivity_pred Analyze electronic descriptors

Computational workflow for the theoretical analysis of this compound.

Part 2: In-Depth Analysis of Molecular Structure and Properties

Based on the computational workflow, we can predict and analyze several key properties of this compound.

Molecular Geometry: Bond Lengths and Angles

The geometry optimization process seeks the lowest energy conformation of the molecule. The resulting bond lengths and angles provide a detailed picture of the molecular structure. For this compound, we would expect to see:

  • C-N bond length: The interaction between the lone pair of the nitrogen atom and the π-system of the benzene ring will give this bond some double bond character, making it shorter than a typical C-N single bond.

  • C-O bond lengths: The methoxy groups will also influence the electronic distribution in the ring, affecting the C-O bond lengths.

  • Ring distortion: The presence of multiple substituents will likely cause a slight deviation from a perfect hexagonal geometry of the benzene ring.

The table below presents hypothetical, yet realistic, optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, with a comparison to general experimental values for aniline.[4]

ParameterCalculated Value (Å or °)Experimental Aniline Value (Å or °)
C-N Bond Length~1.391.402
C-C Bond Lengths (Aromatic)~1.39 - 1.411.390 - 1.397
C-H Bond Lengths (Aromatic)~1.081.081
C-N-H Bond Angle~112113.1
C-C-C Bond Angles (Aromatic)~118 - 122119.2 - 120.6
Vibrational Analysis: Interpreting the Molecular Dance

Vibrational frequency calculations are crucial for two reasons: they confirm that the optimized geometry is a true energy minimum (no imaginary frequencies), and they allow for the prediction of the infrared (IR) and Raman spectra. The vibrational modes can be assigned to specific functional groups, providing a theoretical fingerprint of the molecule.

Key expected vibrational modes for this compound include:

  • N-H stretching: Asymmetric and symmetric stretching of the amino group, typically observed in the 3300-3500 cm⁻¹ region.[1]

  • C-H stretching: Aromatic and methyl C-H stretching vibrations, usually found around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

  • C-N stretching: This mode is often coupled with other ring vibrations and is expected in the 1250-1350 cm⁻¹ range.[3]

  • C-O stretching: Asymmetric and symmetric stretching of the C-O-C linkage of the methoxy groups.

  • Ring vibrations: C-C stretching and bending modes of the benzene ring.

Electronic Properties: Unveiling Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential applications.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[5] For this compound, the HOMO is expected to be localized on the electron-rich amino group and the benzene ring, while the LUMO will likely be distributed over the aromatic system.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It allows for the identification of electrophilic and nucleophilic sites. In this compound, the MEP would show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the amino group.[6]

The following diagram illustrates the conceptual relationship between the calculated electronic properties and the prediction of chemical reactivity.

Electronic Properties and Reactivity cluster_input Quantum Chemical Calculations cluster_output Predicted Chemical Behavior HOMO_LUMO HOMO & LUMO Energies Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Electron Donating/Accepting Ability Stability Kinetic Stability HOMO_LUMO->Stability Energy Gap MEP Molecular Electrostatic Potential Sites Electrophilic & Nucleophilic Sites MEP->Sites Charge Distribution Sites->Reactivity

From electronic properties to reactivity prediction.

Conclusion

Theoretical studies provide an indispensable toolkit for the in-depth analysis of molecular structures like this compound. Through the judicious application of methods like DFT and HF, coupled with appropriate basis sets, researchers can obtain detailed and predictive insights into the geometric, vibrational, and electronic properties of this molecule. This knowledge is crucial for guiding experimental work, understanding structure-activity relationships, and ultimately, accelerating the development of new chemical entities for a wide range of applications.

References

An In-depth Technical Guide to 2,4,5-Trimethoxyaniline (CAS No. 26510-91-8) for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxyaniline, identified by CAS number 26510-91-8, is a highly functionalized aromatic amine that serves as a critical building block in the landscape of organic synthesis. Its unique substitution pattern, featuring an aniline core adorned with three electron-donating methoxy groups, imparts specific reactivity and renders it an invaluable precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of its properties, applications, and handling, with a particular focus on its role in the synthesis of pharmacologically active compounds.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

Chemical and Physical Data
PropertyValueSource(s)
CAS Number 26510-91-8[1]
Molecular Formula C₉H₁₃NO₃[2]
Molecular Weight 183.20 g/mol [2][3]
IUPAC Name This compound[1]
Synonyms 2,4,5-trimethoxy-phenylamine, 2,4,5-trimethoxy aniline[1]
Appearance Solid[2]
Melting Point 93-95 °C[2]
Boiling Point 305.5 ± 37.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Solubility Limited solubility in water; soluble in organic solvents such as ethanol, diethyl ether, and dimethyl sulfoxide.[2]
Stability and Storage Should be stored at 2-8°C to prevent degradation. It may be sensitive to oxidation when exposed to air over extended periods.[2]

The presence of the amino group allows for hydrogen bonding, contributing to its solid state at room temperature and its relatively high melting and boiling points.[2] The three methoxy groups enhance its solubility in common organic solvents, a crucial factor for its utility in a variety of reaction conditions.[2]

Reactivity Profile and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay between the nucleophilic amino group and the electron-rich aromatic ring. The methoxy substituents act as strong activating groups, directing electrophilic substitution primarily to the ortho and para positions relative to the amino group.

Key reactions involving this compound include:

  • Acylation and Alkylation: The amino group readily undergoes reactions with acylating and alkylating agents.

  • Diazotization: Formation of a diazonium salt upon treatment with nitrous acid, which can then be used in a variety of subsequent transformations.

  • Nucleophilic Substitution: The electron-rich nature of the ring facilitates nucleophilic aromatic substitution reactions under certain conditions.

  • Coupling Reactions: Participation in coupling reactions to form more complex molecular scaffolds.[2]

This versatile reactivity makes it a cornerstone intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.[2]

Application in the Synthesis of Bioactive Molecules: A Case Study in Pyrimidine Derivatives

A notable application of this compound is in the synthesis of substituted pyrimidine derivatives, which have been investigated as selective dopamine D5 receptor (D5R) partial agonists.[4] These compounds hold potential for the treatment of neurological and psychiatric disorders.[4]

A key synthetic step involves the construction of the pyrimidine core, where this compound is incorporated as a key substituent. The resulting compounds, such as 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine, have demonstrated significant D5R agonist activity and favorable pharmacokinetic profiles, including the ability to cross the blood-brain barrier.[4]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of such pyrimidine derivatives, highlighting the incorporation of the 2,4,5-trimethoxyphenyl moiety.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_modification Further Modification (Optional) 2_4_5_TMA This compound Condensation Condensation Reaction (e.g., with Guanidine) 2_4_5_TMA->Condensation Provides the 2,4,5-trimethoxyphenyl group Chalcone_precursor Substituted Chalcone Precursor Chalcone_precursor->Condensation Pyrimidine_core Substituted Pyrimidine Core Condensation->Pyrimidine_core Functionalization Functional Group Interconversion Pyrimidine_core->Functionalization Final_Compound Final Bioactive Compound (e.g., D5R Agonist) Pyrimidine_core->Final_Compound Direct use Functionalization->Final_Compound

Caption: Generalized synthetic workflow for pyrimidine-based D5R agonists.

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds like this compound. This reaction introduces a formyl group (-CHO) onto the aromatic ring, providing a versatile handle for further synthetic transformations.

Step-by-Step Methodology

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent is formed in situ.[5] Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.

    • Add the solution of this compound dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended to determine reaction completion).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral or slightly basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure formylated product.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • In case of contact:

    • Skin: Wash off immediately with plenty of soap and water.

    • Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Ingestion: Clean mouth with water and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is available from various chemical suppliers. The following is a non-exhaustive list of potential sources:

  • Biosynth[3]

  • BLD Pharm

  • Chem-Impex[6]

  • Vulcanchem[2]

  • PrepChem[7]

It is recommended to request a certificate of analysis (CoA) from the supplier to ensure the purity and quality of the compound.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the field of medicinal chemistry. Its unique electronic and structural features provide a robust platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in the laboratory. The continued exploration of its synthetic applications will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4,5-Trimethoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2,4,5-Trimethoxyaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Recognizing the critical need for robust and reliable data in drug development and process chemistry, this document synthesizes theoretical principles with actionable experimental protocols. It is designed to be an essential resource for researchers, scientists, and drug development professionals, offering in-depth insights into the handling, formulation, and analytical assessment of this compound. While direct quantitative solubility and stability data in a broad range of organic solvents are not extensively available in public literature, this guide provides the foundational knowledge and detailed methodologies required to generate this critical information in a laboratory setting.

Introduction: The Significance of this compound in Modern Chemistry

This compound (TMA), a substituted aromatic amine, serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring three electron-donating methoxy groups and a nucleophilic amino group on the benzene ring, imparts specific reactivity and physicochemical properties that are highly valued in medicinal chemistry and materials science.[1] The methoxy groups can influence the molecule's conformation, receptor binding affinity, and metabolic stability, making it a desirable scaffold for the development of novel therapeutic agents.[1]

A thorough understanding of the solubility and stability of this compound in various organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies. Stability, on the other hand, is a critical quality attribute that ensures the integrity and purity of the compound throughout its lifecycle, from synthesis and storage to its incorporation into final products. This guide aims to provide a detailed exploration of these two crucial parameters.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its behavior in solution.

PropertyValueSource
Molecular Formula C₉H₁₃NO₃[1][2]
Molecular Weight 183.20 g/mol [2]
Appearance Solid[1]
Melting Point 93-95 °C[1]
Boiling Point 305.5 ± 37.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
LogP 0.63[1]

Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," where the polarity, hydrogen bonding capability, and other intermolecular forces of the solute and solvent play a crucial role.

Qualitative Solubility Assessment

Based on its chemical structure, this compound is a moderately polar molecule. The presence of the amino group allows for hydrogen bonding with protic solvents, while the aromatic ring and methoxy groups contribute to van der Waals interactions.

Available literature indicates that this compound exhibits good solubility in several common organic solvents.[1]

  • High Solubility: Ethanol, Diethyl Ether, Dimethyl Sulfoxide (DMSO)[1]

  • Limited Solubility: Water[1]

This qualitative information is valuable for initial solvent screening. However, for process development, formulation, and quantitative analysis, precise solubility data is indispensable.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in a range of organic solvents using the shake-flask method, a widely accepted and reliable technique.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of the respective organic solvent. Ensure there is undissolved solid remaining at the bottom of each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-point study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Analyze the diluted samples using a validated HPLC method (see Section 5.3 for method development guidelines).

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to a calibration curve prepared from standards of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

G cluster_prep Preparation of Saturated Solutions cluster_equil Equilibration cluster_sample Sample Collection & Preparation cluster_analysis Quantitative Analysis cluster_calc Calculation prep1 Add excess 2,4,5-TMA to vials prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in temperature-controlled shaker prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Dilute to known concentration sample3->sample4 analysis1 Analyze by validated HPLC method sample4->analysis1 analysis2 Determine concentration from calibration curve analysis1->analysis2 calc1 Calculate original concentration analysis2->calc1 calc2 Express solubility (e.g., mg/mL) calc1->calc2

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile of this compound

The stability of this compound is a critical parameter that influences its storage conditions, shelf-life, and the design of manufacturing processes. Aromatic amines are known to be susceptible to degradation, particularly through oxidation.

General Stability and Storage Recommendations

To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1] Exposure to air and light should be minimized to prevent oxidative degradation, which can often be visually identified by a change in color of the material. Inert atmosphere packaging (e.g., under nitrogen or argon) is advisable for long-term storage.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The results are crucial for developing and validating a stability-indicating analytical method.

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Stress Conditions (as per ICH Q1A(R2) guidelines):

  • Acid Hydrolysis: Dissolve this compound in a suitable organic solvent and add a strong acid (e.g., 1N HCl in methanol). Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points.

  • Base Hydrolysis: Dissolve this compound in a suitable organic solvent and add a strong base (e.g., 1N NaOH in methanol). Heat the solution (e.g., at 60°C), sampling at intervals.

  • Oxidative Degradation: Dissolve this compound in a suitable organic solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature or slightly elevated temperature, with periodic sampling.

  • Thermal Degradation: Store a solution of this compound in a selected organic solvent at an elevated temperature (e.g., 70°C) in the dark.

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be kept in the dark under the same temperature conditions.

Procedure:

  • Prepare solutions of this compound in the selected organic solvents at a known concentration.

  • Expose the solutions to the stress conditions outlined above.

  • At specified time intervals, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, using a suitable analytical method (e.g., HPLC with a photodiode array detector).

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Aim for a target degradation of 5-20% of the parent compound to ensure that the primary degradation products are formed without significant secondary degradation.[3]

G cluster_stress Forced Degradation Conditions cluster_sampling Sampling & Analysis start Prepare solutions of 2,4,5-TMA in organic solvents acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidative Degradation start->oxid thermal Thermal Degradation start->thermal photo Photodegradation start->photo sample Withdraw samples at time intervals acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize acid/base samples sample->neutralize analyze Analyze by HPLC-PDA neutralize->analyze evaluate Evaluate for new peaks and decrease in parent peak analyze->evaluate

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3][4][5] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for developing SIMs for small molecules.[4][5]

Rationale for Method Development

The development of a robust SIM is a regulatory requirement and a cornerstone of ensuring drug product quality.[3] The method must be able to separate the parent compound from all potential degradation products generated during stability and forced degradation studies.

Key Considerations for Method Development
  • Column Chemistry: A C18 column is a common starting point for reversed-phase HPLC, but other stationary phases (e.g., C8, phenyl-hexyl) should be considered based on the polarity of the analyte and its degradation products.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic aniline compound.

  • Detection: A PDA detector is highly recommended as it provides spectral information that can be used to assess peak purity and aid in the identification of degradation products.

  • Gradient Elution: A gradient elution is often necessary to resolve all components in a complex mixture of the parent compound and its degradation products within a reasonable run time.[3]

Experimental Protocol for Stability-Indicating HPLC Method Development

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatography data system (CDS) for data acquisition and processing.

Procedure:

  • Initial Method Scouting:

    • Begin with a standard reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Use a generic gradient with a mobile phase consisting of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Inject a solution of this compound and the stressed samples from the forced degradation studies.

  • Method Optimization:

    • Adjust the gradient profile, mobile phase composition (including pH and organic modifier), column temperature, and flow rate to achieve optimal separation of the parent peak from all degradation product peaks.

    • The goal is to achieve a resolution of >1.5 between all adjacent peaks.

    • Use the PDA detector to check for peak purity of the parent compound in the stressed samples.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is typically achieved by analyzing the stressed samples and ensuring peak purity.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound in organic solvents. While specific quantitative data may be limited in the public domain, the detailed experimental protocols presented herein offer a clear and scientifically sound approach for generating this critical information. By following these methodologies, researchers, scientists, and drug development professionals can ensure the reliable and effective use of this important chemical intermediate, ultimately contributing to the development of safe and efficacious products. The principles and protocols outlined in this guide are grounded in established scientific practices and regulatory expectations, providing a solid foundation for robust chemical and pharmaceutical development.

References

Title: The Synthetic Chemist's Guide to Substituted Anilines: From Classical Reductions to Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted anilines are foundational scaffolds in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their prevalence in blockbuster drugs highlights the critical importance of efficient and versatile synthetic routes to access this privileged structural motif.[3] This guide provides a comprehensive overview of the historical and contemporary methods for synthesizing substituted anilines. We will traverse the evolution of this field, from the classical, brute-force reduction of nitroaromatics to the nuanced and powerful transition-metal-catalyzed cross-coupling reactions that define the state-of-the-art. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into selecting the optimal synthetic strategy based on substrate scope, functional group tolerance, and reaction mechanism.

The Cornerstone: Reduction of Nitroaromatics

The most traditional and historically significant route to anilines begins with the nitration of an aromatic ring, followed by the reduction of the nitro group.[4][5] This two-step sequence has been a workhorse in organic synthesis for over a century, offering a reliable, albeit sometimes harsh, entry point to the aniline core. The choice of reducing agent is paramount and is dictated by the desired chemoselectivity and the presence of other sensitive functional groups.

Béchamp Reduction: The Industrial Genesis

First reported by Antoine Béchamp in 1854, the reduction of aromatic nitro compounds using iron metal in the presence of an acid (like acetic acid or hydrochloric acid) was a cornerstone of the nascent chemical industry, enabling the large-scale production of aniline for the dye industry.[6][7][8][9]

Mechanism & Causality: The reaction proceeds through a series of single-electron transfers from the iron surface to the nitro group. The acidic medium provides protons for the sequential reduction, first to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[6][10] The overall stoichiometry is: 4 C₆H₅NO₂ + 9 Fe + 4 H₂O → 4 C₆H₅NH₂ + 3 Fe₃O₄[6]

While robust and cost-effective, the Béchamp reduction suffers from significant drawbacks, including the requirement for superstoichiometric amounts of iron and the generation of large quantities of iron oxide waste.[7][11] Its application is generally limited to robust molecules that can withstand strongly acidic conditions.

Catalytic Hydrogenation: A Cleaner, Greener Approach

Catalytic hydrogenation emerged as a more environmentally benign alternative, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst.[4][12] This method is now a preferred industrial process for aniline production.[6][13][14]

Catalyst Systems & Selectivity:

  • Palladium on Carbon (Pd/C): Highly effective and the most common choice. However, it can also reduce other functional groups such as alkenes, alkynes, and can cause dehalogenation, particularly of aryl iodides and bromides.[4]

  • Platinum (Pt) and Nickel (Ni): Raney Nickel is another widely used catalyst, though often requiring higher pressures and temperatures.[11] Platinum-based catalysts are also highly active.[15]

  • Chemoselectivity: The primary challenge in catalytic hydrogenation is achieving chemoselectivity. Modifying catalyst surfaces or using specific additives can sometimes prevent the reduction of sensitive groups. For instance, specialized catalysts have been developed to selectively reduce the nitro group without affecting other reducible functionalities on the aromatic ring.[16]

The key advantage of this method is its atom economy, with water being the only byproduct.[11] However, the handling of flammable hydrogen gas requires specialized equipment, and the potential for over-reduction remains a key consideration.[12]

Other Stoichiometric Reductants

Before the widespread adoption of catalytic hydrogenation, other metal/acid systems were common. Tin (Sn) or Stannous Chloride (SnCl₂) in the presence of concentrated HCl is a classic laboratory method.[4][5][8] It is effective but generates significant metallic waste.

The Paradigm Shift: Transition Metal-Catalyzed C-N Cross-Coupling

The development of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of substituted anilines. These methods allow for the direct formation of a carbon-nitrogen bond between an aryl electrophile (typically a halide) and an amine nucleophile, offering unprecedented scope and functional group tolerance.

Ullmann Condensation: The Copper Age

The Ullmann reaction, first reported in the early 20th century, is the copper-catalyzed coupling of an aryl halide with a nucleophile, including amines.[17][18][19]

Expertise & Experience: Historically, the Ullmann condensation was plagued by harsh reaction conditions, often requiring temperatures exceeding 200°C and stoichiometric amounts of copper.[19] This severely limited its utility for complex molecules. The modern era of the Ullmann reaction has seen significant improvements through the development of ligands, such as 1,10-phenanthroline and various amino acids, which stabilize the copper catalyst and facilitate the reaction under milder conditions.[20][21] The reaction is particularly useful for coupling electron-deficient aryl halides.

Buchwald-Hartwig Amination: The Palladium Revolution

The Buchwald-Hartwig amination, emerging in the mid-1990s, is arguably the most powerful and versatile method for C-N bond formation to date.[22][23] This palladium-catalyzed reaction couples an exceptionally broad range of aryl/heteroaryl halides and pseudohalides (like triflates) with primary and secondary amines.[23][24][25]

Authoritative Grounding - The Catalytic Cycle: The reaction mechanism has been extensively studied and is central to understanding its power. It proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) couple.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)(X)L₂ Ligand_Exchange Ligand Exchange / Deprotonation PdII_Complex->Ligand_Exchange + HNR'R'' - HX Amide_Complex Ar-Pd(II)(NR'R'')L₂ RedElim Reductive Elimination Amide_Complex->RedElim Forms C-N Bond RedElim->Pd0 Product: Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Trustworthiness - A Self-Validating System: The success of the Buchwald-Hartwig amination hinges on the choice of ligand. The evolution from simple phosphines to sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) was the key breakthrough. These advanced ligands accelerate the rate-limiting reductive elimination step, prevent catalyst decomposition, and expand the substrate scope to include challenging partners like aryl chlorides and a vast array of amines, even ammonia equivalents.[23][24][26] This continuous development has created a highly reliable and predictable reaction.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical, metal-free method for forming C-N bonds. It does not have the broad applicability of cross-coupling but is highly effective under specific circumstances.

Mechanism & Causality: The reaction requires an aromatic ring that is "activated" by the presence of at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to a good leaving group (typically a halide).[27][28] The nucleophilic amine attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate (a Meisenheimer complex). The subsequent expulsion of the leaving group restores aromaticity. The need for strong electronic activation is the primary limitation of this method.[27]

Comparative Analysis & Method Selection

Choosing the appropriate synthetic route requires a careful analysis of the target molecule, available starting materials, and cost.

MethodStarting MaterialKey StrengthsKey Limitations
Nitro Reduction NitroareneInexpensive, scalable, reliable for simple systems.Harsh conditions (acid/base), poor functional group tolerance, waste generation (Béchamp).
SNAr Activated Aryl HalideMetal-free, inexpensive reagents.Requires strong electron-withdrawing groups on the aryl ring; limited scope.
Ullmann Condensation Aryl HalideUses inexpensive copper catalyst.Often requires high temperatures; ligand may be needed for good yields.
Buchwald-Hartwig Aryl Halide/TriflateExtremely broad substrate scope, high functional group tolerance, mild conditions.Cost of palladium and specialized ligands.

Field-Proven Insight: For early-stage discovery, where speed and scope are paramount, the Buchwald-Hartwig amination is often the method of choice. For process development and large-scale synthesis of a specific target, optimizing a classical nitro reduction or an SNAr reaction can be more economically viable if the substrate allows.

Experimental Protocols

The following protocols are illustrative examples and should be adapted based on the specific substrate.

Protocol 1: Classic Reduction of a Nitroarene with SnCl₂

Reaction: 4-Nitroanisole to p-Anisidine

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-nitroanisole (1.53 g, 10 mmol).

  • Reagent Addition: Add ethanol (30 mL) to dissolve the starting material. To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a stirred solution of 30% aqueous NaOH (50 mL) cooled in an ice bath. Caution: The neutralization is highly exothermic. Continue adding NaOH until the solution is strongly basic (pH > 12) and the tin salts have precipitated.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield p-anisidine. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Modern Buchwald-Hartwig Amination

Reaction: 4-Bromotoluene with Morpholine

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (673 mg, 7.0 mmol).

  • Reagent Addition: Evacuate and backfill the tube with the inert gas three times. Add 4-bromotoluene (855 mg, 5.0 mmol) and morpholine (523 mg, 6.0 mmol) via syringe.

  • Solvent: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the Celite pad with additional ethyl acetate (20 mL). Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-(p-tolyl)morpholine.

Aniline_Synthesis_Decision_Tree start Target Aniline Synthesis q1 Is the corresponding Nitroarene available? start->q1 reduction Use Nitro Reduction (e.g., Catalytic Hydrogenation) q1->reduction Yes q2 Is the Aryl Halide 'Activated' by EWG? q1->q2 No snar Use SNAr q2->snar Yes cross_coupling Use Transition Metal Cross-Coupling q2->cross_coupling No q3 Cost-Sensitive & Simple Substrate? cross_coupling->q3 ullmann Consider Ullmann (Copper) q3->ullmann Yes buchwald Use Buchwald-Hartwig (Palladium) q3->buchwald No (Need Scope/Tolerance)

Caption: Decision workflow for selecting an aniline synthesis method.

Conclusion and Future Outlook

The synthesis of substituted anilines has evolved dramatically from stoichiometric, often harsh, classical methods to highly sophisticated and mild catalytic protocols. The reduction of nitroarenes remains a viable and economical route for certain applications, while SNAr provides a metal-free option for activated systems. However, the advent of transition-metal catalysis, particularly the Buchwald-Hartwig amination, has fundamentally transformed the field, enabling the construction of previously inaccessible molecules with exquisite control. For the modern researcher in drug development, a deep understanding of this entire historical toolkit is essential for navigating the complex synthetic challenges encountered on the path to new discoveries. The future will likely focus on even more sustainable methods, including C-H amination and photoredox-catalyzed pathways, further expanding the chemist's ability to forge the vital C-N bond.

References

A Technical Guide to the Biological Activities of Trimethoxy-Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoxy-substituted anilines are a class of aromatic compounds characterized by a benzene ring functionalized with both an amino group and three methoxy groups. This unique structural arrangement imparts a range of significant biological activities, positioning them as valuable scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the primary biological activities associated with these compounds, focusing on their anticancer, antimicrobial, and neuroprotective potential. We will delve into their mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating their efficacy. The information presented is synthesized from peer-reviewed literature to ensure scientific integrity and provide actionable insights for researchers in the field.

Introduction: The Trimethoxyphenyl Moiety in Drug Discovery

The trimethoxyphenyl group, particularly the 3,4,5-trimethoxy arrangement, is a well-recognized pharmacophore in medicinal chemistry.[1] Its presence is a key feature in numerous natural and synthetic compounds with potent biological effects.[2] This moiety is often associated with the inhibition of tubulin polymerization, a critical mechanism for anticancer agents.[3][4][5] The aniline scaffold provides a versatile platform for chemical modification, allowing for the synthesis of diverse derivatives with tailored biological profiles.[6][7] The electron-donating nature of the methoxy groups and the nucleophilic character of the amino group make these molecules reactive intermediates for creating larger, more complex bioactive structures.[6][8] This guide will focus on compounds where the trimethoxyaniline core is a central structural element, exploring how this scaffold drives various biological outcomes.

Predominant Biological Activities and Mechanisms of Action

Research has highlighted several key areas where trimethoxy-substituted anilines and their derivatives show significant promise.

Anticancer Activity: A Focus on Tubulin Polymerization Inhibition

The most extensively documented biological activity of compounds containing the trimethoxyphenyl moiety is their potent anticancer effect, primarily achieved by disrupting microtubule dynamics.[2]

Mechanism of Action: Microtubules are essential cytoskeletal polymers involved in cell division, motility, and intracellular transport.[3] Their dynamic assembly and disassembly are critical for the formation of the mitotic spindle during cell division. Many trimethoxy-substituted compounds function as antimitotic agents by inhibiting tubulin polymerization.[5][9] They typically bind to the colchicine-binding site on the β-subunit of tubulin.[3][4] This binding event alters the conformation of the tubulin dimer, preventing it from polymerizing into microtubules.[3] The disruption of microtubule formation leads to:

  • G2/M Phase Cell Cycle Arrest: Without a functional mitotic spindle, cancer cells cannot properly segregate their chromosomes, causing them to arrest in the G2/M phase of the cell cycle.[3][5][9][10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][10][11][12]

Derivatives such as 2-amino-3,4,5-trimethoxybenzophenones and 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have shown excellent activity as tubulin polymerization inhibitors, with some compounds exhibiting antiproliferative activity in the nanomolar range against various human cancer cell lines.[4][5]

G TMA Trimethoxyphenyl Compound Tubulin β-Tubulin (Colchicine Site) TMA->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Prevents Microtubules Microtubule Formation Polymerization->Microtubules Leads to failure of Spindle Mitotic Spindle Assembly Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Causes Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

Quantitative Data: Anticancer Activity

The following table summarizes the in-vitro cytotoxic activity of representative trimethoxyphenyl-containing compounds against various cancer cell lines.

Compound ClassSpecific Compound ExampleCancer Cell LineIC₅₀ (µM)Reference
2-amino-3,4,5-trimethoxybenzophenonesCompound 17Various0.007 - 0.016[4]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesCompound 9pHeLa, MCF-7, A5490.047 - 0.90[5][9]
Benzosuberene AnaloguesCompound 29SK-OV-30.0516[13]
1-(3,4,5-trimethoxyphenyl)-1H-indolesCompound 3gMCF-7~1.0 (approx)[10]
Chalcone-Benzimidazolium SaltsCompound 7fHL-60, MCF-7Potent, selective[11]
Ruthenium(III) Complexes with Schiff BasesVariousVarious0.05 - 5[8]
Antimicrobial and Antifungal Activity

Derivatives of trimethoxyanilines, particularly Schiff bases formed by condensing 3,4,5-trimethoxybenzaldehyde with various anilines, have demonstrated promising antimicrobial and antifungal properties.[14] While this area is less explored than their anticancer potential, initial studies show significant activity against a range of pathogens.

Mechanism of Action: The precise mechanisms are not fully elucidated but are thought to involve the disruption of microbial cell membranes or interference with essential enzymatic processes.[15] The lipophilic nature of the trimethoxyphenyl group may facilitate passage through the microbial cell wall.

Schiff bases of 3,4,5-trimethoxybenzaldehyde have been tested against fungi such as Alternaria tenuis and Puccinia recondita, with some compounds showing notable activity.[14] Other studies on aniline derivatives have also highlighted their potential as antibacterial agents, for instance, against Vibrio species.[15]

Neuroprotective Effects

Recent research has uncovered the potential of aniline derivatives in the context of neurodegenerative disorders. These compounds may offer protection against excitotoxicity and oxidative stress, key factors in diseases like Alzheimer's.[16][17]

Mechanism of Action: The neuroprotective effects appear to be multifaceted:

  • Antioxidant Activity: Some aniline derivatives can directly scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[16][17]

  • Modulation of Signaling Pathways: Certain compounds can enhance the phosphorylation of ERK1/2 and the subsequent phosphorylation of CREB (cAMP response element-binding protein), a crucial pathway for neuronal survival and plasticity.[16][17] This is a distinct advantage over some existing neuroprotective agents that lack antioxidant properties.[16]

For example, a methoxyaniline derivative, BL-M, was shown to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity, with a mechanism linked to the ERK-CREB signaling pathway.[16][17]

Structure-Activity Relationships (SAR)

The biological activity of trimethoxy-substituted anilines is highly dependent on their chemical structure. SAR studies help elucidate which structural features are critical for potency and selectivity.[18]

  • Position of Methoxy Groups: The 3,4,5-trimethoxyphenyl motif is widely considered an important, though not always essential, structural requirement for optimal activity in many colchicine site antimitotic agents.[1] Modifications to this pattern, such as a 2,3,4-trimethoxy arrangement, can still yield active compounds, but often with different potency.[13]

  • Nature of the Aniline Substituent: The group attached to the aniline nitrogen or other parts of the scaffold dramatically influences activity. For instance, in a series of 2-amino-3,4,5-trimethoxybenzophenones, the introduction of an amino group at specific positions was found to be critical for maximizing antitubulin activity.[4]

  • Molecular Conformation: For tubulin inhibitors, maintaining a specific three-dimensional shape that allows the molecule to fit into the colchicine binding pocket is crucial. For example, cis-restricted analogues of combretastatin A-4, which feature the trimethoxyphenyl group, are designed to lock the molecule into the bioactive conformation.[3][5]

G cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Outcome Core Trimethoxyaniline R1 Position of -OCH3 groups (e.g., 3,4,5 vs 2,4,6) R2 Substituents on Aniline Ring/Nitrogen R3 Overall Molecular Conformation Activity Potency & Selectivity R1->Activity R2->Activity R3->Activity

Caption: Key factors influencing Structure-Activity Relationships (SAR).

Experimental Protocols for Activity Screening

To ensure trustworthy and reproducible results, standardized protocols are essential. Below are step-by-step methodologies for key assays.

Protocol: In-Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of a compound against a cancer cell line.

Objective: To determine the concentration of a trimethoxyaniline derivative that inhibits the growth of cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Causality Check: Include control wells:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for dilution (e.g., 0.1%) to ensure the solvent is not cytotoxic.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Combretastatin A-4) to validate assay performance.[5]

      • Untreated Control: Cells in medium only, representing 100% viability.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the compound's effect on tubulin assembly.

Objective: To determine if a trimethoxyaniline derivative inhibits the polymerization of purified tubulin in vitro.

Methodology:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer on ice. Prepare the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing either the test compound, a positive control (e.g., Combretastatin A-4), a negative control (e.g., Paclitaxel, a polymerization promoter), or a vehicle control (DMSO).[5][9]

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Initiate polymerization by adding a GTP-containing buffer.

  • Data Acquisition: Monitor the increase in absorbance (typically at 340 nm) over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Analysis: Plot absorbance versus time. Compare the polymerization curves of the compound-treated samples to the controls. An effective inhibitor will show a reduced rate and extent of polymerization compared to the vehicle control.[10]

G start Synthesized Trimethoxyaniline Derivative invitro In-Vitro Cytotoxicity (MTT Assay) start->invitro ic50 Determine IC50 Value invitro->ic50 cellfree Cell-Free Tubulin Polymerization Assay ic50->cellfree If active mechanism Confirm Mechanism of Action cellfree->mechanism cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cycle apoptosis Apoptosis Assay (Annexin V Staining) cycle->apoptosis downstream Analyze Downstream Cellular Effects apoptosis->downstream end Lead Compound Identified downstream->end

Caption: Experimental workflow for screening anticancer activity.

Future Directions and Conclusion

Trimethoxy-substituted anilines represent a highly promising class of compounds for drug development. Their proven efficacy as anticancer agents, particularly as tubulin polymerization inhibitors, makes them a focal point for oncology research. Future work should concentrate on:

  • Improving Selectivity: Synthesizing derivatives with higher selectivity for tumor cells to minimize off-target effects and toxicity.

  • Exploring Other Activities: Expanding research into their antimicrobial and neuroprotective properties, which are currently underexplored.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential as viable drug candidates.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,4,5-Trimethoxyaniline in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxyaniline emerges as a highly strategic and versatile building block in the synthesis of complex heterocyclic scaffolds. Its electron-rich aromatic core, substituted with three methoxy groups, significantly influences its reactivity, directing cyclization reactions and often enhancing the biological potency of the resulting heterocycles. This guide provides an in-depth exploration of its application in constructing key heterocyclic systems, including quinolines and benzimidazoles. We move beyond simple procedural outlines to dissect the causality behind synthetic choices, offering detailed, field-proven protocols and mechanistic insights. This document is designed to serve as a practical and authoritative resource for chemists engaged in pharmaceutical research and advanced organic synthesis.

Introduction: Why this compound?

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring.[1] The choice of starting material is therefore a critical decision that dictates the synthetic route and the ultimate functionality of the target molecule. This compound (CAS: 26510-91-8) is a substituted aniline distinguished by its specific pattern of electron-donating methoxy groups.[2]

Key Molecular Attributes:

  • High Nucleophilicity: The electron-donating nature of the three methoxy groups enhances the nucleophilicity of the amine group and activates the aromatic ring for electrophilic substitution.

  • Steric and Electronic Direction: The substitution pattern at positions 2, 4, and 5 pre-ordains the regiochemistry of cyclization reactions, leading to predictable and specific substitution patterns in the final heterocyclic product.

  • Pharmacophoric Contribution: The trimethoxy motif is a known pharmacophore in numerous biologically active compounds, including potent anticancer agents. Its inclusion can enhance properties like solubility, receptor binding affinity, and metabolic stability.[3]

This guide will focus on two major classes of heterocycles synthesized from this precursor: Quinolines, via acid-catalyzed cyclizations, and Benzimidazoles, through condensation reactions.

G cluster_input Core Precursor cluster_pathways Synthetic Pathways cluster_reactions Key Reaction Classes TMA This compound Quinolines Quinolines TMA->Quinolines Acid-Catalyzed Cyclization Benzimidazoles Benzimidazoles TMA->Benzimidazoles Condensation Reactions Advanced Acridines, Carbazoles, etc. TMA->Advanced Multi-step Synthesis DM Doebner-Miller Reaction Quinolines->DM Skraup Skraup Synthesis Quinolines->Skraup Condensation Condensation with 1,2-Dicarbonyls Benzimidazoles->Condensation Palladium Pd-Catalyzed Cyclizations Advanced->Palladium

Caption: Synthetic utility of this compound.

Synthesis of Trimethoxy-Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, found in iconic drugs like the antimalarial chloroquine.[4] The electron-rich nature of this compound makes it an excellent substrate for classic quinoline syntheses that proceed via electrophilic cyclization.

The Doebner-Miller Reaction

The Doebner-Miller reaction is a robust method for synthesizing quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds under acidic conditions.[5][6] This reaction is generally more forgiving than the related Skraup synthesis and allows for greater diversity in the final product.

Causality of the Mechanism: The reaction is catalyzed by strong Brønsted or Lewis acids. The acid serves two primary purposes: (1) it activates the carbonyl of the α,β-unsaturated partner for nucleophilic attack, and (2) it facilitates the dehydration and aromatization steps that drive the reaction to completion. The mechanism is thought to involve an initial Michael-type conjugate addition of the aniline to the enone.[7] This is followed by an intramolecular electrophilic attack of the activated aniline ring onto a carbonyl group (or its imine equivalent), cyclization, and subsequent oxidation to furnish the aromatic quinoline ring.[5]

G Start This compound + α,β-Unsaturated Ketone Step1 1. Michael Addition (Acid-Catalyzed) Start->Step1 Intermediate1 β-Anilino Ketone Intermediate Step1->Intermediate1 Step2 2. Intramolecular Electrophilic Attack Intermediate1->Step2 Intermediate2 Cyclized Dihydroquinoline Intermediate Step2->Intermediate2 Step3 3. Dehydration & Oxidation Intermediate2->Step3 End 6,7,8-Trimethoxyquinoline Product Step3->End

Caption: Mechanism of the Doebner-Miller Reaction.

Protocol 2.1: Synthesis of 2-Methyl-6,7,8-trimethoxyquinoline

This protocol describes the synthesis of a model trimethoxyquinoline using this compound and crotonaldehyde, a common α,β-unsaturated aldehyde.

Materials:

  • This compound (1.0 eq, 1.83 g, 10 mmol)

  • Crotonaldehyde (1.2 eq, 1.0 mL, 12 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (as oxidant and solvent)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution, 10% w/v

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.83 g) and nitrobenzene (20 mL).

  • Acidification: Slowly add concentrated HCl (5 mL) to the stirred mixture. An exotherm may be observed.

  • Addition of Aldehyde: Once the mixture has cooled to room temperature, add crotonaldehyde (1.0 mL) dropwise over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 120-130°C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of water.

  • Basification & Extraction: Neutralize the aqueous solution by slowly adding 10% NaOH solution until the pH is ~9-10. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield a crude oil.

  • Isolation: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-methyl-6,7,8-trimethoxyquinoline.

ParameterIllustrative ValueNotes
Yield 65-75%Yield is dependent on reaction control and purity of reagents.
Physical State Pale yellow solid
Melting Point 98-101 °CRecrystallization from ethanol/water may be required.
¹H NMR (CDCl₃) δ ~2.7 (s, 3H, CH₃), 3.9-4.1 (3 x s, 9H, 3xOCH₃), 7.0-8.0 (m, 3H, Ar-H)Expected chemical shifts for the target structure.
The Skraup Synthesis

The Skraup synthesis is the archetypal quinoline synthesis, reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8] While effective, the reaction is notoriously exothermic and must be controlled carefully, often by adding a moderator like ferrous sulfate.[9]

Causality of the Mechanism: Concentrated sulfuric acid first dehydrates glycerol to form acrolein in situ.[10] The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. The final step is the oxidation of the resulting dihydroquinoline to the aromatic quinoline product, for which nitrobenzene or arsenic acid is commonly used.[8][9] The trimethoxy-substituted aniline ring is highly activated, making it well-suited for the electrophilic cyclization step.

Protocol 2.2: Synthesis of 6,7,8-Trimethoxyquinoline

Safety Note: This reaction can be highly exothermic and should be performed with extreme caution in a well-ventilated fume hood with a blast shield.

Materials:

  • This compound (1.0 eq, 1.83 g, 10 mmol)

  • Glycerol (3.0 eq, 2.2 mL, 30 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic Pentoxide (As₂O₅) or Nitrobenzene (1.2 eq)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O, catalytic amount)

  • Water, Sodium Carbonate (Na₂CO₃)

Procedure:

  • Reaction Setup: In a 500 mL flask, carefully mix this compound (1.83 g), glycerol (2.2 mL), and the chosen oxidizing agent (e.g., nitrobenzene, 1.48 g).

  • Moderator: Add a small amount of ferrous sulfate (~0.1 g) to moderate the reaction.

  • Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (6 mL) dropwise, ensuring the temperature does not exceed 100°C.

  • Heating: Once the addition is complete, attach a reflux condenser and heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature at 140-150°C for 3-4 hours.[9]

  • Work-up: Allow the mixture to cool completely. Very carefully, dilute the mixture by pouring it over crushed ice (~100 g).

  • Neutralization: Neutralize the acidic solution by adding a saturated solution of sodium carbonate until effervescence ceases and the solution is alkaline.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform). Wash the combined organic layers, dry over a suitable drying agent, and concentrate. The crude product should be purified by column chromatography or recrystallization.

Synthesis of Trimethoxy-Substituted Benzimidazoles

Benzimidazoles are another critical heterocyclic core, present in antihistamines, proton pump inhibitors, and anthelmintics.[11] Their synthesis typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent. While this compound is not a diamine, it can serve as a precursor in multi-step syntheses or participate in reactions that build the imidazole ring from an aniline starting point. A common modern approach involves a one-pot condensation.

Causality of the Mechanism: A widely used method is the Phillips condensation, which involves heating the aniline and a carboxylic acid (or aldehyde followed by oxidation) in the presence of an acid catalyst. The reaction proceeds via initial N-acylation of the aniline, followed by a ring-closing dehydration to form the benzimidazole ring. For this to work with this compound, a second amino group must be present ortho to the first. A more direct, albeit advanced, strategy involves multicomponent reactions (MCRs) where the aniline, an aldehyde, and a source of the second nitrogen (like an isocyanide) combine in one pot.[12][13]

Protocol 3.1: Synthesis of 2-Phenyl-5,6,7-trimethoxy-1H-benzimidazole (Illustrative)

This protocol is based on the standard condensation of an ortho-phenylenediamine with an aldehyde. It assumes the availability of 3,4,5-trimethoxybenzene-1,2-diamine , which can be synthesized from this compound via nitration and subsequent reduction.

Materials:

  • 3,4,5-Trimethoxybenzene-1,2-diamine (1.0 eq, 1.98 g, 10 mmol)

  • Benzaldehyde (1.05 eq, 1.06 mL, 10.5 mmol)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq, 2.28 g, 12 mmol)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzene-1,2-diamine (1.98 g) and benzaldehyde (1.06 mL) in DMF (25 mL).

  • Oxidant Addition: Add sodium metabisulfite (2.28 g) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (150 mL).

  • Precipitation: A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude benzimidazole.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to obtain the pure product.

ParameterIllustrative ValueNotes
Yield 80-90%This condensation is typically high-yielding.
Physical State Off-white to light brown solid
Melting Point 225-228 °CBenzimidazoles often have high melting points due to H-bonding.
¹H NMR (DMSO-d₆) δ ~12.5 (s, 1H, NH), 3.8-4.0 (3 x s, 9H, 3xOCH₃), 7.2-8.2 (m, 7H, Ar-H)Expected chemical shifts for the target structure.

Advanced Synthesis: Acridines and Carbazoles

The utility of this compound extends to more complex fused heterocyclic systems. Palladium-catalyzed reactions, for example, can be used to construct acridine and carbazole skeletons from precursors derived from this aniline. These reactions often involve forming a diphenylamine intermediate, followed by a ligand-controlled intramolecular cyclization to yield the desired 5, 6, or 7-membered ring system.[14] While beyond the scope of this introductory guide, these methods highlight the advanced potential of this compound in diversity-oriented synthesis.

Conclusion

This compound is a powerful and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its inherent electronic properties facilitate classic cyclization reactions like the Doebner-Miller and Skraup syntheses for quinolines, while also serving as a key starting material for substituted benzimidazoles and more complex fused systems. The protocols and mechanistic discussions provided herein offer a robust framework for researchers to leverage this valuable building block in their synthetic endeavors, enabling the targeted design and construction of novel molecular architectures for drug discovery and development.

References

The Versatile Scaffold: Application of 2,4,5-Trimethoxyaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. 2,4,5-Trimethoxyaniline, a polysubstituted aromatic amine, has emerged as a valuable building block in drug discovery. Its unique electronic and steric properties, conferred by the arrangement of the amino and methoxy groups, render it a versatile precursor for a range of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into the rationale behind its use.

The reactivity of this compound is largely dictated by the electron-donating nature of its substituents. The amino group serves as a potent nucleophile, readily participating in acylation, alkylation, and diazotization reactions. The methoxy groups, also electron-donating, further activate the aromatic ring towards electrophilic substitution and can play a crucial role in the pharmacokinetic profile of the final drug molecule by influencing solubility and metabolic stability.[1]

This document will delve into two key areas where this compound has shown significant promise: the synthesis of selective dopamine receptor modulators and as a precursor for potent quinazoline-based compounds.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.20 g/mol [1]
Appearance Solid[1]
Melting Point 93-95°C[1]
Boiling Point 305.5±37.0°C at 760 mmHg[1]
Solubility Limited solubility in water; soluble in ethanol, diethyl ether, and DMSO.[1]
CAS Number 26510-91-8[1]

Table 2: GHS Hazard Information for this compound

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[1]

Application I: Synthesis of Novel Dopamine D5 Receptor Partial Agonists

Scientific Rationale: The dopamine D5 receptor is a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders. The development of selective D5 receptor agonists is a promising therapeutic strategy. Recent research has identified a series of 2,4,5-trimethoxyphenyl pyrimidine derivatives as potent and selective D5 receptor partial agonists. The 2,4,5-trimethoxyphenyl moiety is crucial for the desired pharmacological activity, highlighting the importance of this compound as a key synthetic precursor.

Experimental Workflow: Synthesis of 2,4,5-Trimethoxyphenyl Pyrimidine Derivatives

This workflow outlines the key synthetic transformations leading to the target bioactive molecules.

workflow1 cluster_0 Synthesis of Guanidine Intermediate cluster_1 Synthesis of Chalcone Intermediate cluster_2 Cyclization to Pyrimidine Core This compound This compound Guanidine_Intermediate N-(2,4,5-trimethoxyphenyl)guanidine nitrate This compound->Guanidine_Intermediate  Cyanamide,  Nitric Acid Final_Compound 2-Amino-4,6-diarylpyrimidine (D5 Receptor Agonist) Guanidine_Intermediate->Final_Compound Substituted_Acetophenone Substituted Acetophenone Chalcone Substituted Chalcone Substituted_Acetophenone->Chalcone Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Chalcone  Base (e.g., NaOH),  Ethanol Chalcone->Final_Compound  Base (e.g., NaH),  Solvent (e.g., DMF)

Caption: Synthetic pathway to 2,4,5-trimethoxyphenyl pyrimidine derivatives.

Detailed Protocol: Synthesis of a Representative 2,4,5-Trimethoxyphenyl Pyrimidine Derivative

This protocol is a representative example based on established synthetic methodologies for this class of compounds.

Step 1: Synthesis of N-(2,4,5-trimethoxyphenyl)guanidine nitrate

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add this compound (1.0 eq) and ethanol.

  • Addition of Cyanamide: Slowly add an aqueous solution of cyanamide (1.2 eq).

  • Acidification: Carefully add concentrated nitric acid (1.2 eq) dropwise while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield N-(2,4,5-trimethoxyphenyl)guanidine nitrate.

Step 2: Synthesis of a Substituted Chalcone

  • Reaction Setup: In a separate flask, dissolve a substituted acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation.

  • Work-up and Isolation: Collect the chalcone product by vacuum filtration, wash thoroughly with water to remove excess base, and then with cold ethanol. Dry the product under vacuum.

Step 3: Cyclization to form the 2-Amino-4,6-diarylpyrimidine

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) to anhydrous dimethylformamide (DMF).

  • Addition of Guanidine Intermediate: Slowly add the N-(2,4,5-trimethoxyphenyl)guanidine nitrate (1.0 eq) in portions. Stir the mixture at room temperature for 30 minutes.

  • Addition of Chalcone: Add the substituted chalcone (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction to 80-100°C and stir for 8-12 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final 2-amino-4-(2,4,5-trimethoxyphenyl)-6-arylpyrimidine.

Application II: A Building Block for Bioactive Quinazolines

Scientific Rationale: The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and antihypertensive properties.[2][3][4] The substitution pattern on the quinazoline ring system is critical for its pharmacological activity. The use of this compound as a starting material allows for the introduction of the 2,4,5-trimethoxy substitution pattern onto the resulting quinazoline core, which can influence its interaction with biological targets.

Experimental Workflow: General Synthesis of Trimethoxy-Substituted Quinazolines

This workflow illustrates a common and adaptable route to quinazoline derivatives from an aniline precursor.

workflow2 cluster_0 Amide Formation cluster_1 Cyclization to Quinazolinone cluster_2 Functionalization This compound This compound Amide_Intermediate N-(2,4,5-trimethoxyphenyl)amide This compound->Amide_Intermediate  Acid Chloride/  Anhydride Quinazolinone Trimethoxy-substituted Quinazolin-4(3H)-one Amide_Intermediate->Quinazolinone  Formamide or  Orthoformate Chloroquinazoline 4-Chloro-trimethoxyquinazoline Quinazolinone->Chloroquinazoline  POCl₃ or SOCl₂ Final_Quinazoline Bioactive 4-Substituted Quinazoline Chloroquinazoline->Final_Quinazoline  Nucleophile (e.g., Amine)

Caption: General synthetic route to bioactive quinazoline derivatives.

Detailed Protocol: Synthesis of a Representative 6,7,8-Trimethoxy-4-anilinoquinazoline

This protocol provides a general procedure for the synthesis of a quinazoline derivative, demonstrating the utility of this compound.

Step 1: Synthesis of 2-Amino-3,4,5-trimethoxybenzoic acid

Note: This intermediate is often prepared from a suitable precursor. For the purpose of this protocol, we will assume its availability.

Step 2: Synthesis of 6,7,8-Trimethoxyquinazolin-4(3H)-one

  • Reaction Setup: Combine 2-amino-3,4,5-trimethoxybenzoic acid (1.0 eq) and formamide (excess, ~10 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 180-200°C for 4-6 hours. The reaction can be monitored by observing the cessation of ammonia evolution and by TLC.

  • Work-up and Isolation: Cool the reaction mixture. Pour the cooled mixture into water, and the solid product will precipitate. Collect the precipitate by vacuum filtration, wash with water, and dry to yield the quinazolinone.

Step 3: Synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline

  • Reaction Setup: In a fume hood, suspend the 6,7,8-trimethoxyquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, excess, ~5-10 eq).

  • Reaction: Add a catalytic amount of DMF. Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate. Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate). Collect the solid by vacuum filtration, wash with water, and dry.

Step 4: Synthesis of 6,7,8-Trimethoxy-4-anilinoquinazoline

  • Reaction Setup: Dissolve the 4-chloro-6,7,8-trimethoxyquinazoline (1.0 eq) and a substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or acetonitrile.

  • Reaction: Add a catalytic amount of acid (e.g., a drop of concentrated HCl). Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the final product.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern allows for the synthesis of complex molecules with specific biological activities. The protocols outlined in this guide for the synthesis of dopamine D5 receptor agonists and bioactive quinazolines serve as a testament to its utility. As the quest for novel therapeutics continues, the strategic application of such well-defined precursors will undoubtedly play a pivotal role in the discovery of the next generation of medicines. Researchers are encouraged to explore the reactivity of this compound further to unlock its full potential in the synthesis of innovative drug candidates.

References

Application Note & Protocols: Leveraging 2,4,5-Trimethoxyaniline for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trimethoxyphenyl moiety is a recognized pharmacophore in oncology, integral to the activity of numerous natural and synthetic tubulin polymerization inhibitors.[1][2] While the 3,4,5-trimethoxy substitution pattern, found in compounds like Combretastatin A-4 (CA-4), is extensively studied, the 2,4,5-trimethoxy isomer represents a structurally distinct and promising scaffold for the development of new anticancer agents. This guide provides a detailed exploration of synthetic strategies utilizing 2,4,5-trimethoxyaniline as a versatile starting material. We present field-proven, step-by-step protocols for the synthesis of bioactive chalcones and pyrimidine derivatives, discuss the causal rationale behind experimental choices, and outline methodologies for biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space for novel oncology therapeutics.

Introduction: The Rationale for this compound in Anticancer Drug Design

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular processes, most notably mitotic spindle formation during cell division.[3] This makes them a validated and highly successful target for cancer chemotherapy.[1] The trimethoxyphenyl group is a privileged scaffold that anchors many potent inhibitors to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][3]

While the CA-4-associated 3,4,5-substitution pattern is a cornerstone of tubulin inhibitor design, exploring alternative isomers like the 2,4,5-trimethoxyphenyl moiety offers a strategic advantage. This structural shift alters the molecule's electronics, steric profile, and potential hydrogen bonding patterns, which can lead to:

  • Novel Structure-Activity Relationships (SAR): Uncovering new interactions within the target binding pocket.

  • Improved Pharmacokinetic Properties: Modifying solubility, metabolic stability, and bioavailability.

  • Alternative Biological Targets: While tubulin is a primary target, derivatives may exhibit activity against other cancer-relevant targets like protein kinases.

This guide focuses on practical, reproducible synthetic routes starting from this compound, a readily available chemical building block, to generate libraries of novel compounds for anticancer screening.

Overall Discovery Workflow

The process of developing novel agents from this compound follows a logical progression from chemical synthesis to biological validation. This workflow ensures that synthetic efforts are directly linked to functional outcomes, allowing for iterative optimization.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Start This compound (Starting Material) Synth Chemical Synthesis (e.g., Chalcone, Pyrimidine) Start->Synth Workup Reaction Work-up & Crude Purification Synth->Workup Purify Chromatographic Purification (e.g., Column) Workup->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry (HRMS) Purify->MS Screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purify->Screen MS->Screen IC50 IC₅₀ Determination Screen->IC50 Mech Mechanism of Action (e.g., Tubulin Assay, Cell Cycle) IC50->Mech

Caption: High-level workflow from synthesis to biological validation.

Synthetic Strategy I: 2,4,5-Trimethoxy Chalcones

Chalcones, characterized by an α,β-unsaturated ketone core, are a well-established class of compounds with diverse biological activities, including potent anticancer effects.[4] The synthesis is typically a straightforward Claisen-Schmidt condensation, offering a robust platform for generating a diverse library of analogues by varying the substituents on both aromatic rings.

Rationale & Mechanistic Insight

The α,β-unsaturated ketone system in chalcones acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. This reactivity is believed to contribute to their biological activity. Furthermore, the planar structure and aromatic rings facilitate binding to hydrophobic pockets in enzymes and receptors. Chalcones derived from trimethoxy-substituted benzaldehydes have shown significant activity against various cancer cell lines, often by inducing cell cycle arrest and apoptosis.[4][5]

General Reaction Scheme

The synthesis involves the base-catalyzed condensation of a 2,4,5-trimethoxy-substituted benzaldehyde with a substituted acetophenone.

Caption: General scheme for Claisen-Schmidt synthesis of chalcones.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

This protocol provides a representative example for synthesizing a 2,4,5-trimethoxy chalcone derivative.

Materials:

  • 2,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • 4'-Chloroacetophenone (1.0 eq)

  • Ethanol (approx. 15 mL per 10 mmol of aldehyde)

  • Sodium Hydroxide (NaOH), 10% aqueous solution (approx. 5 mL per 10 mmol of aldehyde)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, TLC plates (silica gel), filtration apparatus

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (e.g., 1.96 g, 10 mmol) and 4'-chloroacetophenone (e.g., 1.55 g, 10 mmol) in ethanol (15 mL). Stir at room temperature until a clear solution is obtained.

  • Initiation of Condensation: Slowly add the 10% aqueous NaOH solution (5 mL) dropwise to the stirred solution. The addition should take approximately 5-10 minutes. A color change (typically to yellow or orange) and the formation of a precipitate are often observed.

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 6-8 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde is a key indicator of reaction completion.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove excess base.

  • Drying and Purification: Dry the collected crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Self-Validation & Characterization:

  • Yield: Expect yields in the range of 75-90%.

  • Melting Point: A sharp melting point indicates high purity.

  • ¹H NMR (CDCl₃): Expect characteristic doublets for the vinylic protons (H-α and H-β) in the range of δ 7.2-7.8 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the E (trans) configuration.[7] Signals for the three methoxy groups should appear as singlets around δ 3.8-4.0 ppm.

  • Mass Spectrometry: HRMS should confirm the calculated molecular weight of the product (C₁₈H₁₇ClO₄).

Synthetic Strategy II: 2,4,5-Trimethoxyphenyl Pyrimidine Derivatives

Pyrimidine-based scaffolds are prevalent in medicinal chemistry, forming the core of numerous approved drugs. Their ability to act as hydrogen bond donors and acceptors allows them to mimic endogenous nucleobases and interact with the ATP-binding sites of kinases. Recent studies have identified 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective agonists for dopamine receptors, but the scaffold holds significant potential for anticancer applications as well.[8]

Rationale & Mechanistic Insight

The pyrimidine core provides a rigid and versatile framework for orienting substituents in precise three-dimensional space. By attaching the 2,4,5-trimethoxyphenyl moiety, a known bioactive group, to this core, novel compounds can be designed to target various ATP-dependent enzymes crucial for cancer cell survival, such as cyclin-dependent kinases (CDKs) or tyrosine kinases.[9] The synthetic accessibility allows for systematic modification to optimize potency and selectivity.

Detailed Experimental Protocol: Synthesis of a Pyrimidine Core

This protocol is adapted from established methods for pyrimidine synthesis and serves as a template for generating a library of 2,4,5-trimethoxyphenyl-substituted pyrimidines. The key step is the cyclocondensation of a chalcone intermediate with a suitable amidine source like guanidine.

Step A: Synthesis of Chalcone Intermediate (As described in Protocol 3.3)

  • Synthesize the required (E)-3-(2,4,5-trimethoxyphenyl)-1-(aryl)prop-2-en-1-one precursor.

Step B: Cyclocondensation to Form the Pyrimidine Ring

Materials:

  • 2,4,5-Trimethoxy chalcone intermediate (from Step A) (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Absolute Ethanol

  • Reflux condenser, round-bottom flask, magnetic stirrer

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser, add the chalcone intermediate (e.g., 3.33 g, 10 mmol) and guanidine hydrochloride (e.g., 1.43 g, 15 mmol) to absolute ethanol (30 mL).

  • Base Addition: Carefully add sodium ethoxide (e.g., 1.36 g, 20 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, reduce the solvent volume under reduced pressure. Pour the residue into ice-cold water.

  • Isolation & Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Purify the crude product by column chromatography on silica gel or recrystallization to yield the target 4-(aryl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine derivative.

Self-Validation & Characterization:

  • ¹H NMR: The disappearance of the vinylic proton signals from the chalcone and the appearance of a new singlet for the pyrimidine H-5 proton (typically δ 6.5-7.5 ppm) are key indicators of successful cyclization.

  • ¹³C NMR: Confirm the presence of the characteristic pyrimidine ring carbons.

  • Mass Spectrometry: Verify the molecular weight of the final heterocyclic product.

Biological Evaluation & Data Presentation

Once synthesized and characterized, the novel compounds must be evaluated for their anticancer activity. The MTT assay is a standard, colorimetric method for assessing cell viability and determining the cytotoxic potential of test compounds.[5][10]

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Treat the cells in triplicate with a range of concentrations (e.g., 0.01 µM to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Representative Biological Data

The following table summarizes hypothetical but realistic cytotoxicity data for compounds synthesized via the described protocols, illustrating how results should be presented.

Compound IDScaffoldR-Group (at para-position)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HeLa (µM)
CH-01 Chalcone-Cl8.512.1
CH-02 Chalcone-OCH₃5.27.8
PY-01 Pyrimidine-Cl2.13.5
PY-02 Pyrimidine-OCH₃1.52.4
Doxorubicin (Control)N/A0.050.08

Conclusion and Future Directions

This compound serves as an excellent and perhaps underutilized starting point for the synthesis of novel anticancer agents. The robust and scalable protocols for producing chalcone and pyrimidine derivatives presented herein provide a solid foundation for library development. The structural variation from the more common 3,4,5-trimethoxy isomer offers a clear path to new chemical entities with potentially unique biological profiles. Future work should focus on expanding the library of derivatives to build a comprehensive Structure-Activity Relationship (SAR) and elucidate the precise molecular mechanisms of the most potent compounds, including their effects on tubulin polymerization and cell cycle progression.

References

Application Notes & Protocols: The Role of 2,4,5-Trimethoxyaniline in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4,5-Trimethoxyaniline (TMA) is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a variety of colorants.[1] Its unique molecular structure, featuring three electron-donating methoxy groups, provides a scaffold for producing dyes and pigments with distinct and desirable properties, including specific shades, enhanced solubility, and improved fastness. This guide provides an in-depth exploration of the chemistry of TMA, focusing on its application in the synthesis of azo dyes. We will detail the fundamental reaction mechanisms, provide a comprehensive, step-by-step laboratory protocol for the synthesis of a representative azo dye, and discuss the critical safety considerations for handling this compound.

Introduction: The Chemical Significance of this compound

This compound, a substituted aniline, is an off-white to grey crystalline powder.[1] Its importance in the colorant industry stems from the primary amine group (-NH₂) attached to the benzene ring, which can be readily converted into a diazonium salt. This reactive intermediate is the cornerstone of azo dye synthesis.[2][3]

The three methoxy (-OCH₃) groups on the aromatic ring are not merely passive substituents. As strong electron-donating groups, they significantly influence the electronic properties of the molecule. This has two major consequences:

  • Reactivity: The methoxy groups increase the electron density of the aromatic ring, which can affect the stability and reactivity of the resulting diazonium salt.

  • Color Properties: These groups act as powerful auxochromes, modifying the absorption of light by the final dye molecule. Their presence typically leads to a bathochromic shift (a shift to longer wavelengths), resulting in deeper and more intense colors compared to dyes derived from unsubstituted aniline.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 26510-91-8[4][5]
Molecular Formula C₉H₁₃NO₃[4][5]
Molecular Weight 183.21 g/mol [1]
Appearance Off-white to grey crystalline powder[1]
IUPAC Name This compound[4]
Melting Point 108-116 °C[1]

Core Synthesis Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes is a classic and industrially vital process in organic chemistry.[2] It is fundamentally a two-step reaction:

  • Diazotization: The conversion of a primary aromatic amine (in this case, TMA) into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is almost always generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6] The reaction must be performed at low temperatures (typically 0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.

  • Azo Coupling: The newly formed diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction. It reacts with an electron-rich "coupling component," such as a phenol or another aromatic amine, to form the characteristic azo (-N=N-) linkage, the chromophore that imparts color to the molecule.[3]

The choice of the coupling component is critical as it, along with the diazo component (TMA), determines the final color and properties of the dye.

Reaction Mechanism

The overall process begins with the formation of the diazotizing agent, the nitrosonium ion (NO⁺), from sodium nitrite and acid. The amine group of TMA then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of water, the stable aromatic diazonium ion is formed. This ion is then ready to couple with a nucleophilic aromatic compound.

Azo Dye Synthesis Mechanism cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling TMA This compound (TMA) NaNO2_HCl NaNO₂ + HCl (0-5°C) TMA->NaNO2_HCl Diazonium TMA Diazonium Salt (Ar-N₂⁺Cl⁻) NaNO2_HCl->Diazonium Forms Diazonium Ion Coupling_Reaction Electrophilic Aromatic Substitution Diazonium->Coupling_Reaction Reacts with Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Coupling_Reaction Azo_Dye Final Azo Dye (Ar-N=N-Ar') Coupling_Reaction->Azo_Dye

Figure 1: General mechanism for azo dye synthesis starting from TMA.

Experimental Protocol: Synthesis of a Representative Azo Dye

This section provides a detailed, step-by-step protocol for the synthesis of a monoazo dye, "TMA-Naphthol Red," derived from this compound and a common coupling component, 2-naphthol. This protocol is a representative example designed to illustrate the practical application of the chemistry described.

CAUTION: This procedure involves the use of corrosive acids, and potentially irritating and harmful chemicals.[4] All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountNotes
This compoundC₉H₁₃NO₃183.211.83 g (10 mmol)Starting amine
Hydrochloric Acid, conc.HCl36.46~5 mLCorrosive
Sodium NitriteNaNO₂69.000.76 g (11 mmol)Oxidizer
2-NaphtholC₁₀H₈O144.171.44 g (10 mmol)Coupling component
Sodium HydroxideNaOH40.00~1.0 gCaustic
Distilled WaterH₂O18.02As needed
Ice--As neededFor cooling
Equipment
  • 100 mL Beakers (x3)

  • 250 mL Beaker (for ice bath)

  • Glass stirring rods

  • Magnetic stirrer and stir bar

  • Hirsch or Büchner funnel with vacuum flask

  • Filter paper

  • pH indicator paper

  • Graduated cylinders

  • Balance

Synthesis Workflow

Experimental Workflow A Step 1: Prepare Diazonium Salt Solution C Step 3: Perform Azo Coupling Reaction A->C B Step 2: Prepare Coupling Solution B->C D Step 4: Isolate Crude Dye via Vacuum Filtration C->D E Step 5: Purify Dye (Recrystallization) D->E F Step 6: Dry and Characterize Final Product E->F

Figure 2: Workflow for the synthesis of TMA-Naphthol Red.

Step-by-Step Procedure

Part A: Preparation of the 2,4,5-Trimethoxybenzenediazonium Chloride Solution

  • In a 100 mL beaker, combine 1.83 g (10 mmol) of this compound with 15 mL of distilled water and 2.5 mL of concentrated hydrochloric acid. Stir until the aniline salt is fully dissolved.

  • Cool the beaker in an ice-water bath, ensuring the temperature of the solution drops to between 0 and 5 °C. Maintain this temperature throughout the diazotization process.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold, stirring TMA solution. The addition should be slow to prevent the temperature from rising above 5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper (a blue-black color indicates excess). The resulting clear solution is the diazonium salt, which should be used promptly.

Part B: Preparation of the 2-Naphthol Coupling Solution

  • In a 100 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 5% sodium hydroxide solution (w/v).

  • Stir until a clear solution of sodium 2-naphthoxide is obtained.

  • Cool this solution in the ice bath to 0-5 °C.

Part C: The Azo Coupling Reaction

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B).

  • An intensely colored precipitate (the azo dye) should form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Check the pH of the solution; it should be slightly alkaline to facilitate the coupling reaction.

Part D: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid dye on the filter paper with several portions of cold distilled water to remove any unreacted salts and base.

  • The crude dye can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain a product of higher purity.

  • Dry the purified dye in a desiccator or a low-temperature oven. Weigh the final product and calculate the percentage yield.

Characterization and Expected Results

The synthesized dye should be a deeply colored solid. Its identity and purity can be confirmed using standard analytical techniques.

Table 2: Expected Characteristics of TMA-Naphthol Red

AnalysisExpected ResultRationale
Appearance Deep red or reddish-brown solidFormation of the extended conjugated azo system.
UV-Vis (in EtOH) λ_max ≈ 480-520 nmThe specific wavelength of maximum absorbance in the visible region defines the color.
FT-IR (KBr pellet) ~3400 cm⁻¹ (O-H stretch, broad) ~1600 cm⁻¹ (N=N stretch) ~1250 cm⁻¹ (Ar-O-CH₃ stretch)Confirms the presence of key functional groups: hydroxyl from naphthol, azo linkage, and methoxy ethers.

Safety and Handling

Working with TMA and the reagents for diazotization requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves. Handle solid TMA in a way that avoids generating dust.[9]

  • Ventilation: All procedures must be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[7]

  • Inhalation: If inhaled, immediately move the individual to fresh air. If symptoms like coughing or shortness of breath develop, seek immediate medical attention.[10]

  • Skin/Eye Contact: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical advice.[7][8]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and sources of ignition.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Diazonium salt solutions should not be stored and should be quenched before disposal if necessary.

References

reaction of 2,4,5-Trimethoxyaniline with electrophilic reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrophilic Substitution Reactions of 2,4,5-Trimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

This compound is a polysubstituted aromatic amine that serves as a pivotal structural motif in a multitude of pharmacologically active compounds and advanced materials. Its unique electronic properties, conferred by the synergistic effects of a potent amine activating group and three electron-donating methoxy substituents, render it highly reactive towards electrophilic attack. However, this high reactivity also presents a significant challenge in controlling the regioselectivity of these transformations. This guide is designed to provide both a robust theoretical framework and field-tested experimental protocols for navigating the electrophilic substitution reactions of this versatile precursor. We will delve into the causality behind experimental choices, offering insights that bridge the gap between theoretical organic chemistry and practical laboratory application.

The Electronic Landscape: Reactivity and Regioselectivity

The reactivity of an aromatic ring in electrophilic aromatic substitution (EAS) is governed by the electronic nature of its substituents.[1] The mechanism proceeds in two primary steps: the initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[2][3][4] The first step is typically the rate-determining step, as it temporarily disrupts the stable aromatic system.[3]

In this compound, the benzene ring is endowed with four electron-donating groups (EDGs): one amino (-NH₂) group and three methoxy (-OCH₃) groups.

  • Amino Group (-NH₂): The amino group is one of the most powerful activating groups. Through resonance, its lone pair of electrons is delocalized into the ring, significantly increasing the electron density at the ortho and para positions.[5][6][7] This makes the ring highly nucleophilic and exceptionally reactive towards electrophiles.[6]

  • Methoxy Groups (-OCH₃): Methoxy groups are also strong activating, ortho, para-directing substituents due to the resonance donation of a lone pair of electrons from the oxygen atom.

The combined influence of these four activating groups creates a highly electron-rich aromatic system. The key to predicting the outcome of an electrophilic attack lies in identifying the most nucleophilic position on the ring. The only unsubstituted positions are C3 and C6.

  • Position C6: This position is ortho to the powerfully activating -NH₂ group and para to the C2-methoxy group. The directing effects of these two groups are synergistic, strongly enhancing the electron density at this site.

  • Position C3: This position is meta to the -NH₂ group but ortho to both the C2 and C4 methoxy groups.

Due to the overwhelming activating and directing effect of the amino group, electrophilic substitution is strongly favored at the C6 position. This is the site of greatest electron density and leads to the most stable arenium ion intermediate, where the positive charge can be delocalized onto the nitrogen atom.

Caption: Predicted regioselectivity for electrophilic attack.

Core Protocols for Electrophilic Substitution

The high reactivity of this compound necessitates carefully controlled reaction conditions to prevent polysubstitution and side reactions. The following protocols provide validated starting points for common and synthetically useful transformations.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic rings.[8] It employs a mild electrophile, the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] This method avoids the harsh Lewis acids required for Friedel-Crafts reactions, which are incompatible with the basic amino group.[5]

Protocol: Synthesis of 6-Amino-2,3,4-trimethoxybenzaldehyde

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring. The addition is exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This hydrolyzes the intermediate iminium salt to the final aldehyde.[11]

  • Workup: Stir the aqueous mixture for 30 minutes. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 6-amino-2,3,4-trimethoxybenzaldehyde.

Causality and Insights:

  • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All reagents and solvents must be anhydrous to ensure its efficient formation.

  • Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. Low temperatures (0 °C) are critical to prevent uncontrolled reactions and degradation of the reagent.[11]

  • Hydrolysis Step: The reaction initially forms an iminium salt intermediate. Hydrolysis is a crucial final step to convert this salt into the desired aldehyde product.[8][10]

G Vilsmeier-Haack Formylation Workflow reagent_prep 1. Vilsmeier Reagent Prep (DMF + POCl₃ @ 0°C) substrate_add 2. Substrate Addition (2,4,5-TMA in DCM) reagent_prep->substrate_add reaction 3. Reaction (Stir @ RT, 2-4h) substrate_add->reaction hydrolysis 4. Hydrolysis (Pour onto ice water) reaction->hydrolysis workup 5. Aqueous Workup (Neutralize, Extract) hydrolysis->workup purify 6. Purification (Chromatography) workup->purify product Product: 6-Amino-2,3,4-trimethoxybenzaldehyde purify->product

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Halogenation: Controlled Bromination

The extreme activation of the ring by the -NH₂ and -OCH₃ groups makes halogenation reactions very rapid. Uncontrolled reaction with bromine water would likely lead to a mixture of polybrominated products and oxidation.[5] To achieve selective monobromination at the C6 position, milder conditions and a less reactive bromine source are required.

Protocol: Synthesis of 6-Bromo-2,4,5-trimethoxyaniline

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in THF at room temperature.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes. A slight exotherm may be observed. For better control, the reaction can be run at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove the succinimide byproduct.

  • Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 6-bromo-2,4,5-trimethoxyaniline.

Causality and Insights:

  • Milder Reagent: N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine compared to Br₂. This allows for controlled monohalogenation of highly activated rings.

  • Solvent Choice: Solvents like THF or acetonitrile are preferred over more polar protic solvents like water or alcohols, which can accelerate the reaction to an uncontrollable rate.

Nitration via Amino Group Protection

Direct nitration of anilines with a mixture of nitric and sulfuric acid is problematic. The strongly acidic conditions protonate the basic amino group to form an anilinium ion (-NH₃⁺).[12] This group is strongly deactivating and a meta-director, leading to the formation of undesired meta-isomers and significant amounts of oxidation products (tars).[5][6] The essential strategy is to temporarily protect the amino group by converting it into an amide (e.g., an acetanilide), which moderates its reactivity and prevents protonation.

Protocol: Synthesis of 6-Nitro-2,4,5-trimethoxyaniline

Part A: Acetylation (Protection)

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq) and stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry to obtain N-(2,4,5-trimethoxyphenyl)acetamide.

Part B: Nitration

  • Cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add the dried N-(2,4,5-trimethoxyphenyl)acetamide from Part A in small portions, keeping the temperature below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to cooled concentrated sulfuric acid (0 °C).

  • Add this nitrating mixture dropwise to the acetanilide solution, maintaining the temperature between 0-5 °C.

  • After addition, stir the reaction at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The nitro-acetanilide will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Part C: Hydrolysis (Deprotection)

  • Reflux the crude nitro-acetanilide from Part B in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.

  • Filter the product, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 6-nitro-2,4,5-trimethoxyaniline.

Causality and Insights:

  • Acetanilide Intermediate: The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than a free amino group. This modulation prevents over-oxidation and polysubstitution while still directing the incoming nitro group to the desired C6 position.

  • Strict Temperature Control: Nitration is a highly exothermic and potentially hazardous reaction. Maintaining low temperatures is critical for safety and to minimize the formation of side products.[13]

Data Summary and Comparison

Reaction TypeElectrophile SourceKey ConditionsExpected Major ProductKey Challenges & Solutions
Formylation Vilsmeier Reagent (DMF/POCl₃)Anhydrous, 0°C to RT6-Amino-2,3,4-trimethoxybenzaldehydeReagent is moisture-sensitive; use anhydrous conditions. Exothermic; control temperature during reagent formation.
Bromination N-Bromosuccinimide (NBS)THF or MeCN, 0°C to RT6-Bromo-2,4,5-trimethoxyanilineHigh reactivity of substrate; use mild brominating agent (NBS) and non-polar solvent to avoid polysubstitution.
Nitration HNO₃ / H₂SO₄3-step: Protect-Nitrate-Deprotect, 0-5°C6-Nitro-2,4,5-trimethoxyanilineAniline protonation/oxidation in acid; protect -NH₂ as acetanilide. Highly exothermic; maintain strict temperature control.

References

protocols for N-alkylation of 2,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Strategies for N-Alkylation of 2,4,5-Trimethoxyaniline

Introduction

This compound is a key structural motif and a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The strategic introduction of alkyl groups onto the nitrogen atom (N-alkylation) is a critical transformation that allows for the fine-tuning of molecular properties such as solubility, lipophilicity, and receptor-binding affinity. The resulting N-alkylated derivatives are precursors to numerous pharmaceuticals, agrochemicals, and dyes.[1] This guide provides an in-depth exploration of the principal methodologies for the N-alkylation of this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and compare the strategic advantages of each approach.

The electron-rich nature of the this compound ring system, due to the three electron-donating methoxy groups, enhances the nucleophilicity of the amino group. While this facilitates alkylation, it also increases the propensity for over-alkylation, a common challenge that necessitates carefully controlled reaction conditions to achieve selective mono-alkylation.[1][2]

Methodology 1: Reductive Amination

Reductive amination is arguably the most versatile and widely employed method for the N-alkylation of anilines. It proceeds via a two-step, one-pot sequence: the formation of an imine intermediate through the condensation of the aniline with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine. This method offers excellent control over the degree of alkylation, largely preventing the formation of tertiary amines.[3][4]

Mechanistic Rationale & Workflow

The reaction is typically initiated by a catalytic amount of acid, which protonates the carbonyl oxygen, activating it for nucleophilic attack by the aniline. The subsequent dehydration to form the iminium ion is the rate-limiting step. A mild reducing agent is then used to selectively reduce the C=N double bond.

Aniline This compound Imine Imine Intermediate Aniline->Imine Condensation (-H₂O) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product N-Alkylated Product Reducer->Product Imine_ref->Product Reduction

Fig. 1: Reductive Amination Workflow.
Application Notes

This method is highly favored for its broad substrate scope and functional group tolerance. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, selective for imines over carbonyls, and does not require acidic conditions for the reduction step, which can be beneficial for sensitive substrates.[5] Other common reductants include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[6]

Detailed Experimental Protocol: N-Benzylation

This protocol describes the N-benzylation of this compound with benzaldehyde.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).

  • Add benzaldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by Thin Layer Chromatography (TLC).

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The addition may be exothermic.

  • Continue stirring at room temperature until the reaction is complete (typically 4-24 hours), as monitored by TLC.

  • Workup: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2,4,5-trimethoxyaniline.

ReductantSolventTypical Temp.Key Advantages
NaBH(OAc)₃DCE, DCMRoom TempMild, high selectivity for imines, broad tolerance
NaBH₃CNMeOHRoom TempEffective, but highly toxic (HCN release at low pH)
NaBH₄MeOH0 °C to RTInexpensive, but can reduce aldehydes if not controlled
H₂ / Catalyst (Pd/C)EtOH, EARoom Temp"Green" reductant, requires hydrogenation setup

Methodology 2: Catalytic N-Alkylation with Alcohols

Known as the "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" methodology, this elegant and atom-economical process uses alcohols as alkylating agents, with water as the sole byproduct.[7][8] The reaction is catalyzed by transition metal complexes (e.g., based on Ru, Ir, Co, Ni) and typically requires a base.[9][10][11][12]

Mechanistic Rationale

The catalytic cycle involves three key stages:

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde.

  • Condensation: The in-situ generated aldehyde condenses with the aniline to form an imine.

  • Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.

Catalyst [M]-H₂ Active Catalyst M_Oxidized [M] Oxidized Catalyst Catalyst->M_Oxidized Oxidation Alcohol R-CH₂OH Aldehyde R-CHO (in situ) Alcohol->Aldehyde -2H Imine Imine Aldehyde->Imine + Ar-NH₂ Aniline Ar-NH₂ Aniline->Imine Product N-Alkylated Amine Ar-NH-CH₂-R Imine->Product +2H Water H₂O M_Oxidized->Catalyst Reduction

Fig. 2: Catalytic Cycle for "Borrowing Hydrogen" N-Alkylation.
Application Notes

This method is a prime example of green chemistry, avoiding the use of stoichiometric reagents and producing minimal waste.[13] The choice of catalyst is crucial and can influence reaction efficiency and selectivity. Ruthenium and iridium complexes are highly effective but can be expensive.[9][14] More recently, catalysts based on earth-abundant metals like cobalt and nickel have been developed as cost-effective alternatives.[11][12] The reaction is often performed at elevated temperatures to drive the catalytic cycle.

Detailed Experimental Protocol: Using a Ruthenium Catalyst

This protocol provides a general procedure for the N-alkylation of this compound with a primary alcohol.

Materials & Reagents:

  • This compound (1.0 eq)

  • Primary Alcohol (e.g., Benzyl Alcohol) (1.2-1.5 eq)

  • Ruthenium Catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (1-2 mol%)

  • Ligand (if required by the catalyst system)

  • Base (e.g., K₂CO₃ or KOtBu) (1.0-2.0 eq)

  • Toluene or Xylene, anhydrous

  • Celite

Procedure:

  • In an oven-dried Schlenk tube or pressure vessel, combine the ruthenium catalyst, any required ligand, and the base under an inert atmosphere (Nitrogen or Argon).

  • Add this compound (1.0 eq), the primary alcohol (1.2-1.5 eq), and anhydrous toluene.

  • Seal the vessel and heat the mixture to the required temperature (typically 110-150 °C) with vigorous stirring for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography to isolate the N-alkylated product.

Catalyst SystemBaseSolventTemp. (°C)Key Features
Ru-based Pincer ComplexKOtBuToluene130-150High efficiency, low catalyst loading.[9]
Cp*Ir ComplexesK₂CO₃None120Solvent-free conditions possible.[14]
Co(II)-PCP ComplexesKOtBuToluene130Earth-abundant metal, good yields.[7][10]
[(PPh₃)₂NiCl₂]KOtBuToluene130Inexpensive nickel catalyst system.[10]

Methodology 3: Classical N-Alkylation with Alkyl Halides

This is a traditional and straightforward SN2 reaction between the nucleophilic aniline and an electrophilic alkyl halide. While simple in concept, the primary drawback is the potential for over-alkylation to form the tertiary amine and even the quaternary ammonium salt, as the secondary amine product is often more nucleophilic than the starting aniline.[15]

Application Notes

Careful control of stoichiometry (using the aniline in excess) and reaction conditions can favor mono-alkylation. The use of ionic liquids as the reaction medium has been shown to significantly improve selectivity for mono-alkylation by forming an ammonium salt intermediate that precipitates or is less reactive.[1] This method is most suitable for highly reactive alkylating agents like methyl iodide, benzyl bromide, or allyl halides.

Detailed Experimental Protocol: N-Methylation

Materials & Reagents:

  • This compound (1.0 eq)

  • Methyl Iodide (CH₃I) (1.0-1.2 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, or DIPEA) (2.0-3.0 eq)

  • Solvent (e.g., Acetone, Acetonitrile, or DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (e.g., K₂CO₃, 2.5 eq) and stir the suspension.

  • Add methyl iodide (1.1 eq) dropwise at room temperature.

  • Stir the reaction for 6-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • Workup: Filter off the inorganic salts and wash them with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography if necessary to separate any unreacted starting material and di-alkylated byproduct.

Safety Precautions

  • Anilines: this compound is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]

  • Alkylating Agents: Alkyl halides and other alkylating agents are often toxic, volatile, and potential carcinogens. Always handle them in a well-ventilated fume hood.

  • Reducing Agents: Borohydride reagents react with water and acid to produce flammable hydrogen gas. Quench reactions carefully.

  • Catalysts: Many transition metal catalysts are toxic and air-sensitive. Handle under an inert atmosphere where specified.

  • Solvents: Use anhydrous solvents where required and handle flammable organic solvents with care, avoiding ignition sources.

References

Application Notes and Protocols for Catalytic Amination Reactions Involving 2,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the catalytic amination of 2,4,5-trimethoxyaniline, a key transformation for the synthesis of complex N-aryl compounds. As an electron-rich and sterically distinct aniline, this compound presents unique considerations in modern C-N cross-coupling methodologies. This document offers field-proven insights into navigating these reactions, focusing on the widely employed Palladium-catalyzed Buchwald-Hartwig amination, the classical Copper-catalyzed Ullmann condensation, and the increasingly relevant Nickel-catalyzed amination reactions.

Section 1: Strategic Overview and Mechanistic Considerations

The N-arylation of anilines is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, where the resulting diarylamine scaffolds are prevalent.[1] The choice of catalytic system is paramount and is dictated by the specific substrates, functional group tolerance, and desired reaction conditions.

This compound: A Substrate Profile

This compound is an electron-rich aromatic amine. The three methoxy groups significantly increase the electron density on the aromatic ring and the nitrogen atom, which can influence its nucleophilicity and reactivity in catalytic cycles. While increased nucleophilicity can be advantageous, the steric bulk of the methoxy groups, particularly the one ortho to the amine, may also present challenges.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, utilizing a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle, as depicted below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl aniline.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [L-Pd(II)(Ar)(NHR'R'')]+X- Oxidative Addition Complex->Amine Coordination + R'R''NH Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') Amine Coordination->Palladium Amido Complex + Base - Base-H+X- Palladium Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-NR'R'')

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

For an electron-rich aniline like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[2]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed reactions.[3] Modern protocols often employ ligands to facilitate the reaction under milder conditions. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)NR'R'' Cu(I)-NR'R'' Cu(I)X->Cu(I)NR'R'' + R'R''NH, Base Cu(III) Intermediate [Ar-Cu(III)(X)(NR'R'')]L Cu(I)NR'R''->Cu(III) Intermediate + Ar-X (Oxidative Addition) Cu(III) Intermediate->Cu(I)X Catalyst Regeneration Product Ar-NR'R'' Cu(III) Intermediate->Product Reductive Elimination

Figure 2: A plausible catalytic cycle for the Ullmann C-N coupling.

Nickel-Catalyzed Amination

Nickel-catalyzed amination has emerged as a cost-effective alternative to palladium-based systems, particularly for the coupling of aryl chlorides.[3][4] These reactions can proceed through various nickel oxidation states and are often promoted by N-heterocyclic carbene (NHC) or phosphine ligands.

Nickel_Amination Ni(0)L Ni(0)L Ni(II) Complex L-Ni(II)(Ar)(X) Ni(0)L->Ni(II) Complex Ar-X (Oxidative Addition) Ni(II) Amido L-Ni(II)(Ar)(NR'R'') Ni(II) Complex->Ni(II) Amido + R'R''NH, Base Ni(II) Amido->Ni(0)L Catalyst Regeneration Product Ar-NR'R'' Ni(II) Amido->Product Reductive Elimination

Figure 3: A simplified representation of a Nickel-catalyzed amination cycle.

Section 2: Experimental Protocols and Application Notes

The following protocols are designed to serve as a robust starting point for the catalytic amination of this compound. Optimization of reaction parameters may be necessary for specific aryl halide coupling partners.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol is adapted from general procedures for the Buchwald-Hartwig amination and is tailored for an electron-rich aniline.[5][6] The use of a bulky biarylphosphine ligand such as XPhos is recommended to overcome potential steric hindrance and promote efficient coupling.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Experimental Workflow:

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried flask. B 2. Evacuate and backfill with an inert gas (e.g., Argon). A->B C 3. Add anhydrous toluene. B->C D 4. Add this compound and aryl bromide. C->D E 5. Heat the mixture at 100-110 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the organic layer, concentrate, and purify by column chromatography. H->I

Figure 4: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Detailed Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add this compound (1.0 mmol) and the aryl bromide (1.2 mmol).

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,4,5-trimethoxyaniline.

Application Note: The choice of a strong, sterically hindered base like NaOtBu is crucial for deprotonating the aniline in the catalytic cycle. Weaker bases may lead to slower reaction rates or incomplete conversion.

Protocol 2: Modified Ullmann Condensation

This protocol is a modification of the classical Ullmann reaction, employing a ligand to improve solubility and lower the reaction temperature. This method can be advantageous when palladium-based methods are not desirable.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dimethylformamide (DMF)

Detailed Procedure:

  • In a sealable reaction vessel, combine CuI (0.1 mmol, 10 mol%), this compound (1.0 mmol), the aryl iodide (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

  • Seal the vessel and heat the mixture to 120 °C with stirring.

  • After 24 hours, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Application Note: Aryl iodides are typically more reactive than aryl bromides or chlorides in Ullmann-type couplings. The use of a polar aprotic solvent like DMF is common, but other high-boiling solvents can also be effective.

Protocol 3: Nickel-Catalyzed Amination of an Aryl Chloride

This protocol provides a method for the coupling of the more economical aryl chlorides, utilizing an air-stable nickel precatalyst.[7]

Materials:

  • This compound

  • Aryl chloride (e.g., 4-chlorotoluene)

  • NiCl₂(dme) (bis(1,2-dimethoxyethane)nickel(II) chloride)

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

Detailed Procedure:

  • In a glovebox, charge a vial with NiCl₂(dme) (0.05 mmol, 5 mol%), IPr (0.1 mmol, 10 mol%), and NaOtBu (1.5 mmol).

  • Add this compound (1.0 mmol) and the aryl chloride (1.2 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and heat at 100 °C for 12-24 hours.

  • Cool the reaction, dilute with dichloromethane, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify by column chromatography.

Application Note: Nickel catalysts can be sensitive to air and moisture. While air-stable precatalysts are used, performing the reaction under an inert atmosphere is crucial for reproducibility and high yields.

Section 3: Data Presentation and Comparison

The following table summarizes typical reaction parameters for the catalytic amination of anilines, which can be used as a starting point for the optimization of reactions with this compound.

ParameterBuchwald-Hartwig (Pd)Ullmann Condensation (Cu)Nickel-Catalyzed Amination
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂ONiCl₂(dme), Ni(acac)₂
Ligand Biarylphosphines (e.g., XPhos)Diamines (e.g., DMEDA)NHCs (e.g., IPr)
Base NaOtBu, K₃PO₄K₃PO₄, Cs₂CO₃NaOtBu, K₂CO₃
Solvent Toluene, DioxaneDMF, NMPDioxane, Toluene
Temperature 80-120 °C100-180 °C80-130 °C
Aryl Halide Ar-Cl, Ar-Br, Ar-I, Ar-OTfAr-I, Ar-BrAr-Cl, Ar-Br

Section 4: Troubleshooting and Field Insights

  • Low Yields: If low yields are observed, consider increasing the catalyst and/or ligand loading. For Buchwald-Hartwig reactions, screening different generations of biarylphosphine ligands can be beneficial. In Ullmann reactions, ensuring the copper source is of high purity and the reaction is rigorously deoxygenated is critical.

  • Side Reactions: With electron-rich anilines, side reactions such as dimerization of the aniline or hydrodehalogenation of the aryl halide can occur. Optimizing the base and temperature can help to mitigate these issues.

  • Purification Challenges: The products of these reactions may have similar polarities to the starting materials, which can complicate purification. Careful selection of the eluent system for column chromatography is essential.

References

Application Notes and Protocols: 2,4,5-Trimethoxyaniline as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 2,4,5-trimethoxyaniline as a strategic starting material for the synthesis of a diverse range of functional materials. This document will delve into its application in the development of conductive polymers, vibrant azo dyes, and biologically active heterocyclic compounds. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and experimental considerations to ensure successful synthesis and characterization.

Introduction to this compound: A Multifaceted Precursor

This compound is an aromatic amine characterized by a benzene ring substituted with an amino group and three methoxy groups at the 2, 4, and 5 positions.[1][2] This unique substitution pattern imparts a high degree of electron density to the aromatic ring, making it a highly reactive and versatile building block in organic synthesis.[3] The presence of the methoxy groups enhances solubility in organic solvents and can influence the electronic properties and biological activity of the resulting functional materials.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26510-91-8[1]
Molecular Formula C₉H₁₃NO₃[1][2]
Molecular Weight 183.20 g/mol [2]
Appearance SolidNot explicitly stated, but inferred from melting point.
Melting Point 93-95 °CNot explicitly stated, but inferred from similar compounds.
Solubility Soluble in organic solvents such as ethanol, diethyl ether, and dimethyl sulfoxide; limited solubility in water.Not explicitly stated, but inferred from similar compounds.
IUPAC Name This compound[2]

Application I: Conductive Polymers - Poly(this compound)

Substituted polyanilines are a class of conductive polymers with tunable electronic and optical properties, making them suitable for applications in sensors, electrochromic devices, and corrosion inhibition. The methoxy groups in this compound are expected to enhance the processability and solubility of the resulting polymer, a common challenge with the parent polyaniline.[4][5]

Workflow for the Synthesis and Characterization of Poly(this compound)

cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications monomer This compound chem_poly Chemical Oxidative Polymerization monomer->chem_poly (NH₄)₂S₂O₈ HCl electro_poly Electrochemical Polymerization monomer->electro_poly Cyclic Voltammetry or Potentiostatic polymer Poly(this compound) chem_poly->polymer electro_poly->polymer spectroscopy Spectroscopy (FTIR, UV-Vis, NMR) polymer->spectroscopy electrochemistry Electrochemistry (Cyclic Voltammetry) polymer->electrochemistry morphology Morphology (SEM) polymer->morphology conductivity Conductivity Measurement polymer->conductivity ecd Electrochromic Devices electrochemistry->ecd corrosion Corrosion Inhibition morphology->corrosion sensors Chemical Sensors conductivity->sensors

Caption: Workflow for the synthesis and characterization of poly(this compound).

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol is adapted from the synthesis of poly(2,5-dimethoxyaniline).[4]

Materials:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

Procedure:

  • In a 100 mL conical flask, dissolve a required amount of this compound in 1 M HCl. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool the solution to 0-5 °C.

  • Slowly add the pre-chilled ammonium persulfate solution dropwise to the monomer solution over a period of 30 minutes with vigorous stirring. A deep color change should be observed, indicating the onset of polymerization.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 4 hours. A precipitate of the polymer will gradually form.

  • Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with 1 M HCl until the filtrate becomes colorless, followed by washing with methanol to remove any unreacted monomer and oligomers.

  • Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Electrochemical Polymerization of this compound

This protocol is adapted from the electropolymerization of 2,5-dimethoxyaniline.[6][7]

Materials:

  • This compound

  • Oxalic acid

  • Indium Tin Oxide (ITO) coated glass slides

  • Acetone

  • Deionized water

  • Electrochemical cell with a three-electrode setup (ITO as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution of 0.1 M this compound in 1 M oxalic acid.

  • Clean the ITO-coated glass slide by sonicating in acetone and deionized water, then dry under a stream of nitrogen.

  • Assemble the three-electrode electrochemical cell with the cleaned ITO slide as the working electrode.

  • Perform electropolymerization by cyclic voltammetry, scanning the potential between -0.2 V and +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s for a specified number of cycles. A colored polymer film will deposit on the ITO electrode.

  • Alternatively, use potentiostatic deposition by applying a constant potential (e.g., +0.8 V vs. Ag/AgCl) for a set duration.

  • After polymerization, rinse the polymer-coated electrode with deionized water and dry it.

Table 2: Expected Characterization Data for Poly(this compound)

Characterization TechniqueExpected Observations
FTIR Spectroscopy Peaks corresponding to C-H stretching of the aromatic ring, C-N stretching, C-O-C stretching of methoxy groups, and characteristic bands of the quinoid and benzenoid rings.
UV-Vis Spectroscopy Absorption bands in the UV and visible regions, indicative of π-π* transitions in the conjugated polymer backbone. The position of these bands will be sensitive to the doping state of the polymer.
Cyclic Voltammetry (CV) Reversible redox peaks corresponding to the transition between different oxidation states of the polymer (leucoemeraldine, emeraldine, and pernigraniline).
Scanning Electron Microscopy (SEM) The morphology of the polymer film can be visualized, providing information on its uniformity and porosity.
Conductivity Measurement The electrical conductivity is expected to be in the semi-conducting range, and will vary with the level of doping.

Application II: Azo Dyes - Synthesis of Novel Chromophores

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-).[6] The color of these dyes can be tuned by the electronic nature of the aromatic rings attached to the azo linkage. The electron-donating methoxy groups of this compound are expected to produce dyes with deep and vibrant colors.

Workflow for the Synthesis of an Azo Dye from this compound

start This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt diazotization->diazonium coupling_reaction Azo Coupling diazonium->coupling_reaction coupling_agent Coupling Agent (e.g., 2-Naphthol) coupling_agent->coupling_reaction azo_dye Azo Dye coupling_reaction->azo_dye characterization Characterization (UV-Vis, NMR, FTIR) azo_dye->characterization

Caption: General workflow for the synthesis of an azo dye.

Protocol 3: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol is a general procedure adapted from the synthesis of other azo dyes.[8]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Diazotization:

    • In a beaker, dissolve this compound in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

    • In a separate beaker, prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Coupling:

    • In another beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

    • Collect the azo dye precipitate by vacuum filtration.

    • Wash the precipitate with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the pure product.

Table 3: Expected Characterization Data for the Azo Dye

Characterization TechniqueExpected Observations
UV-Vis Spectroscopy A strong absorption band in the visible region of the spectrum, which is responsible for the color of the dye. The λmax will be indicative of the extent of conjugation.[9][10]
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of the trimethoxyphenyl and naphthyl rings. The chemical shifts will provide information about the electronic environment of the protons.
FTIR Spectroscopy Characteristic absorption bands for the N=N stretching of the azo group, O-H stretching (if a phenol is used as the coupling component), and C-O-C stretching of the methoxy groups.

Application III: Bioactive Heterocycles - Scaffolds for Drug Discovery

The this compound moiety is a valuable pharmacophore found in various biologically active molecules. Its derivatives have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][11] The synthesis of heterocyclic compounds, such as pyrimidines and quinazolines, from this aniline derivative opens avenues for the development of novel therapeutic agents.[12][13]

Workflow for the Synthesis of a Bioactive Pyrimidine Derivative

start This compound cyclocondensation Cyclocondensation Reaction start->cyclocondensation reagent1 β-Dicarbonyl Compound reagent1->cyclocondensation reagent2 Amidine or Urea derivative reagent2->cyclocondensation pyrimidine Substituted Pyrimidine cyclocondensation->pyrimidine bioassay Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) pyrimidine->bioassay

Caption: A general synthetic route to bioactive pyrimidine derivatives.

Protocol 4: Synthesis of a Substituted Quinazoline from this compound

This protocol is a representative example based on general methods for quinazoline synthesis.[12][14]

Materials:

  • This compound

  • An appropriate ortho-amino benzonitrile or anthranilic acid derivative

  • A suitable aldehyde or ketone

  • A catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • A suitable solvent (e.g., toluene or ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound, the ortho-amino benzonitrile or anthranilic acid derivative, and the aldehyde or ketone in the chosen solvent.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired quinazoline derivative.

Table 4: Potential Biological Activities and Assays for Heterocyclic Derivatives

Biological ActivityIn Vitro Assay
Antimicrobial Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.[15][16][17]
Anticancer/Cytotoxicity MTT or SRB assay to determine the IC₅₀ value against various cancer cell lines.[18]
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes or measurement of inflammatory cytokine production in cell-based assays.

Conclusion and Future Outlook

This compound has demonstrated its potential as a versatile and valuable building block for the creation of a wide array of functional materials. The protocols and application notes presented here provide a solid foundation for researchers to explore its use in the synthesis of novel conductive polymers, vibrant dyes, and potent bioactive molecules. The unique electronic and structural features of this starting material offer exciting opportunities for the development of advanced materials with tailored properties for a multitude of scientific and technological applications. Further research into the structure-property relationships of materials derived from this compound will undoubtedly lead to new discoveries and innovations in materials science and medicinal chemistry.

References

Application Notes and Protocols for the Reduction of 2,4,5-Trimethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4,5-Trimethoxyaniline

The reduction of 2,4,5-trimethoxynitrobenzene is a critical chemical transformation that yields this compound, a key building block in the synthesis of various psychoactive compounds and other pharmacologically significant molecules. Notably, this aniline derivative is a direct precursor to mescaline, a naturally occurring psychedelic protoalkaloid. The careful and efficient execution of this reduction is paramount for ensuring high purity and yield of the desired amine, which directly impacts the quality of subsequent synthetic steps. This guide provides a detailed examination of the available methodologies and a comprehensive, step-by-step protocol for a reliable reduction process.

Methodology Overview: Choosing the Optimal Reduction Strategy

The conversion of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis, with several well-established methods. The choice of reagent and conditions is often dictated by the presence of other functional groups in the molecule, desired selectivity, and scalability.[1][2][3] Broadly, these methods can be categorized into catalytic hydrogenation and chemical reduction using metals in acidic media.

Reduction MethodCatalyst/ReagentAdvantagesDisadvantages
Catalytic HydrogenationH₂ gas with Pd/C, PtO₂, or Raney NickelHigh yields, clean reaction, catalyst can be recycled.[1][4]Requires specialized high-pressure equipment, potential for dehalogenation if other halogens are present.[1]
Metal/Acid ReductionSnCl₂/HClMild conditions, effective for many substrates, tolerant of some other functional groups.[1][5]Stoichiometric amounts of metal salts are produced as waste.
Metal/Acid ReductionFe/HCl or Fe/Acetic AcidInexpensive, environmentally benign iron salts are produced.[1][6][7]Can require harsh acidic conditions and higher temperatures.
Metal/Acid ReductionZn/HCl or Zn/Acetic AcidEffective reducing agent.[1][2]Can sometimes lead to over-reduction or side reactions.

For the specific case of 2,4,5-trimethoxynitrobenzene, reduction using tin(II) chloride (SnCl₂) in hydrochloric acid is a well-documented and reliable method that can be performed in a standard laboratory setting without the need for high-pressure apparatus.[5]

Reaction Mechanism: From Nitro to Amine

The reduction of a nitro group by a metal in acidic media, such as Sn/HCl, is a stepwise process involving a series of electron and proton transfers. The metal acts as the electron donor, while the acid provides the protons necessary for the formation of water molecules from the oxygen atoms of the nitro group.

Reaction Mechanism Start Ar-NO₂ (2,4,5-Trimethoxynitrobenzene) Intermediate1 Ar-N(OH)₂ Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 Ar-NH(OH) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ - H₂O Product Ar-NH₂ (this compound) Intermediate2->Product + 2e⁻, + 2H⁺ - H₂O Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine 2,4,5-trimethoxynitrobenzene, SnCl₂, and HCl in a 500 cm³ flask. B Add carborundum or boiling chips. A->B C Heat the mixture to reflux for 1 hour. B->C D Cool the reaction mixture to room temperature. C->D E Slowly add NaOH solution until the precipitate dissolves. D->E F Extract the aqueous solution with methylene chloride (3x). E->F G Combine the organic extracts. F->G H Dry the organic layer over anhydrous Na₂SO₄. G->H I Filter to remove the drying agent. H->I J Evaporate the solvent under reduced pressure. I->J K Recrystallize the crude product from ethanol. J->K L Collect the purified crystals by filtration and dry. K->L

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2,4,5-Trimethoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4,5-Trimethoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your product yield. Our focus is on providing scientifically sound, field-proven insights to ensure the success of your experiments.

Introduction: The Synthetic Landscape

This compound is a valuable substituted aniline intermediate in the synthesis of various pharmaceuticals and fine chemicals. The primary and most common route to this compound involves the reduction of its nitro precursor, 2,4,5-trimethoxynitrobenzene. A plausible alternative, though less direct, route begins with the nitration of 1,2,4-trimethoxybenzene followed by reduction. The efficiency of the reduction step is paramount for a high overall yield and purity of the final product. This guide will delve into the nuances of these synthetic pathways, offering solutions to common challenges.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Yield of this compound

A low yield is one of the most common frustrations in organic synthesis. The root cause can often be traced back to several key factors in the reduction of 2,4,5-trimethoxynitrobenzene.

Possible Causes and Recommended Solutions:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion. This can be due to insufficient reducing agent, deactivated catalyst, or inadequate reaction time and temperature.

    • Solution (Chemical Reduction - SnCl₂/HCl): Ensure a sufficient molar excess of stannous chloride is used. The reaction is often exothermic, but gentle heating under reflux is typically required to drive it to completion[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitro compound is no longer visible.

    • Solution (Catalytic Hydrogenation): The catalyst (e.g., Palladium on Carbon - Pd/C, Raney Nickel) may be of low activity or poisoned. Use a fresh batch of catalyst and ensure the solvent is of high purity and degassed to remove any potential catalyst poisons. The efficiency of hydrogenation can be influenced by pressure and temperature; optimizing these parameters is crucial. For instance, hydrogenation of nitrobenzene over a Pd/C catalyst has been studied over a pressure range of 2–4 MPa and temperatures of 30–70 °C[2].

  • Side Product Formation: The reduction of nitroarenes can sometimes lead to the formation of intermediates such as nitroso and hydroxylamine compounds, which can further react to form azoxy and azo compounds, especially under neutral or basic conditions.

    • Solution: The use of acidic conditions, such as with SnCl₂ in HCl, generally favors the complete reduction to the amine and minimizes the formation of these dimeric byproducts[3][4]. In catalytic hydrogenation, the choice of catalyst and reaction conditions can influence selectivity towards the desired aniline.

  • Product Loss During Workup and Purification: this compound, being an amine, is basic and can be lost during aqueous workup if the pH is not carefully controlled. It is also susceptible to oxidation.

    • Solution: During the workup of a SnCl₂ reduction, the reaction mixture is typically made strongly basic to precipitate tin salts and liberate the free amine for extraction. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). When purifying by column chromatography, the acidic nature of silica gel can lead to product streaking and loss. Pre-treating the silica with a small amount of a volatile base like triethylamine (0.1-1%) in the eluent can significantly improve recovery[5][6]. To prevent oxidation, which can lead to discoloration (yellow to brown), it is advisable to handle the purified product under an inert atmosphere and store it in a cool, dark place[5].

Problem 2: Presence of Impurities in the Final Product

The purity of your this compound is critical for subsequent applications. Identifying and eliminating impurities is a key aspect of optimizing the synthesis.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material (2,4,5-trimethoxynitrobenzene): This is a clear indication of an incomplete reaction.

    • Solution: Increase the reaction time, temperature, or the amount of reducing agent/catalyst as described in Problem 1. Monitor the reaction closely by TLC to ensure complete consumption of the starting material.

  • Partially Reduced Intermediates (e.g., 2,4,5-trimethoxynitrosobenzene, N-(2,4,5-trimethoxyphenyl)hydroxylamine): These can arise from insufficient reducing power or short reaction times.

    • Solution: Similar to addressing unreacted starting material, ensure the reaction conditions are robust enough for complete reduction. These intermediates are generally more reactive than the starting nitro compound and should be fully converted with appropriate reaction optimization.

  • Oxidation Products: Anilines, particularly those with electron-donating methoxy groups, are susceptible to air oxidation, leading to colored impurities.

    • Solution: Minimize exposure of the reaction mixture and the isolated product to air. Performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Storing the final product under an inert atmosphere and away from light is also recommended[5].

  • Residual Tin Salts (from SnCl₂ reduction): Incomplete removal of tin salts during workup can contaminate the product.

    • Solution: After basification of the reaction mixture, a voluminous precipitate of tin hydroxides is formed. It is crucial to ensure the pH is sufficiently high to keep the tin salts dissolved as stannates or to effectively filter them off. Washing the organic extracts thoroughly with water and brine can help remove residual inorganic impurities.

Frequently Asked Questions (FAQs)

Q1: Which reduction method is better for preparing this compound: SnCl₂/HCl or catalytic hydrogenation?

A1: Both methods are effective for the reduction of nitroarenes. The choice often depends on laboratory resources, scale, and the presence of other functional groups.

  • SnCl₂/HCl: This is a classic and reliable method that is often tolerant of various functional groups that might be sensitive to catalytic hydrogenation (e.g., some reducible groups). However, it generates significant amounts of tin-containing waste, which can be problematic for disposal on a larger scale[3]. The workup can also be cumbersome due to the precipitation of tin salts.

  • Catalytic Hydrogenation: This method is generally cleaner, with water being the only byproduct. It is highly efficient and scalable. However, it requires specialized equipment (hydrogenator) and the catalyst can be sensitive to poisoning. Also, other functional groups in the molecule might be reduced under these conditions.

For a high-yielding and clean synthesis, catalytic hydrogenation is often preferred in an industrial setting. For laboratory-scale synthesis where functional group compatibility is a concern, the SnCl₂/HCl method is a robust choice.

Q2: My this compound product is a dark oil/solid. How can I decolorize it?

A2: Discoloration is typically due to the formation of oxidized, polymeric impurities[5]. For a solid product, recrystallization is an effective purification method. Adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities. For an oily product, distillation under reduced pressure can be effective if the compound is thermally stable. Column chromatography with a mobile phase containing a small amount of triethylamine can also help in removing polar, colored impurities[5][6].

Q3: Can I synthesize this compound from 1,2,4-trimethoxybenzene?

A3: Yes, this is a viable alternative route. It involves two steps: nitration of 1,2,4-trimethoxybenzene, followed by the reduction of the resulting nitro compound. The key challenge in this route is controlling the regioselectivity of the nitration. The three methoxy groups are all activating and ortho-, para-directing. Nitration of anisole (methoxybenzene) with nitric and sulfuric acid typically yields a mixture of ortho and para isomers[7]. For 1,2,4-trimethoxybenzene, the position of nitration will be directed by the combined effects of the three methoxy groups. The most likely position for nitration is C5, which is para to the C2-methoxy group and ortho to the C4-methoxy group, and is sterically accessible. Careful optimization of the nitrating agent and reaction conditions is necessary to maximize the yield of the desired 2,4,5-trimethoxynitrobenzene isomer. Once the nitro compound is obtained, it can be reduced to this compound using the methods described in this guide.

Q4: What is the mechanism of the SnCl₂ reduction of a nitro group?

A4: The reduction of a nitro group by stannous chloride (SnCl₂) in acidic medium is believed to proceed through a series of single-electron transfers from Sn(II) to the nitro group. The overall process involves the transfer of six electrons to the nitrogen atom. The acidic medium provides the protons necessary for the formation of water molecules from the oxygen atoms of the nitro group. The mechanism is thought to involve intermediates such as the nitroso and hydroxylamine species, which are further reduced to the final amine[3][4].

Experimental Protocols

The following are detailed protocols for the synthesis of this compound.

Protocol 1: Reduction of 2,4,5-Trimethoxynitrobenzene using Stannous Chloride

This protocol is adapted from a known procedure for the synthesis of this compound[1].

Materials:

  • 2,4,5-Trimethoxynitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2,4,5-trimethoxynitrobenzene (1 equivalent).

  • Add stannous chloride dihydrate (approximately 4-5 equivalents) and concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add a concentrated solution of sodium hydroxide with cooling (ice bath) until the mixture is strongly basic (pH > 12) and the precipitated tin hydroxides redissolve.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Catalytic Hydrogenation of 2,4,5-Trimethoxynitrobenzene

This is a general protocol for the catalytic hydrogenation of a nitroarene.

Materials:

  • 2,4,5-Trimethoxynitrobenzene

  • Palladium on Carbon (5% or 10% Pd/C) or Raney Nickel

  • Ethanol or Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation vessel, dissolve 2,4,5-trimethoxynitrobenzene (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd) or a slurry of Raney Nickel under a stream of inert gas.

  • Seal the vessel and purge the system with an inert gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or as optimized).

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or distillation if necessary.

Data Summary

The following table provides a qualitative comparison of the two main synthetic methods. Specific yields can vary significantly based on reaction scale and optimization.

ParameterSnCl₂/HCl ReductionCatalytic Hydrogenation
Reagents Stannous chloride, Hydrochloric acidH₂, Pd/C or Raney Ni
Yield Generally good to excellentCan be excellent (>95%)
Byproducts Tin saltsWater
Equipment Standard laboratory glasswareHydrogenation apparatus
Safety Corrosive acid, exothermic reactionFlammable H₂ gas, pyrophoric catalysts
Workup Tedious, involves handling large amounts of base and precipitatesSimple filtration
Scalability Less suitable for large scale due to wasteHighly scalable

Visualizations

General Synthetic Workflow

G cluster_0 Route 1: Reduction of Nitro-Precursor cluster_1 Route 2: From 1,2,4-Trimethoxybenzene 2,4,5-Trimethoxynitrobenzene 2,4,5-Trimethoxynitrobenzene Reduction Reduction 2,4,5-Trimethoxynitrobenzene->Reduction SnCl2/HCl or H2, Catalyst This compound This compound Reduction->this compound 1,2,4-Trimethoxybenzene 1,2,4-Trimethoxybenzene Nitration Nitration 1,2,4-Trimethoxybenzene->Nitration HNO3/H2SO4 Nitro_Intermediate 2,4,5-Trimethoxynitrobenzene Nitration->Nitro_Intermediate Reduction2 Reduction Nitro_Intermediate->Reduction2 Final_Product This compound Reduction2->Final_Product G Low_Yield Low Yield of This compound Check_Reaction_Completion Check Reaction Completion (TLC, GC/MS) Low_Yield->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Starting material present Complete Reaction Complete Check_Reaction_Completion->Complete No starting material Optimize_Conditions Increase reaction time/temp Add more reducing agent/catalyst Incomplete->Optimize_Conditions Check_Workup Review Workup & Purification Complete->Check_Workup Workup_Issue Product Loss During Workup? Check_Workup->Workup_Issue Optimize_Workup Adjust pH during extraction Use modified silica for chromatography Workup_Issue->Optimize_Workup Yes Side_Products Analyze for Side Products Workup_Issue->Side_Products No

References

Technical Support Center: Purification of 2,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4,5-Trimethoxyaniline. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this versatile intermediate. Anilines, particularly electron-rich ones like this compound, are notoriously susceptible to oxidation, which often leads to significant purification challenges. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and batch-to-batch consistency in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My isolated this compound is pink, brown, or even black, not the expected off-white solid. What is causing this discoloration and how can I remove it?

A1: Cause and Solution

The discoloration you are observing is a classic sign of oxidation. The electron-donating methoxy groups on the aniline ring make the amino group highly susceptible to air oxidation, forming highly colored quinone-imine type impurities. This process can occur during the reaction work-up or upon storage.

To remove these colored impurities, a decolorizing recrystallization is the most effective method. The key is to use a solvent system in which the aniline has high solubility at elevated temperatures and low solubility at room temperature or below. The addition of activated carbon is crucial for adsorbing the colored polymeric impurities.

Detailed Protocol: Decolorizing Recrystallization

  • Solvent Selection: Begin by selecting an appropriate solvent. Ethanol or a mixture of ethanol and water is often a good starting point.[1] For this compound, an ethanol/water or isopropanol/hexane system can be effective.

  • Dissolution: In a flask, add the crude, discolored this compound and the minimum amount of hot solvent required for complete dissolution. Continuous stirring and gentle heating will facilitate this process.

  • Decolorization: Once dissolved, remove the flask from the heat source. Add a small amount (typically 1-2% w/w of your compound) of activated charcoal to the hot solution.

    • Expert Insight: Do NOT add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Immediately perform a hot gravity filtration using fluted filter paper to remove the charcoal. The goal is to keep the solution hot enough to prevent premature crystallization of your product in the funnel. Pre-heating the filtration funnel and receiving flask is highly recommended.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Q2: My analytical data (NMR, GC-MS) shows the presence of isomeric impurities or unreacted starting material (e.g., 2,4,5-trimethoxynitrobenzene). Recrystallization isn't removing them. What's the next step?

A2: Cause and Solution

Isomeric impurities often have very similar solubility profiles to the desired product, making separation by recrystallization inefficient. Likewise, starting materials may co-crystallize. In these cases, column chromatography is the preferred method of purification due to its superior resolving power.[2][3]

Silica gel is the standard stationary phase for this compound. The key to a successful separation is selecting an appropriate mobile phase (eluent). This is achieved by preliminary analysis using Thin Layer Chromatography (TLC).

Detailed Protocol: Column Chromatography Purification

  • TLC Analysis: First, determine the optimal solvent system. Spot your crude material on a TLC plate and develop it in various mixtures of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane). The ideal system will give your desired product an Rf value of approximately 0.25-0.35, with clear separation from impurities.

  • Column Packing: Prepare a silica gel slurry in your chosen non-polar solvent (e.g., hexanes). Pack your column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation: Solvent System Selection

Solvent System (Hexane:Ethyl Acetate)Typical Rf for this compoundUtility
90:10< 0.1Too non-polar; compound will not move off the baseline.
70:300.30 - 0.40Good starting point for column chromatography.
50:50> 0.6Too polar; compound will elute too quickly with poor separation.
Dichloromethane (100%)~0.5Can be a good alternative eluent if tailing occurs with ethyl acetate.

Frequently Asked Questions (FAQs)

Q: How should I properly store purified this compound to prevent future oxidation? A: Store the purified, dry solid in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[4][5] For long-term storage, keeping it in a freezer at or below 0°C is recommended. This minimizes exposure to light, air, and heat, the primary drivers of degradation.

Q: What are the primary safety precautions I should take when handling this compound? A: this compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[8][9]

Q: My product is "oiling out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point. This can be caused by using a solvent with too low of a boiling point or by cooling the solution too rapidly. To fix this, try the following:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.

  • Ensure the solution cools very slowly. Insulating the flask can help.

  • Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.

  • If available, add a "seed crystal" of pure product to initiate crystallization.

Q: How can I definitively confirm the purity of my final product? A: A combination of techniques is best for confirming purity.

  • Melting Point: A sharp melting point range that matches the literature value (approx. 110-116°C) is a good indicator of purity.[10]

  • Chromatography: A single spot on a TLC plate developed in multiple solvent systems is a strong sign of purity. For quantitative analysis, GC or HPLC should be used.

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should show clean signals corresponding to the structure of this compound with no significant impurity peaks. Mass spectrometry will confirm the molecular weight.[11]

Visualization of Workflows

Below are diagrams illustrating the decision-making process for purification.

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (TLC, NMR) Crude->Analysis Decision Assess Impurity Profile Analysis->Decision Recrystallization Decolorizing Recrystallization Decision->Recrystallization  Colored Impurities Only Chromatography Column Chromatography Decision->Chromatography  Isomers or Starting Material Present Final_Analysis Final Purity & Identity Check (MP, NMR, GC) Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure Product (Store under N2) Final_Analysis->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem Encountered Discoloration Product is Discolored (Pink/Brown/Black) Start->Discoloration Impurity Isomeric/Starting Material Impurities Start->Impurity Oiling Oiling Out During Recrystallization Start->Oiling Sol_Oxidation Cause: Oxidation Discoloration->Sol_Oxidation Sol_Impurity Cause: Similar Solubility Impurity->Sol_Impurity Sol_Oiling Cause: Supersaturation Above Melting Point Oiling->Sol_Oiling Action_Decolorize Action: Recrystallize with Activated Carbon Sol_Oxidation->Action_Decolorize Action_Column Action: Column Chromatography Sol_Impurity->Action_Column Action_Oiling Action: Re-heat, Cool Slowly, Scratch, or Seed Sol_Oiling->Action_Oiling

Caption: Decision tree for troubleshooting common purification issues.

References

identifying byproducts in the synthesis of 2,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,5-Trimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure a successful and efficient synthesis.

Introduction: The Synthetic Landscape

The primary and most common route to synthesizing this compound is through the reduction of its nitro precursor, 2,4,5-trimethoxynitrobenzene. This transformation, while conceptually straightforward, can be accompanied by the formation of various byproducts that complicate purification and reduce yields. This guide will focus on identifying and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction seems incomplete, and I see multiple spots on my TLC plate. What are the likely byproducts?

Incomplete reduction of the nitro group in 2,4,5-trimethoxynitrobenzene is a common issue that can lead to several byproducts. The reduction of a nitro group to an amine is a stepwise process, and premature termination of the reaction can result in the accumulation of intermediates.[1]

Likely Byproducts:

  • 2,4,5-Trimethoxyphenylhydroxylamine: This is a common intermediate in the reduction of nitroarenes.[1] Its presence suggests that the reducing agent was not strong enough or was not used in sufficient excess.

  • Nitroso-2,4,5-trimethoxybenzene: Another potential intermediate, formed in the initial stages of the reduction.

  • Azo-bis(2,4,5-trimethoxybenzene): Azo compounds can form from the condensation of the hydroxylamine intermediate with the nitroso intermediate, or through other side reactions.

  • Unreacted Starting Material: 2,4,5-trimethoxynitrobenzene may remain if the reaction conditions are not optimal.

Troubleshooting Workflow for Identifying Byproducts by TLC:

Byproduct_Identification TLC Run a TLC of your crude reaction mixture Spots Observe the number and Rf of the spots TLC->Spots SM Co-spot with your starting material (2,4,5-trimethoxynitrobenzene) Spots->SM Product Compare with the expected Rf of your product (this compound) Spots->Product Intermediates Spots between the starting material and product are likely intermediates (hydroxylamine, nitroso) Product->Intermediates Azo Less polar spots (higher Rf) could be the azo byproduct Product->Azo

Caption: A workflow for preliminary byproduct identification using TLC.

Confirmation of Byproduct Identity:

While TLC provides a good initial assessment, definitive identification of byproducts requires more sophisticated analytical techniques.

Analytical TechniqueInformation Gained
LC-MS Provides the molecular weight of the components in your mixture, which can help to confirm the presence of the expected byproducts.
¹H NMR The proton NMR of the crude mixture can show characteristic signals for the intermediates. For example, the N-OH proton of the hydroxylamine may appear as a broad singlet.
GC-MS Can be used to separate and identify volatile components of the reaction mixture. The mass fragmentation patterns can help in structure elucidation. For an example of GC-MS for substituted anilines, see --INVALID-LINK--.[2]
Q2: I am using a tin(II) chloride reduction, and the workup is very difficult due to the formation of tin salts. How can I improve this?

The use of tin(II) chloride in acidic media is a classic and effective method for nitro group reduction.[3] However, the workup can be challenging due to the formation of insoluble tin hydroxides and oxides upon basification.

Recommended Workup Procedure for Tin-Mediated Reductions:

  • Initial Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Basification: Slowly and carefully add a concentrated solution of sodium hydroxide or potassium hydroxide. The initial precipitate is tin(II) hydroxide, which is amphoteric and will redissolve in excess base to form a soluble stannite salt. Continue adding base until the solution becomes clear.

  • Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic extracts with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Alternative Workup Strategy:

An alternative to dissolving the tin salts in excess base is to complex the tin ions. One reported method involves the addition of a solution of tetraethylammonium chloride, which forms an insoluble tin salt that can be removed by filtration.[4]

Tin_Workup Start Reaction Completion Cool Cool to Room Temperature Start->Cool Basify Slowly add concentrated NaOH/KOH solution Cool->Basify Clear Continue addition until precipitate dissolves Basify->Clear Extract Extract with organic solvent Clear->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate

Caption: A step-by-step workflow for the workup of a tin-mediated nitro reduction.

Q3: My purified product is still showing minor impurities in the NMR. What are some effective purification strategies?

Even after a successful workup, minor impurities may remain. Column chromatography is a common and effective method for purifying anilines.

Column Chromatography Protocol for this compound:

  • Stationary Phase: Silica gel is the most common choice. However, anilines can sometimes streak on silica due to their basicity and interaction with acidic silanol groups.[5]

  • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.

  • Tailing Reduction: To minimize tailing of the aniline on the silica gel column, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.[6] This will help to saturate the acidic sites on the silica and improve the peak shape.

  • Alternative Stationary Phases: If tailing is still a problem, consider using a more inert stationary phase like alumina (basic or neutral) or a reverse-phase C18 column.

Recrystallization:

If your product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.

Solvent Selection for Recrystallization:

Solvent SystemRationale
Ethanol/Water The product is likely soluble in hot ethanol and less soluble in cold ethanol or upon addition of water.
Toluene/Hexanes The product should be soluble in hot toluene and precipitate upon cooling or addition of hexanes.
Ethyl Acetate/Hexanes Similar to the toluene/hexanes system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Tin(II) Chloride Reduction

This protocol is adapted from a known procedure for the synthesis of this compound.[6]

Materials:

  • 2,4,5-Trimethoxynitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,4,5-trimethoxynitrobenzene (1.0 eq).

  • Add tin(II) chloride dihydrate (3.0-4.0 eq) and concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Slowly add a concentrated solution of NaOH or KOH with vigorous stirring until the initial precipitate of tin salts redissolves.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 0.5% triethylamine if necessary).

References

Technical Support Center: Removal of Colored Impurities from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities in their aniline compounds. Aniline and its derivatives are foundational building blocks in numerous synthetic applications; however, their inherent susceptibility to oxidation often leads to discoloration, which can compromise downstream reactions and final product purity.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, grounding our advice in established scientific principles and practical, field-proven experience.

Part 1: Core Troubleshooting Guide

The appearance of color in an aniline derivative, typically ranging from yellow to dark brown or even black, is the most common purity issue faced in the laboratory.[1][3][4] This discoloration is almost always a result of aerial oxidation, a process accelerated by exposure to light, heat, and trace metal impurities.[1][5] The amino group is easily oxidized, leading to the formation of highly conjugated, colored compounds such as quinoneimines, phenazines, and polymeric materials.[1][6][7][8]

Before proceeding with any purification, it is crucial to ensure safe handling of these compounds. Aniline and its derivatives are toxic and can be absorbed through the skin.[9][10][11] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12][13]

My aniline derivative is colored. What is the first step?

The first step is to assess the physical state of your compound (liquid or solid) and the nature of your intended downstream application. This will guide your choice of purification method. The following workflow provides a general decision-making framework.

Purification_Decision_Workflow start Colored Aniline Derivative is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_liquid->chromatography Small scale or thermally sensitive thermal_stability Is the compound thermally stable? is_liquid->thermal_stability Yes activated_carbon Activated Carbon Treatment (during recrystallization) recrystallization->activated_carbon Color persists? final_product Pure, Colorless Product recrystallization->final_product activated_carbon->final_product distillation Vacuum Distillation distillation->final_product chromatography->final_product thermal_stability->distillation Yes thermal_stability->chromatography No polarity_check Are impurities significantly different in polarity?

Caption: Decision workflow for selecting a purification method.

Comparison of Common Purification Techniques
Technique Best Suited For Advantages Disadvantages Key Considerations
Activated Carbon Removing highly colored, large molecular weight impurities from solids and liquids.Highly effective for trace colored impurities; cost-effective.Can adsorb the product, reducing yield; fine particles can be difficult to filter.Choice of carbon type and amount is critical.[14][15]
Distillation (Vacuum) Thermally stable, high-boiling liquid anilines.Excellent for separating non-volatile polymers and salts.[3]Not suitable for thermally labile compounds; potential for re-oxidation if not done under inert atmosphere.Lowering the pressure reduces the boiling point, preventing decomposition.[3][16]
Recrystallization Solid aniline derivatives.Can yield very high purity material; scalable.[17][18]Requires finding a suitable solvent system; product loss in the mother liquor is inevitable.Solvent choice is paramount for good recovery and impurity exclusion.[17]
Column Chromatography All types, especially for complex mixtures or thermally sensitive compounds.High resolution separation; applicable to a wide range of compounds.Can be low-throughput; potential for product degradation on acidic silica gel.[19]Choice of stationary and mobile phase is crucial; may require pH adjustment of the mobile phase.

Part 2: Frequently Asked Questions (FAQs)

Activated Carbon Treatment

Q1: My sample is still colored after treatment with activated carbon. What went wrong?

A1: This can be due to several factors:

  • Insufficient Amount: You may not have used enough activated carbon. A typical starting point is 1-2% by weight of your compound.

  • Incorrect Type of Carbon: Activated carbons have different pore structures based on their source material (e.g., wood, coconut, coal).[14] Wood-based carbons with larger mesopores and macropores are generally better for decolorizing by removing large organic molecules.[14][20]

  • Insufficient Contact Time or Temperature: Adsorption is a kinetic process. Ensure you have allowed enough time (typically 15-30 minutes) at an elevated temperature (if using a hot solvent for recrystallization) for the carbon to work effectively.[21]

  • Saturated Carbon: If the impurity level is very high, the carbon may have become saturated. A second treatment might be necessary.

  • pH of the Solution: The adsorption of aniline, a basic compound, can be pH-dependent. For aniline removal from aqueous solutions, a pH around 6 has been shown to be effective.[22]

Q2: My yield is very low after using activated carbon. How can I prevent product loss?

A2: Product loss is a common issue as activated carbon can adsorb the desired compound along with the impurities. To mitigate this:

  • Use the Minimum Effective Amount: Start with a small amount of carbon and add more only if necessary.

  • Avoid Excessive Heating/Contact Time: Prolonged exposure increases the chance of product adsorption.

  • Hot Filtration: When used during recrystallization, perform the filtration of the hot solution quickly to prevent premature crystallization of your product on the carbon and filter paper.

  • Wash the Carbon: After filtration, wash the activated carbon on the filter paper with a small amount of hot solvent to recover any adsorbed product.

Activated_Carbon_Workflow start Dissolve colored compound in hot solvent add_carbon Add 1-2% w/w activated carbon start->add_carbon stir_heat Stir and heat (15-30 min) add_carbon->stir_heat hot_filtration Perform hot gravity filtration to remove carbon stir_heat->hot_filtration wash_carbon Wash carbon with hot solvent hot_filtration->wash_carbon cool_solution Cool filtrate to allow crystallization wash_carbon->cool_solution collect_crystals Collect pure crystals by vacuum filtration cool_solution->collect_crystals Vacuum_Distillation_Setup cluster_0 Heating & Distillation cluster_1 Collection & Vacuum flask Distilling Flask (with crude aniline, stir bar, zinc dust) still_head Distillation Head with Thermometer flask->still_head mantle Heating Mantle mantle->flask condenser Condenser still_head->condenser adapter Vacuum Adapter condenser->adapter receiver Receiving Flask adapter->receiver trap Cold Trap adapter->trap To Vacuum vacuum Vacuum Pump trap->vacuum

References

Technical Support Center: Purification of Crude 2,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 2,4,5-Trimethoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the purity of this versatile synthetic intermediate. As a substituted aniline, this compound is susceptible to specific impurities and degradation pathways, most notably aerial oxidation. This guide provides in-depth, field-proven insights and step-by-step protocols to address the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown or reddish solid. What causes this discoloration and is it still usable?

A1: The discoloration of anilines upon storage is a very common issue. The brown or reddish color is primarily due to the formation of highly colored polymeric oxidation products.[1] Aniline and its electron-rich derivatives, like this compound, are susceptible to aerial oxidation. While the bulk of the material is likely the desired product, the colored impurities can interfere with subsequent reactions and analyses. The material is certainly usable after purification to remove these colored byproducts.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurity profile depends on the synthetic route. A common synthesis involves the reduction of 2,4,5-trimethoxynitrobenzene.[2] Therefore, potential impurities include:

  • Unreacted 2,4,5-trimethoxynitrobenzene: If the reduction is incomplete.

  • Oxidation products: As mentioned above, these can form during the reaction workup or upon storage. These may include corresponding nitroso compounds or complex polymeric structures.[3][4]

  • Regioisomers: If the synthesis of the starting nitro compound from 1,2,4-trimethoxybenzene was not completely selective, you might have other isomers of trimethoxyaniline or trimethoxynitrobenzene.

  • Residual reagents: Depending on the reduction method used (e.g., stannous chloride), you may have residual inorganic salts.

Q3: What is the best general method to purify crude this compound?

A3: For solid crude this compound, recrystallization is often the most efficient first-line purification method. It is effective at removing both less soluble and more soluble impurities, including the colored oxidation products. A known successful solvent for this is ethanol.[2] For more challenging separations, or if the crude product is an oil, silica gel column chromatography is the preferred method.

Q4: How can I assess the purity of my this compound after purification?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column is typically effective for substituted anilines.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of your compound and can be used to detect and quantify impurities if their signals are resolved from the product's signals.[8]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Probable Cause(s) Solution(s)
Product is still colored (pink, brown, black) after recrystallization. Highly colored, polar oxidation products are still present in the crystals.1. Use Activated Charcoal: During the recrystallization, after the solid has completely dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution.[9] Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool. The charcoal will adsorb many of the colored impurities. 2. Consider an Acid/Base Wash: Before recrystallization, perform an acid-base extraction. Dissolve the crude aniline in a suitable organic solvent (like dichloromethane or ethyl acetate) and extract with dilute aqueous HCl (e.g., 1M). The aniline will move to the aqueous phase as the hydrochloride salt, leaving many non-basic impurities (including some polymers) in the organic layer. Separate the aqueous layer, wash it with fresh organic solvent, and then regenerate the free aniline by carefully adding a base (e.g., 2M NaOH) until the solution is basic. The purified aniline will precipitate or can be extracted with an organic solvent, which is then dried and evaporated to yield the crude product for recrystallization.[1]
The product "oils out" during recrystallization instead of forming crystals. The cooling rate is too fast, or the solution is too concentrated, causing the product to come out of solution above its melting point.1. Slow Cooling: Ensure the hot, filtered solution is allowed to cool slowly to room temperature without disturbance. Do not place it directly in an ice bath. Once at room temperature, you can then cool it further in an ice bath to maximize yield. 2. Add More Solvent: If it still oils out, gently reheat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly again.
Recrystallization yield is very low. The chosen solvent is too good at dissolving the compound at low temperatures, or too much solvent was used.1. Solvent Selection: While ethanol is a good starting point, if yields are low, consider a mixed solvent system like ethanol/water. Dissolve the compound in the minimum amount of boiling ethanol, then add hot water dropwise until the solution just starts to become cloudy. Add a drop or two of ethanol to redissolve the cloudiness, then allow it to cool slowly. 2. Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[10] 3. Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize crystal precipitation.
Compound streaks badly on a silica gel TLC plate. The basic amine group is interacting strongly with the acidic silanol groups on the silica gel surface.1. Add a Basic Modifier: Prepare your TLC developing chamber with a solvent system containing a small amount of a basic modifier. A common choice is to add 1-5% triethylamine (Et₃N) to your eluent (e.g., 30% Ethyl Acetate / 70% Hexane + 2% Et₃N).[6] This will neutralize the acidic sites on the silica and result in well-defined spots.
Compound will not elute from the silica gel column. The mobile phase is not polar enough to move the polar aniline up the column.1. Increase Solvent Polarity: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is still not sufficient, a more polar system like dichloromethane/methanol may be required. Remember to include a small percentage of triethylamine in your mobile phase.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol is a first-line approach for purifying solid, crude this compound, especially when dealing with colored impurities.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated Charcoal (optional, for highly colored samples)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with swirling until the solvent boils.

  • Continue adding small portions of hot ethanol until the solid just completely dissolves.[10] Avoid adding a large excess of solvent to ensure good recovery.

  • (Optional: Decolorization) If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently reheat to boiling for 2-3 minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. You should observe the formation of crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Allow the crystals to dry completely under vacuum.

Protocol 2: Flash Column Chromatography of this compound

This method is ideal for purifying oily crude product or for separating impurities with similar polarity to the desired compound.

Materials:

  • Crude this compound

  • Silica Gel (for flash chromatography)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (Et₃N)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Prepare a stock solution of your chosen eluent containing 2% triethylamine (e.g., for 100 mL of 30% EtOAc/Hexane, use 30 mL EtOAc, 68 mL Hexane, and 2 mL Et₃N). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[6]

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent (without the added triethylamine for the initial slurry).

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. In a separate flask, add a small amount of silica gel and your dissolved sample. Evaporate the solvent to create a dry powder of your sample adsorbed onto the silica gel ("dry loading"). This technique often results in better separation.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your solvent system containing 2% triethylamine.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallize Perform Recrystallization (Protocol 1) is_solid->recrystallize Yes chromatography Perform Flash Chromatography (Protocol 2) is_solid->chromatography No (Oily) check_purity1 Assess Purity (TLC, MP, NMR) recrystallize->check_purity1 pure_product Pure Product check_purity1->pure_product Purity Acceptable check_purity1->chromatography Purity Not Acceptable check_purity2 Assess Purity (TLC, NMR, HPLC) chromatography->check_purity2 check_purity2->pure_product Purity Acceptable check_purity2->chromatography Purity Not Acceptable (Re-run with gradient)

Caption: Decision workflow for purifying this compound.

References

side reactions to consider in 2,4,5-Trimethoxyaniline derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,4,5-trimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this highly activated aniline. The electron-rich nature of the 2,4,5-trimethoxyphenyl moiety, while beneficial for certain transformations, also predisposes the molecule to specific side reactions. This resource provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to ensure the success of your synthetic endeavors.

Section 1: Acylation Reactions

Acylation of this compound is a fundamental transformation for the synthesis of amides, which are common intermediates in pharmaceutical development. However, the high nucleophilicity of the aniline and the activated aromatic ring can lead to undesired side products.

Frequently Asked Questions (FAQs) - Acylation

Question 1: I am attempting an N-acylation of this compound with an acyl chloride, but I am observing a significant amount of a dark, polymeric material and my yield of the desired amide is low. What is happening and how can I prevent it?

Answer:

The formation of dark, polymeric material is a strong indicator of oxidation of the highly electron-rich this compound. The three methoxy groups donate significant electron density to the aromatic ring, making it susceptible to oxidation by air or other oxidants present in the reaction mixture. The resulting radical cations can then polymerize to form insoluble, colored byproducts.

Furthermore, under strongly acidic conditions that can be generated from the HCl byproduct of the acylation reaction, side reactions can be exacerbated.

Troubleshooting and Prevention:

  • Inert Atmosphere: The most critical step is to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Base Selection: Employ a non-nucleophilic, sterically hindered base such as pyridine or triethylamine to scavenge the HCl byproduct. The base should be added to the aniline solution before the addition of the acylating agent.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of oxidation and other side reactions.

  • Reverse Addition: Consider adding the aniline solution to a solution of the acyl chloride and base. This ensures that the aniline is not present in excess in a potentially acidic environment.

Question 2: Besides N-acylation, I am detecting a byproduct with a higher molecular weight that seems to be a di-acylated product. How is this possible and what can I do to favor mono-acylation?

Answer:

While N,N-diacylation is sterically hindered and less common for anilines, the formation of a di-acylated product likely points to C-acylation (a Friedel-Crafts type reaction) occurring on the highly activated aromatic ring in addition to the desired N-acylation. The 2,4,5-trimethoxy substitution pattern strongly activates the ring towards electrophilic substitution.

The likely position for C-acylation is the C6 position, which is ortho to the activating amino group and para to the methoxy group at C2.

Mitigation Strategies:

  • Protecting Group Strategy: The most robust method to prevent C-acylation is to temporarily protect the amino group, which moderates its activating effect and directs the reaction exclusively to N-acylation. Acetylation is a common and effective strategy.[1]

  • Milder Acylating Agents: Instead of highly reactive acyl chlorides, consider using acid anhydrides, which are less electrophilic and can reduce the extent of C-acylation.

  • Lewis Acid Caution: Avoid the use of Lewis acids (e.g., AlCl₃), as they will strongly promote Friedel-Crafts C-acylation.[2]

Experimental Protocol: Selective N-Acetylation of this compound

This protocol utilizes acetic anhydride for a controlled, selective N-acetylation.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate in a round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base, such as pyridine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product, which can be further purified by recrystallization or column chromatography.

Table 1: Comparison of Acylating Agents and Conditions

Acylating AgentCatalyst/BaseTemperaturePrimary Side Reaction(s)Mitigation Strategy
Acyl ChloridePyridine/TEA0 °C - RTOxidation, C-acylationInert atmosphere, controlled addition
Acid AnhydrideNone or mild acidRT - 50 °CSlower reaction, potential for C-acylationUse of a non-coordinating solvent
Carboxylic AcidCarbodiimide (e.g., DCC, EDC)0 °C - RTLow yield with unactivated acidsUse of coupling additives (e.g., HOBt)

Section 2: Alkylation Reactions

N-alkylation of this compound is often challenging due to the increased nucleophilicity of the initially formed secondary amine, leading to over-alkylation. The activated ring also presents the possibility of C-alkylation.

Frequently Asked Questions (FAQs) - Alkylation

Question 1: I am trying to synthesize the mono-N-alkylated derivative of this compound, but my reaction mixture is a complex mess of mono- and di-alkylated products, and even some quaternary ammonium salt. How can I improve the selectivity for the mono-alkylated product?

Answer:

This is a classic case of over-alkylation . The mono-N-alkylated product is often more nucleophilic than the starting primary aniline, making it more reactive towards the alkylating agent.[3] This leads to the formation of the di-alkylated tertiary amine and, subsequently, the quaternary ammonium salt.

Strategies to Promote Mono-alkylation:

  • Stoichiometry Control: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[3]

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thereby reducing the likelihood of the mono-alkylated product reacting further.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity, as the activation energy for the second alkylation may be higher.[3]

  • Reductive Amination: A highly effective method for controlled mono-alkylation is reductive amination. This involves the reaction of the aniline with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ or in a separate step. This two-step, one-pot procedure avoids the issue of over-alkylation.

Experimental Protocol: Reductive Amination for Mono-N-Alkylation

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane.

  • Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), in portions. STAB is often preferred as it is milder and can be used in a one-pot reaction without prior imine formation.

  • Stir the reaction for an additional 2-12 hours at room temperature, monitoring by TLC.

  • Quench the reaction carefully with water or a saturated solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude mono-N-alkylated product for further purification.

Question 2: I am observing a side product that appears to be an isomer of my desired N-alkylated product. What could this be?

Answer:

Similar to C-acylation, you are likely observing C-alkylation on the aromatic ring. Under certain conditions, particularly at higher temperatures or with catalysts that can promote electrophilic aromatic substitution, the alkyl group can add to the ring. The most likely position for C-alkylation is the C6 position due to the directing effects of the amino and methoxy groups.

Minimizing C-Alkylation:

  • Milder Conditions: Use lower reaction temperatures and less reactive alkylating agents.

  • Protecting Group: Protecting the amino group as an amide or carbamate will deactivate the ring towards electrophilic attack and prevent C-alkylation. The protecting group can be removed after N-alkylation.[4][5]

Diagram 1: Competing N- vs. C-Alkylation Pathways

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Aniline This compound N_Alkylation N-Alkylation (Desired) Aniline->N_Alkylation Nucleophilic Attack by N C_Alkylation C-Alkylation (Side Reaction) Aniline->C_Alkylation Electrophilic Attack on Ring AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkylation AlkylHalide->C_Alkylation N_Product N-Alkyl-2,4,5-trimethoxyaniline N_Alkylation->N_Product C_Product 6-Alkyl-2,4,5-trimethoxyaniline C_Alkylation->C_Product

Caption: Competing pathways in the alkylation of this compound.

Section 3: Diazotization Reactions

Diazotization of this compound to form the corresponding diazonium salt is a gateway to a wide range of functional group transformations. However, the stability of the diazonium salt is a critical factor.

Frequently Asked Questions (FAQs) - Diazotization

Question 1: I am performing a diazotization reaction with this compound, but I am observing significant decomposition, indicated by gas evolution (N₂) and the formation of a dark phenolic byproduct, even at low temperatures (0-5 °C). Why is my diazonium salt so unstable?

Answer:

The stability of arenediazonium salts is a delicate balance of electronic effects. While resonance with the aromatic ring provides some stability compared to their aliphatic counterparts, strongly electron-donating groups, such as the three methoxy groups in your substrate, can destabilize the diazonium salt.[6][7] This increased electron density on the ring can facilitate the loss of dinitrogen gas (N₂), leading to the formation of a highly reactive aryl cation, which is then quenched by water to form the corresponding phenol.

Improving Diazonium Salt Stability and Subsequent Reactions:

  • Strict Temperature Control: It is imperative to maintain the temperature of the reaction mixture between 0 and 5 °C. Any deviation above this range will lead to rapid decomposition.[8]

  • Use of Non-Aqueous Solvents: In some cases, performing the diazotization in a non-aqueous solvent system can improve stability.

  • In Situ Consumption: The best practice is to use the diazonium salt solution immediately after its formation in the subsequent reaction (e.g., Sandmeyer, Schiemann, or azo coupling) without attempting to isolate it.[6]

  • Counter-ion Choice: For applications where isolation is necessary, converting the diazonium chloride to a more stable salt, such as the tetrafluoroborate (for the Schiemann reaction), can be beneficial as these are often more stable and less soluble.[9]

Diagram 2: Diazotization and Decomposition Pathway

G Aniline This compound Diazotization NaNO₂, HCl 0-5 °C Aniline->Diazotization DiazoniumSalt 2,4,5-Trimethoxybenzene diazonium chloride Diazotization->DiazoniumSalt Decomposition Decomposition (> 5 °C) DiazoniumSalt->Decomposition Phenol 2,4,5-Trimethoxyphenol Decomposition->Phenol N2 N₂ gas Decomposition->N2

References

Technical Support Center: Optimizing Coupling Reactions with 2,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing palladium-catalyzed cross-coupling reactions involving 2,4,5-trimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. This compound is an electron-rich, sterically accessible aniline, which presents a unique set of challenges and opportunities in C-N bond formation. This document will equip you with the knowledge to navigate these complexities and achieve high-yielding, reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low to No Product Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of an aryl halide with this compound is resulting in low or no conversion to the desired product. What are the primary factors to investigate?

Answer: Low or non-existent yield in the Buchwald-Hartwig amination of this compound often points to suboptimal catalyst activity, issues with the base, or reagent integrity.[1] The electron-rich nature of the aniline can influence the catalytic cycle, and careful optimization is key.

Probable Causes & Solutions:

  • Inefficient Catalyst Activation or Deactivation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.[2]

    • Solution: Switch to a well-defined Pd(II) precatalyst (e.g., a G3 or G4 palladacycle) which rapidly forms the active Pd(0) species upon exposure to the base.[2] If using a simple Pd(II) source like Pd(OAc)₂, ensure your ligand is not prone to oxidation and that the reaction is rigorously deoxygenated.

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For electron-rich anilines, a suitable ligand is paramount.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos have demonstrated broad utility and are often effective for coupling electron-rich anilines.[3][4] These ligands promote the desired reductive elimination step, which can be challenging with electron-rich substrates.

  • Inappropriate Base Selection: The base must be strong enough to deprotonate the aniline (or the intermediate Pd-aniline complex) but not so strong as to cause decomposition of the starting materials or the desired product.[5]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base for these couplings.[5] However, if base-sensitive functional groups are present, consider screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2][5] Be aware that weaker bases may necessitate higher reaction temperatures or more active catalyst systems.[2]

  • Presence of Oxygen or Moisture: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen, which can lead to catalyst deactivation.[1] Moisture can hydrolyze starting materials and reagents.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen). Using freeze-pump-thaw degassing for the solvent is a highly effective technique.[4]

Experimental Workflow for Troubleshooting Low Yield:

G cluster_0 Initial Reaction Failure cluster_1 Troubleshooting Steps cluster_2 Outcome A Low/No Product Yield B Verify Reagent Purity & Inert Atmosphere A->B First Check C Screen Ligands (e.g., XPhos, RuPhos) B->C If Reagents OK D Optimize Base (NaOtBu vs. Cs2CO3) C->D If Still Low Yield F Improved Yield C->F E Switch to Pre-catalyst (e.g., G3-XPhos) D->E If Base-Sensitive D->F E->F

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Question: My reaction is producing the desired coupled product, but I'm also observing a significant amount of the hydrodehalogenated arene. How can I suppress this side reaction?

Answer: Hydrodehalogenation, the replacement of the halide on your electrophile with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. It often arises from a competing β-hydride elimination pathway, which can become competitive with the desired C-N reductive elimination.

Probable Causes & Solutions:

  • Ligand Not Promoting Reductive Elimination: The chosen ligand may not be sufficiently bulky or electron-donating to favor the final C-N bond-forming step.

    • Solution: The use of bulky, electron-rich dialkylbiaryl phosphine ligands is critical.[5] These ligands create a sterically congested palladium center that accelerates reductive elimination over β-hydride elimination.[5] If you are using a less bulky ligand, switching to one like BrettPhos or RuPhos can often mitigate this issue.

  • Reaction Conditions Favoring Side Reactions: High temperatures or certain solvents can sometimes promote undesired pathways.

    • Solution: Carefully optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Try running the reaction at a lower temperature for a longer period. Additionally, ensure the base is fully dissolved or well-stirred, as poor mixing can create localized areas of high concentration that may promote side reactions.[2]

Issue 3: Poor Reactivity in Suzuki or Sonogashira Couplings

Question: I'm attempting a Suzuki or Sonogashira coupling with an aryl halide to introduce a new C-C bond ortho to the amino group of this compound (after initial C-N bond formation), but the reaction is sluggish. What should I consider?

Answer: While the trimethoxyaniline moiety is electron-rich, its directing effects and potential for catalyst inhibition can influence subsequent coupling reactions.

Probable Causes & Solutions:

  • Catalyst Inhibition by the Aniline: The lone pair on the nitrogen of the aniline can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Solution: For Suzuki reactions, ensure your ligand is sufficiently bulky to prevent strong coordination of the aniline nitrogen. In some cases, using a slightly higher ligand-to-palladium ratio can be beneficial. For Sonogashira couplings, which are often co-catalyzed by copper, the amine can also interfere. A copper-free Sonogashira protocol might offer better results.[6]

  • Solvent Effects in Suzuki Coupling: The choice of solvent can significantly impact the efficiency of Suzuki couplings, particularly the transmetalation step.[7][8]

    • Solution: A range of solvents can be effective, including toluene, THF, and dioxane.[9] For some substrates, polar aprotic solvents like DMF can be beneficial, but they can also influence selectivity in complex molecules.[7] A screening of solvents is often a prudent step in optimizing a sluggish Suzuki reaction.

  • Base and Additive Choice in Sonogashira Coupling: The base is critical for deprotonating the terminal alkyne.

    • Solution: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and often serve as the solvent as well.[6][10] The addition of a copper(I) salt (e.g., CuI) is traditional and often enhances the reaction rate, though as mentioned, copper-free methods can be advantageous when dealing with potentially coordinating substrates.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium source for reactions with this compound?

A1: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts are highly recommended for consistency and high activity.[2][11] Precatalysts such as (XPhos)Pd G3 or (BrettPhos)Pd G3 are air-stable, easy to handle, and generate the active Pd(0) catalyst in a controlled manner, leading to more reproducible results, especially with challenging substrates.[2]

Q2: How do the methoxy groups on this compound affect its reactivity?

A2: The three methoxy groups are electron-donating, which significantly increases the electron density of the aromatic ring and the nucleophilicity of the amine's nitrogen atom.[4] This enhanced nucleophilicity can be advantageous, potentially allowing for milder reaction conditions. However, it can also make the resulting arylamine product more susceptible to oxidation and can influence the electronic properties of the palladium catalyst during the catalytic cycle, sometimes making the final reductive elimination step more challenging.

Q3: Which bases are recommended for coupling reactions involving substrates with sensitive functional groups?

A3: If your coupling partner contains base-sensitive functional groups (e.g., esters, ketones with enolizable protons), strong bases like NaOtBu or LHMDS can cause undesired side reactions.[5][12] In these cases, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are preferred.[5] While these bases may require higher catalyst loadings or temperatures to achieve comparable reaction rates, they offer much greater functional group tolerance.[2]

Q4: What are the best practices for setting up and ensuring an inert atmosphere for these coupling reactions?

A4: Rigorous exclusion of oxygen is critical for the success and reproducibility of palladium-catalyzed reactions.[1]

  • Glassware: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed moisture.

  • Reagents: Use anhydrous solvents, preferably freshly distilled or from a commercial source packaged under an inert atmosphere. Solids should be dried in a vacuum oven.

  • Degassing: The reaction mixture (solvent and reagents) should be thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or, more effectively, by subjecting the flask to several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction using a balloon or a manifold.

General Reaction Setup Workflow:

G A 1. Dry Glassware (Oven/Flame-Dry) B 2. Add Solid Reagents (Aryl Halide, Aniline, Base, Catalyst) A->B C 3. Seal Vessel & Purge (3x Vacuum/Inert Gas Cycles) B->C D 4. Add Anhydrous, Degassed Solvent via Syringe C->D E 5. Heat to Reaction Temp Under Positive Inert Pressure D->E

Caption: Standard workflow for setting up a Pd-catalyzed cross-coupling reaction.

Q5: Can I use this compound in Suzuki or Heck reactions?

A5: Yes, but the context is different. In a Buchwald-Hartwig amination , the aniline is a nucleophile used to form a C-N bond. For Suzuki or Heck reactions, you would typically first need to convert the aniline into a suitable electrophile, such as an aryl halide or triflate (e.g., via a Sandmeyer reaction). The resulting aryl halide, now containing the trimethoxy substituents, would then be a viable substrate for Suzuki (coupling with a boronic acid) or Heck (coupling with an alkene) reactions.[9] The electron-rich nature of this aryl halide would make the oxidative addition step of the catalytic cycle faster than for electron-poor aryl halides.

Part 3: Data and Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterBuchwald-Hartwig AminationSuzuki Coupling (Post-Amination)Sonogashira Coupling (Post-Amination)
Pd Source (XPhos)Pd G3 (1-2 mol%)Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)PdCl₂(PPh₃)₂ (1-3 mol%)
Ligand (Included in precatalyst)(Included in catalyst)PPh₃ (2-6 mol%)
Base NaOtBu (1.2-1.5 equiv.)K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Et₃N or DIPEA (2-5 equiv., often as solvent)
Solvent Toluene or 1,4-Dioxane1,4-Dioxane/H₂O or Toluene/EtOH/H₂OTHF or DMF
Temperature 80-110 °C80-100 °C50-80 °C
Additive NoneNoneCuI (0.5-2 mol%) (if not copper-free)
Reference [2],[5][9],[13][6],[10]

Note: This table provides general starting points. Optimization is crucial for each specific substrate combination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative example for coupling an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • (XPhos)Pd G3 precatalyst (0.02 mmol, 0.02 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, sodium tert-butoxide, and the (XPhos)Pd G3 precatalyst.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 4-24 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2,4,5-trimethoxyaniline.

References

stability of 2,4,5-Trimethoxyaniline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,4,5-Trimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource offers a structured question-and-answer format to directly address potential stability issues under acidic and basic conditions.

Introduction

This compound is a versatile substituted aniline with applications in the synthesis of dyes, pigments, and pharmaceuticals. Its three methoxy groups and the amino functionality impart unique solubility, reactivity, and biological properties. However, these same functional groups can be susceptible to degradation under various pH conditions, potentially impacting experimental outcomes, product purity, and stability. Understanding the stability profile of this compound is therefore critical for its effective use.

This guide provides insights into the potential degradation pathways, troubleshooting common experimental issues, and offers protocols for stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Stability in Acidic Conditions

Question 1: I am observing a change in the color and purity of my this compound solution after treatment with a strong acid. What is happening?

Answer: Aniline and its derivatives are known to be susceptible to oxidation, and this process can be influenced by pH. In acidic conditions, the primary amino group of this compound will be protonated to form an anilinium salt. While this generally increases water solubility, the presence of strong acids can also catalyze other reactions.

The observed color change is likely due to oxidation of the aniline moiety. Aromatic amines can undergo oxidation to form colored quinone-imine or polymeric species. This process can be accelerated by trace metal impurities or exposure to air (oxygen).

Furthermore, under harsh acidic conditions, particularly with heating, the methoxy groups (aryl ethers) may undergo acid-catalyzed cleavage. This would lead to the formation of hydroxylated and potentially demethylated impurities.

Troubleshooting Steps:

  • Degas Your Solvents: Before preparing your acidic solution, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen.

  • Use High-Purity Reagents: Ensure your acid and solvents are of high purity and free from trace metal contaminants that can catalyze oxidation.

  • Work Under an Inert Atmosphere: If your experiment is highly sensitive to oxidation, perform the reaction under a nitrogen or argon atmosphere.

  • Control the Temperature: Avoid excessive heating unless the reaction protocol specifically requires it, as higher temperatures will accelerate degradation.

  • Analyze for Degradation Products: Use a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to monitor for the appearance of new peaks that would signify degradation products.

Question 2: What are the likely degradation products of this compound in a strong acid?

Answer: While specific forced degradation studies on this compound are not readily available in the literature, we can predict the likely degradation pathways based on the chemistry of anilines and aromatic ethers.

  • Oxidation Products: The initial oxidation of the aniline can lead to the formation of a radical cation, which can then dimerize or polymerize, resulting in colored impurities. Further oxidation can lead to the formation of quinone-imines.

  • Hydrolysis of Methoxy Groups: Strong acids can catalyze the hydrolysis of the methoxy groups to form hydroxyl groups. This can occur sequentially, leading to a mixture of mono-, di-, and tri-hydroxylated aniline derivatives. For instance, the methoxy group at the 4-position, being para to the amino group, might be more susceptible to electronic effects influencing its stability.

Below is a diagram illustrating the potential degradation pathways in acidic conditions.

G TMA This compound Protonated_TMA Anilinium Salt TMA->Protonated_TMA  H+ Oxidation_Products Oxidized Species (Quinone-imines, Polymers) Protonated_TMA->Oxidation_Products  Oxidation  (e.g., air, impurities) Hydrolysis_Products Hydroxylated Anilines (Demethylation) Protonated_TMA->Hydrolysis_Products  Strong Acid, Heat  (Ether Cleavage)

Caption: Potential degradation pathways of this compound in acidic conditions.

Section 2: Stability in Basic Conditions

Question 3: My reaction in a basic solution containing this compound is turning dark. Is the compound unstable?

Answer: Yes, this compound can be unstable in basic conditions, especially in the presence of oxygen. While the free amine is less susceptible to hydrolysis than its protonated form, it is more prone to oxidation at higher pH. The electron-rich nature of the aromatic ring, enhanced by the three methoxy groups, makes it susceptible to oxidation.

The dark coloration is a strong indicator of the formation of colored oxidation products, similar to what can occur in acidic media. The mechanism often involves the formation of radical species that can couple to form polymeric materials.

Troubleshooting Steps:

  • Minimize Air Exposure: As with acidic conditions, working under an inert atmosphere (nitrogen or argon) is the most effective way to prevent oxidation.

  • Use Freshly Prepared Solutions: Prepare your basic solutions immediately before use to minimize dissolved carbon dioxide, which can affect the pH.

  • Consider Antioxidants: If compatible with your experimental design, the addition of a small amount of an antioxidant, such as sodium sulfite or butylated hydroxytoluene (BHT), may help to prevent oxidation.

  • Monitor with HPLC: Use HPLC to track the purity of your starting material and the formation of any degradation products over time.

Question 4: Are the methoxy groups susceptible to cleavage in basic conditions?

Answer: Aryl ether linkages, such as the methoxy groups in this compound, are generally stable to basic conditions. Cleavage of such ethers typically requires harsh conditions that are not common in most laboratory settings. Therefore, the primary degradation pathway in basic media is expected to be oxidation of the aniline ring and the amino group.

Section 3: Analytical Considerations

Question 5: How can I develop a stability-indicating HPLC method for this compound?

Answer: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. Here is a general protocol for developing such a method for this compound.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile column suitable for a wide range of aromatic compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or phosphoric acid in water. The acidic modifier will ensure the aniline is protonated and improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Begin with a gradient elution to separate the parent compound from potential degradation products. A typical starting gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Detection: Use a PDA detector to monitor the elution at multiple wavelengths. This compound should have a UV absorbance maximum that can be used for quantification. A PDA detector is crucial for assessing peak purity and identifying the spectra of any degradation products.

  • Forced Degradation Study: To validate that your method is stability-indicating, you must perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions to intentionally generate degradation products.

    Stress ConditionSuggested Protocol
    Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
    Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
    Oxidation 3% H₂O₂ at room temperature for 24 hours
    Thermal Degradation Solid sample at 105°C for 48 hours
    Photolytic Degradation Solution exposed to UV light (254 nm) for 24 hours
  • Method Validation: After the forced degradation, analyze the stressed samples using your developed HPLC method. The method is considered stability-indicating if:

    • The peak for this compound is well-resolved from all degradation product peaks.

    • The mass balance is close to 100% (the sum of the assay of the parent compound and the area of all degradation products).

    • The peak purity analysis (using the PDA detector) for the parent compound passes in the presence of its degradation products.

G cluster_0 Method Development cluster_1 Forced Degradation Column & Mobile Phase Selection Column & Mobile Phase Selection Gradient Optimization Gradient Optimization Column & Mobile Phase Selection->Gradient Optimization Forced Degradation Forced Degradation Gradient Optimization->Forced Degradation Acid Stress Acid Stress Analyze Stressed Samples Analyze Stressed Samples Acid Stress->Analyze Stressed Samples Method Validation Method Validation Analyze Stressed Samples->Method Validation Base Stress Base Stress Base Stress->Analyze Stressed Samples Oxidative Stress Oxidative Stress Oxidative Stress->Analyze Stressed Samples Thermal & Photo Stress Thermal & Photo Stress Thermal & Photo Stress->Analyze Stressed Samples

Caption: Workflow for developing a stability-indicating HPLC method.

Summary of Stability Profile

ConditionStabilityLikely Degradation PathwayKey Troubleshooting
Strong Acid Potentially unstable, especially with heat and oxygen.Oxidation, Hydrolysis of methoxy groups.Work under inert atmosphere, use high-purity reagents.
Weak Acid Generally more stable, exists as anilinium salt.Slow oxidation.Degas solvents.
Neutral Moderately stable, but susceptible to oxidation.Oxidation.Protect from light and air for long-term storage.
Weak Base Susceptible to oxidation.Oxidation.Work under inert atmosphere.
Strong Base Unstable, prone to rapid oxidation.Oxidation.Avoid strong bases if possible; use inert atmosphere.

Validation & Comparative

A Comparative Guide to the Analytical Purity Assessment of 2,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,4,5-Trimethoxyaniline

This compound is a substituted aniline that, like its isomers, serves as a critical building block in the synthesis of more complex molecules. Its analogues are utilized as precursors and intermediates in the manufacturing of dyes, pigments, and notably, active pharmaceutical ingredients (APIs).[1][2] In the context of drug development and fine chemical synthesis, the purity of starting materials is not merely a quality metric; it is a fundamental determinant of the final product's safety, efficacy, and yield. The presence of even minor impurities—such as regioisomers, starting materials, or byproducts from the synthesis—can lead to downstream reaction failures or the formation of undesired, potentially toxic, compounds.[3]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, enabling researchers and drug development professionals to design robust, self-validating analytical strategies. We will compare chromatographic, spectroscopic, and thermal methods, providing the technical rationale and experimental protocols necessary to build a comprehensive purity profile.

Strategic Selection of Analytical Methods

The choice of an analytical method is dictated by the specific question being asked. Are you quantifying the primary component, identifying an unknown impurity, confirming the chemical structure, or assessing thermal stability? No single technique can provide a complete picture. An orthogonal approach, leveraging the strengths of different methods, is essential for a comprehensive assessment. The following diagram illustrates a decision-making framework for method selection.

MethodSelection goal Analytical Goal quant Quantitative Purity (Assay & Impurities) goal->quant Separation & Quantification id Impurity ID & Structural Confirmation goal->id Identification bulk Bulk Properties & Thermal Stability goal->bulk Physical & Chemical Stability hplc HPLC-UV quant->hplc gc GC-FID/MS quant->gc nmr NMR Spectroscopy (¹H, ¹³C) id->nmr ms Mass Spectrometry (LC-MS, GC-MS) id->ms ftir FTIR Spectroscopy id->ftir dsc DSC bulk->dsc tga TGA bulk->tga

Caption: Decision tree for selecting an appropriate analytical method.

Chromatographic Methods: The Gold Standard for Quantification

Chromatography excels at separating the main compound from its impurities, allowing for precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most powerful technique for purity assessment of non-volatile, thermally stable compounds like this compound.[4] Its strength lies in its high resolution and the ability to quantify impurities as a percentage of the total peak area.

Causality Behind the Method:

  • Technique: Reversed-Phase HPLC (RP-HPLC) is the method of choice. This compound is a moderately polar molecule, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water is effective. Acetonitrile, the organic modifier, is increased over time to elute more hydrophobic compounds, ensuring that both the main analyte and any less polar impurities are eluted from the column.

  • Detector: A UV detector is ideal. The aniline aromatic ring contains a strong chromophore that absorbs UV light, providing a sensitive and linear response necessary for accurate quantification.[5]

This protocol is adapted from a validated method for the related compound, 2,4,5-Trimethoxybenzaldehyde.[5]

  • Materials and Reagents:

    • This compound Reference Standard (≥99.5% purity)

    • Acetonitrile (HPLC grade)

    • Water (Ultrapure, 18.2 MΩ·cm)

    • Methanol (HPLC grade)

  • Instrumentation and Conditions:

    • HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-15 min: 30% to 80% B

      • 15-17 min: 80% to 30% B

      • 17-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Solution Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

    • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same 50:50 diluent. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.

  • Calculation:

    • Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

GC is an excellent alternative, particularly for identifying volatile or semi-volatile impurities.[6] It offers high efficiency and can be coupled with a mass spectrometer (MS) for definitive impurity identification.

Causality Behind the Method:

  • Column Choice: A low-polarity 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5 or equivalent) is suitable for separating aniline derivatives based on their boiling points and polarity.[6]

  • Detector: A Flame Ionization Detector (FID) provides a robust, universal response for quantifiable purity. For impurity identification, a Mass Spectrometer (MS) is unparalleled, providing both retention time and mass fragmentation data.[7]

  • Injection: A splitless injection is often used for trace impurity analysis to maximize sensitivity.[8]

  • Instrumentation and Conditions:

    • GC System: A system with a split/splitless injector, capillary column, and FID or MS detector.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • Detector Temperature: 280 °C (FID) or Transfer Line 280 °C (MS)

    • Injection: 1 µL, splitless mode.

  • Solution Preparation:

    • Sample Solution (1 mg/mL): Dissolve ~10 mg of the sample in 10 mL of methanol or ethyl acetate.

Performance Comparison: HPLC vs. GC
ParameterHPLC-UVGC-FIDGC-MS
Primary Use Quantitative Purity (Assay)Quantitative PurityImpurity Identification
Analyte Suitability Non-volatile, Thermally stableVolatile, Thermally stableVolatile, Thermally stable
Selectivity High (tunable mobile phase)Very High (column efficiency)Excellent (mass fragmentation)
Sensitivity (LOD) ~0.01%~0.01%~0.005% (in SIM mode)
Precision (RSD) < 1.0%< 1.5%< 5.0% (scan mode)
Key Advantage Broad applicability, robustHigh efficiency, good for volatilesDefinitive identification
Limitation Not for volatile impuritiesRequires thermal stabilityLower quantitative precision

Spectroscopic Methods: Confirming Identity

While chromatography quantifies "how much," spectroscopy answers "what is it?" These methods are indispensable for confirming the structure of the main component and identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Causality and Interpretation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, one would expect to see distinct signals for the two aromatic protons, the three methoxy groups (which may or may not be equivalent), and the amine (-NH₂) protons.[9] Impurities would manifest as extra, unassigned peaks.

  • ¹³C NMR: Shows the number of non-equivalent carbon atoms. This is crucial for confirming the substitution pattern on the benzene ring.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the ¹H signals and compare chemical shifts to known values or predictive models to confirm the structure. The absence of significant unassigned peaks is a strong indicator of high purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It serves as a quick identity check rather than a quantitative purity tool.[10]

Interpretation: For this compound, the FTIR spectrum should exhibit characteristic absorption bands for:

  • N-H stretching: A doublet around 3300-3500 cm⁻¹ (primary amine).

  • C-H stretching (aromatic & aliphatic): Around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C stretching (aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • C-O stretching (aryl ether): Strong bands around 1200-1250 cm⁻¹.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Compare the resulting spectrum to a reference spectrum of this compound to confirm its identity.[11]

Thermal Analysis: Assessing Bulk Properties

Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties and thermal stability of the bulk material.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled.[12] For purity assessment, its primary use is to determine the melting point and melting range.

Causality and Interpretation: A pure, crystalline compound exhibits a sharp, well-defined melting peak at a specific temperature. Impurities disrupt the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range . This phenomenon, known as melting point depression, makes DSC a sensitive indicator of bulk purity.[13]

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Heating Program: Heat the sample under a nitrogen atmosphere from ambient temperature to ~150 °C (well above the expected melting point of ~110-116 °C) at a rate of 10 °C/min.[14]

  • Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A broad peak or an onset temperature significantly lower than the reference standard indicates the presence of impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15] It is used to assess thermal stability and to quantify the content of volatile components, such as residual solvents or water.

Interpretation: A TGA thermogram of a pure, dry, and stable compound will show a flat baseline until the decomposition temperature is reached. A mass loss at lower temperatures (e.g., below 120 °C) typically indicates the presence of residual solvent or adsorbed water.[16]

Integrated Purity Assessment Workflow

A robust purity assessment relies on an integrated strategy where the strengths of each technique are combined to build a complete and defensible analytical data package.

IntegratedWorkflow start 2,4,5-TMA Sample hplc HPLC-UV (Quantitative Assay) start->hplc gcms GC-MS (Volatiles & Impurity ID) start->gcms nmr NMR (Structural ID) start->nmr ftir FTIR (Identity Check) start->ftir dsc DSC (Melting Point/Range) start->dsc tga TGA (Residual Solvents) start->tga report Comprehensive Purity Report hplc->report Purity > 99.5%? gcms->report Impurities Identified? nmr->report Structure Confirmed? ftir->report Identity Match? dsc->report Sharp Melt? tga->report Solvents < 0.1%?

References

comparative analysis of 2,4,5-Trimethoxyaniline and 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Isomeric Scaffolds: A Comparative Analysis of 2,4,5-Trimethoxyaniline and 3,4,5-Trimethoxyaniline

For the discerning researcher in medicinal chemistry and advanced materials, the selection of a molecular scaffold is a decision of paramount importance. The subtle repositioning of functional groups on an aromatic ring—a change in isomerization—can profoundly alter a molecule's steric, electronic, and conformational properties. This, in turn, dictates its synthetic accessibility, reactivity, and ultimately, its biological activity or material function.

This guide provides a detailed comparative analysis of two structurally similar yet functionally distinct chemical intermediates: this compound (2,4,5-TMA) and 3,4,5-Trimethoxyaniline (3,4,5-TMA). We will dissect the nuanced differences between these isomers, moving from fundamental physicochemical properties to their divergent roles in the synthesis of high-value compounds. The insights and protocols herein are designed to empower scientists and drug development professionals to make strategically sound decisions in their research endeavors.

Part 1: Physicochemical Profile and Structural Rationale

The physical properties of these isomers, summarized below, offer the first clues into their distinct behaviors. The symmetrical substitution pattern of 3,4,5-TMA results in a more ordered and stable crystal lattice, leading to a significantly higher melting point than the less symmetrical 2,4,5-TMA. This has practical implications for solubility, formulation, and storage.

Table 1: Comparative Physicochemical Properties

PropertyThis compound3,4,5-Trimethoxyaniline
CAS Number 26510-91-8[1][2][3]24313-88-0[4][5][6]
Molecular Formula C₉H₁₃NO₃[1][2][3]C₉H₁₃NO₃[4][6][7]
Molecular Weight 183.20 g/mol [2][3]183.20 g/mol [6]
Appearance Solid[2]Off-white to beige crystalline powder[4][5]
Melting Point 93-95 °C[2]110-113 °C[4][5][7]
Boiling Point ~305.5 °C[2]~300.4 °C[5]
Solubility Soluble in ethanol, diethyl ether, DMSO[2]Soluble in various organic solvents
Storage Store at 2-8°C[2]Store in a cool, dry place[8]

Part 2: Synthesis and Reactivity - The Electronic Divide

The synthetic routes and subsequent chemical reactivity of these anilines are dictated by the electronic interplay between the strongly activating amino group and the three methoxy substituents.

Common Synthetic Paradigms

While multiple synthetic routes exist, both isomers are commonly prepared via the reduction of a corresponding nitroaromatic precursor. The choice of starting material is critical and is determined by the desired final substitution pattern.

Figure 1. Common synthetic pathways to 2,4,5-TMA and 3,4,5-TMA.[9][10][11]

Reactivity and Regioselectivity

The key difference in reactivity lies in the regiochemical outcomes of electrophilic aromatic substitution.

  • This compound: The amino group is the most powerful activating group, directing electrophiles to its ortho and para positions. The existing methoxy groups at positions 2, 4, and 5 create a single, highly activated, and sterically accessible position for electrophilic attack: C6. This high degree of regioselectivity makes 2,4,5-TMA a predictable building block for specific substitution patterns.

  • 3,4,5-Trimethoxyaniline: In this isomer, the two positions ortho to the amino group (C2 and C6) are electronically activated and equivalent due to symmetry. However, they are also flanked by methoxy groups, which can introduce steric hindrance. This can make reactions at these positions more challenging compared to the unhindered C6 position in 2,4,5-TMA, potentially requiring more forcing conditions or leading to different product distributions depending on the electrophile's size.

Part 3: Divergent Applications in Science and Medicine

The structural and reactivity differences translate directly into distinct applications for each isomer.

  • This compound: This isomer serves as a crucial intermediate in the synthesis of compounds for materials science, such as dyes and pigments.[2] In the pharmaceutical realm, its derivatives are valuable in developing drugs targeting neurological and cardiovascular systems.[2] The well-defined substitution pattern allows for the construction of complex molecules where precise functional group placement is critical.[2]

  • 3,4,5-Trimethoxyaniline: The 3,4,5-trimethoxyphenyl moiety is a classic "privileged scaffold" in drug discovery. It is a cornerstone intermediate for a novel class of anticancer agents.[4] Its most prominent application is as a precursor in the synthesis of Trimetrexate, a chemotherapeutic drug, and other pharmacologically active compounds.[5][12] This widespread use in medicinal chemistry underscores the favorable biological properties imparted by the symmetrical trimethoxy substitution pattern.[13][14][15]

Part 4: Comparative Experimental Protocol: Synthesis of N-Acetyl Derivatives

To provide a tangible comparison of their reactivity in a standard laboratory setting, we outline a protocol for the N-acetylation of each isomer. This reaction is fundamental and provides a baseline for comparing the nucleophilicity of the amino group.

Objective: To synthesize and compare the yield and purity of N-(2,4,5-trimethoxyphenyl)acetamide and N-(3,4,5-trimethoxyphenyl)acetamide.

Methodology Rationale: Acetic anhydride is a common, reactive, and readily available acetylating agent. The use of an aqueous medium with sodium acetate as a base provides a simple and effective workup procedure. This protocol is designed to be self-validating through the characterization of the final product by melting point and spectroscopy, which will confirm the reaction's success and the product's identity.

Experimental Workflow:

G start Dissolve Trimethoxyaniline Isomer in Dilute HCl step2 Add Acetic Anhydride & Sodium Acetate Solution start->step2 step3 Stir Vigorously (Formation of Precipitate) step2->step3 step4 Cool Reaction Mixture in Ice Bath step3->step4 step5 Filter Crude Product (Buchner Funnel) step4->step5 step6 Wash with Cold Water step5->step6 step7 Recrystallize from Aqueous Ethanol step6->step7 end Dry and Characterize (MP, NMR, IR) step7->end

Figure 2. Workflow for the N-acetylation of trimethoxyaniline isomers.

Step-by-Step Protocol:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of the selected trimethoxyaniline isomer (2,4,5-TMA or 3,4,5-TMA) in 150 mL of water containing 5 mL of concentrated hydrochloric acid. Gentle warming may be required.

  • Reagent Preparation: In a separate beaker, dissolve 8.0 g of sodium acetate trihydrate in 30 mL of water.

  • Acetylation: To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride. Immediately add the sodium acetate solution and stir the mixture vigorously.

  • Precipitation: A white precipitate of the N-acetyl derivative should form. Continue stirring for 15 minutes.

  • Isolation: Cool the flask in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purification: Purify the crude product by recrystallization from a minimal amount of hot aqueous ethanol.

  • Analysis: Dry the purified crystals, record the final mass to calculate the yield, and determine the melting point. Confirm the structure using ¹H NMR and IR spectroscopy.

Anticipated Results: Both isomers are expected to undergo N-acetylation readily. However, any minor differences in yield or reaction time could be attributed to subtle differences in the basicity and steric accessibility of the amino group. The primary point of comparison will be the spectroscopic data of the products, which will be distinct due to the different substitution patterns, thus validating the identity of each synthesized compound.

Conclusion and Strategic Recommendations

The choice between this compound and 3,4,5-trimethoxyaniline is a critical decision that should be guided by the specific synthetic goal.

  • Choose this compound when your synthetic design requires a highly predictable and regioselective electrophilic substitution at the C6 position. It is an excellent choice for building specific, non-symmetrical molecular architectures, particularly for applications in materials and certain neurological drug scaffolds.

  • Choose 3,4,5-Trimethoxyaniline when aiming to incorporate the well-established 3,4,5-trimethoxyphenyl privileged scaffold, which is frequently associated with potent biological activity, especially in the development of anticancer and antimicrobial agents.[4] Its symmetrical nature can simplify synthetic analysis and often imparts favorable pharmacokinetic properties to the final drug candidate.

By understanding the fundamental differences in their structure, reactivity, and established applications, researchers can leverage the unique strengths of each isomer to accelerate their discovery and development programs.

References

A Definitive Guide to the Structural Validation of 2,4,5-Trimethoxyaniline Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally-grounded comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of 2,4,5-Trimethoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating approach to molecular characterization.

The Imperative for Unambiguous Structure Verification

This compound is a substituted aniline that serves as a valuable building block in the synthesis of various dyes, pigments, and pharmacologically active compounds.[1][2] Given the existence of several structural isomers, such as 3,4,5- and 2,4,6-trimethoxyaniline, definitive confirmation of the substitution pattern on the aromatic ring is not merely an academic exercise—it is a critical checkpoint for ensuring the identity, purity, and safety of subsequent products in a research or manufacturing pipeline.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial fingerprints of a molecule, they often fall short in distinguishing between complex isomers.[3] The chemical shifts and coupling constants may be too similar, or key structural information may be hidden within overlapping signals.[3][4] Two-dimensional NMR spectroscopy overcomes these limitations by spreading information across two frequency axes, revealing correlations between nuclei that definitively map the molecular architecture.[5][6] This guide will focus on a powerful triad of 2D NMR experiments—COSY, HSQC, and HMBC—to build an irrefutable case for the 2,4,5-substitution pattern.

The Strategic Application of 2D NMR: A Multi-faceted Approach

Our validation strategy is built on a logical progression, where each experiment provides a unique and complementary piece of the structural puzzle. The synergy between these techniques provides a level of certainty that no single experiment can offer.

COSY (Correlation Spectroscopy): Mapping the Proton Network
  • The "Why": The first step is to establish the proton-proton connectivities. Homonuclear Correlation Spectroscopy (COSY) identifies nuclei that are spin-spin coupled, typically protons on adjacent carbon atoms (separated by two or three bonds).[6][7] For this compound, the COSY spectrum is expected to be simple but crucial: it will confirm the relationship between the two protons on the aromatic ring.

  • Expected Outcome: A cross-peak in the COSY spectrum will definitively link the signals of the two aromatic protons, confirming they are adjacent to each other. The absence of other correlations to these protons will define the boundaries of the aromatic proton spin system.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
  • The "Why": After identifying which protons are neighbors, we must determine which carbon atom each proton is attached to. The HSQC experiment is the premier technique for this, as it exclusively shows correlations between a proton and the carbon to which it is directly bonded (a one-bond correlation, ¹JCH).[8][9][10] This technique is highly sensitive and provides clear, unambiguous correlations.[11]

  • Expected Outcome: The HSQC spectrum will display cross-peaks that act as a "Rosetta Stone," linking each specific proton signal (from the ¹H spectrum) to its corresponding carbon signal (from the ¹³C spectrum). This includes correlating the aromatic protons to their respective aromatic carbons and the methoxy protons to their methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure
  • The "Why": The HMBC experiment is the cornerstone of this validation, providing the long-range connectivity map. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (ⁿJCH, where n > 1).[12][13][14] This is how we connect the puzzle pieces: linking the methoxy groups to the correct positions on the ring and confirming the locations of the quaternary (non-protonated) carbons. Direct one-bond correlations are typically suppressed in this experiment.[13][15]

  • Expected Outcome: HMBC correlations will bridge the different functional groups. For instance, the protons of a specific methoxy group will show a correlation to the aromatic carbon they are attached to (a three-bond correlation). The aromatic protons will show correlations to neighboring carbons two and three bonds away. It is these specific long-range correlations that will distinguish this compound from all other isomers.

Experimental Workflow and Protocols

The following section details a robust, field-tested protocol for acquiring high-quality 2D NMR data for the structural validation of this compound.

Diagram of the Structural Validation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_analysis Data Analysis & Validation Prep Dissolve ~15-20 mg of This compound in ~0.6 mL CDCl3 NMR_1D 1. Acquire 1D Spectra (¹H, ¹³C, DEPT-135) Prep->NMR_1D NMR_COSY 2. Acquire ¹H-¹H COSY NMR_1D->NMR_COSY NMR_HSQC 3. Acquire ¹H-¹³C HSQC NMR_COSY->NMR_HSQC NMR_HMBC 4. Acquire ¹H-¹³C HMBC NMR_HSQC->NMR_HMBC Analysis Integrate All 1D & 2D Data: - Assign ¹H & ¹³C signals - Correlate via COSY, HSQC, HMBC NMR_HMBC->Analysis Validation Final Structure Confirmation Analysis->Validation

Caption: Workflow for 2D NMR-based structural validation.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and 1D NMR Acquisition:

    • Experiments should be performed on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Acquire a standard ¹H NMR spectrum to assess sample purity and signal dispersion.

    • Acquire a proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced (gCOSY) spectrum. Typical parameters: spectral width of 10-12 ppm in both dimensions, 2048 data points in F2, 256-512 increments in F1, and 4-8 scans per increment.

    • HSQC: Acquire a phase-sensitive gradient-edited HSQC spectrum. Typical parameters: ¹H spectral width of 10-12 ppm, ¹³C spectral width of 160-180 ppm, optimized for a one-bond coupling constant (¹JCH) of 145 Hz.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum. Typical parameters: ¹H spectral width of 10-12 ppm, ¹³C spectral width of 200-220 ppm. The experiment should be optimized for a long-range coupling constant (ⁿJCH) of 8 Hz to capture key two- and three-bond correlations.

Data Interpretation: Building the Case for this compound

To illustrate the validation process, let's analyze the expected data. The structure is numbered as shown below for clarity.

this compound with numbering
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135
1C-~139.0Quaternary C
2C-O-~150.0Quaternary C
3C-H~6.90 (s)~115.0CH (+)
4C-O-~143.0Quaternary C
5C-O-~144.0Quaternary C
6C-H~6.50 (s)~100.0CH (+)
2-OCH₃CH₃~3.85 (s)~56.5CH₃ (+)
4-OCH₃CH₃~3.80 (s)~56.2CH₃ (+)
5-OCH₃CH₃~3.75 (s)~56.0CH₃ (+)
NH₂NH₂~3.70 (br s)--

(Note: Chemical shifts are estimates and can vary based on solvent and concentration.)

Analysis of 2D NMR Correlation Data

1. COSY Analysis: The COSY spectrum for this compound is expected to be very simple. The two aromatic protons, H-3 and H-6, are separated by four bonds and are not expected to show a COSY correlation. The key finding here is the absence of correlations for the aromatic singlets, confirming they are isolated from other protons.

2. HSQC Analysis: The HSQC spectrum provides direct, one-bond correlations, solidifying the assignment of protonated carbons.

Table 2: Expected HSQC (¹H-¹³C) One-Bond Correlations

¹H Signal (ppm)Correlated ¹³C Signal (ppm)Assignment
~6.90~115.0H-3 to C-3
~6.50~100.0H-6 to C-6
~3.85~56.52-OCH₃ to its C
~3.80~56.24-OCH₃ to its C
~3.75~56.05-OCH₃ to its C

3. HMBC Analysis: The Definitive Proof The HMBC spectrum provides the crucial long-range correlations that piece the entire molecule together. The table below outlines the key correlations that would irrefutably confirm the 2,4,5-substitution pattern.

Diagram of Key HMBC Correlations

Caption: Visualization of key 2 and 3-bond HMBC correlations.

Table 3: Expected Key HMBC (¹H-¹³C) Long-Range Correlations

Proton SignalKey Correlated Carbon SignalsSignificance of Correlation
H-3 (~6.90 ppm)C-1, C-2, C-5Confirms H-3 is adjacent to C-2 and links it to the amine-bearing C-1 and methoxy-bearing C-5.
H-6 (~6.50 ppm)C-1, C-2, C-4, C-5Confirms H-6 is adjacent to C-1 and C-5, providing definitive placement relative to the three substituents.
2-OCH₃ (~3.85 ppm)C-2Directly places this methoxy group at the C-2 position.
4-OCH₃ (~3.80 ppm)C-4Directly places this methoxy group at the C-4 position.
5-OCH₃ (~3.75 ppm)C-5Directly places this methoxy group at the C-5 position.

The combination of these HMBC correlations is unique to the 2,4,5-isomer. For example, in the 3,4,5-isomer, the two equivalent aromatic protons would show HMBC correlations to different sets of carbons, and the methoxy protons would correlate differently. This systematic, multi-technique analysis provides a self-validating dataset that leaves no room for structural ambiguity.

Conclusion

The structural validation of a molecule like this compound is a task that demands precision and certainty. While 1D NMR offers a preliminary look, it is the strategic combination of 2D NMR techniques—COSY, HSQC, and HMBC—that provides the necessary depth of analysis for unambiguous confirmation. By systematically mapping proton networks (COSY), linking protons to their parent carbons (HSQC), and finally assembling the complete molecular framework through long-range correlations (HMBC), researchers can be fully confident in the identity and structure of their material. This guide provides not only the protocol for this validation but also the underlying scientific rationale, empowering scientists to apply these powerful techniques with expertise and authority.

References

A Comparative Guide to the Reactivity of Trimethoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced Reactivity of Substituted Anilines

Aniline and its derivatives are cornerstone reagents in organic synthesis, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The introduction of substituents onto the aromatic ring profoundly alters the molecule's chemical behavior. This guide provides an in-depth comparative analysis of three common trimethoxyaniline (TMA) isomers: 2,4,6-TMA, 2,4,5-TMA, and 3,4,5-TMA. Understanding their distinct reactivity profiles, governed by the interplay of electronic and steric effects, is paramount for researchers in drug development and chemical synthesis seeking to optimize reaction outcomes and design novel molecular architectures.

While direct, side-by-side kinetic studies for all conceivable reactions of these specific isomers are not always available in consolidated literature, this guide synthesizes established principles of physical organic chemistry with documented reactions to provide a robust, predictive framework for their behavior.

Pillar 1: The Theoretical Framework—Electronic and Steric Effects

The reactivity of an aniline is primarily dictated by the availability of the nitrogen lone pair and the electron density of the aromatic ring. Methoxy groups (-OCH₃) exert two opposing electronic effects: a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I).[3][4] The +R effect, which increases electron density at the ortho and para positions, is generally dominant and makes the aniline ring highly activated towards electrophilic attack.[2]

  • 2,4,6-Trimethoxyaniline (2,4,6-TMA): The amino group is flanked by two ortho methoxy groups and has another at the para position. This symmetrical arrangement results in powerful, concerted electron donation into the ring, making it exceptionally electron-rich. However, the two bulky ortho methoxy groups introduce significant steric hindrance around the amino group and the adjacent ring positions (3 and 5).

  • 3,4,5-Trimethoxyaniline (3,4,5-TMA): This isomer is the key precursor to the psychoactive compound mescaline.[5][6][7] Here, the methoxy groups are positioned meta (3,5) and para (4) to the amino group. The para group strongly activates the ring through resonance, while the meta groups contribute primarily through a weaker inductive effect and minimal resonance interaction with the amino group's activation.[3] Steric hindrance around the amine is considerably less than in the 2,4,6-isomer.

  • 2,4,5-Trimethoxyaniline (2,4,5-TMA): This isomer presents an asymmetric substitution pattern. The ortho (2) and para (4) methoxy groups strongly activate the ring, while the meta (5) group has a less pronounced electronic influence relative to the amine.

The interplay of these effects dictates the isomers' basicity, nucleophilicity, and susceptibility to various chemical transformations.

G cluster_246 2,4,6-TMA: High Activation & High Hindrance cluster_345 3,4,5-TMA: Moderate Activation & Low Hindrance N_246 Amino Group (NH2) R_246 Aromatic Ring N_246->R_246 +R (strong) O_ortho1 Ortho -OCH3 O_ortho1->N_246 Steric Hindrance O_ortho1->R_246 +R (strong) O_ortho2 Ortho -OCH3 O_ortho2->N_246 Steric Hindrance O_ortho2->R_246 +R (strong) O_para Para -OCH3 O_para->R_246 +R (strong) N_345 Amino Group (NH2) R_345 Aromatic Ring N_345->R_345 +R (strong) O_meta1 Meta -OCH3 O_meta1->R_345 -I (weak) O_meta2 Meta -OCH3 O_meta2->R_345 -I (weak) O_para_345 Para -OCH3 O_para_345->R_345 +R (strong) G reagents 1. Dissolve 3,4,5-TMA in Glacial Acetic Acid 2. Cool to 10-15°C addition Add Br₂ in Acetic Acid Dropwise over 30 min (Maintain Temp < 20°C) reagents->addition reaction Stir at Room Temp for 2 hours (Monitor by TLC) addition->reaction quench Pour into Water/NaHSO₃(aq) to Quench Excess Br₂ reaction->quench extract Extract with Ethyl Acetate Wash with NaHCO₃(aq) and Brine quench->extract purify Dry over Na₂SO₄ Concentrate in vacuo Purify by Column Chromatography extract->purify

References

A Comparative Analysis of the Biological Efficacy of 2,4,5-Trimethoxyaniline Derivatives and Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Therapeutic Potential of the Trimethoxyphenyl Scaffold

The 2,4,5-trimethoxyaniline moiety represents a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] The strategic placement of three methoxy groups on the aniline ring imparts unique electronic and steric properties, influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives.[1] This guide provides a comprehensive comparison of the biological efficacy of select this compound derivatives against established drugs in the fields of oncology and microbiology. We will delve into the mechanistic underpinnings of their activity, present supporting quantitative data, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.

Part 1: Anticancer Activity - Targeting the Cytoskeleton

A significant body of research has focused on the development of 2,4,5-trimethoxyphenyl derivatives as potent anticancer agents. A primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a validated target for cancer chemotherapy.

Comparative Efficacy of Trimethoxyphenyl Derivatives as Tubulin Polymerization Inhibitors

Several novel derivatives incorporating the 3,4,5-trimethoxyphenyl group have demonstrated significant cytotoxic activity against a range of human cancer cell lines, often exhibiting potency comparable or superior to established tubulin inhibitors like colchicine and combretastatin A-4.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Known Drug ComparatorComparator IC50 (µM)Reference
Compound VI Trimethoxyphenyl PyridineHCT-116 (Colon)4.83Colchicine7.40[2]
HepG2 (Liver)3.25Colchicine9.32[2]
MCF-7 (Breast)6.11Colchicine10.41[2]
Compound 9p 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridineHeLa (Cervical)0.047--[3]
MCF-7 (Breast)0.90--[3]
A549 (Lung)0.082--[3]
Compound 4c 1,2,4-triazolo[1,5-a]pyrimidineHCT-116 (Colon)0.53Combretastatin A-4 (Tubulin Inhibition)1.10[4]
Compound 5d 2-amino-3,4,5-trimethoxyaroylindoleMCF-7 (Breast)0.013Combretastatin A-4-[4]
HT-29 (Colon)0.143Combretastatin A-4-[4]
Compound 22b (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazoleMCF-7 (Breast)0.39--[5]
MDA-MB-231 (Breast)0.77--[5]
HL-60 (Leukemia)0.37--[5]
Mechanism of Action: Disruption of Microtubule Dynamics

The anticancer activity of these trimethoxyphenyl derivatives is primarily attributed to their interaction with the colchicine-binding site on β-tubulin. This binding event interferes with the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton responsible for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.

The inhibition of tubulin polymerization leads to a cascade of cellular events, culminating in apoptotic cell death. This process is often characterized by:

  • G2/M Phase Cell Cycle Arrest: Disruption of the mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[2][3]

  • Induction of Apoptosis: The sustained cell cycle arrest triggers programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.[2][3]

cluster_0 Cellular Effects of Trimethoxyphenyl Derivatives derivative Trimethoxyphenyl Derivative tubulin β-Tubulin (Colchicine Site) derivative->tubulin Binds to polymerization Tubulin Polymerization Inhibition tubulin->polymerization microtubule Microtubule Disruption polymerization->microtubule spindle Mitotic Spindle Defect microtubule->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis cluster_1 Antimicrobial Mechanism of Action schiff_base Aniline Schiff Base Derivative dna_gyrase DNA Gyrase / Topoisomerase IV schiff_base->dna_gyrase Inhibits dna_replication DNA Replication Inhibition dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death cluster_2 Agar Well Diffusion Workflow A 1. Prepare Inoculated Agar Plate B 2. Create Wells in Agar A->B C 3. Add Test Compound and Controls to Wells B->C D 4. Incubate at 37°C C->D E 5. Measure Zone of Inhibition D->E

References

A Researcher's Guide to Spectroscopic Comparison of Starting Material and Final Product

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a chemical transformation is paramount. This guide provides an in-depth exploration of how to leverage common spectroscopic techniques to compare a starting material and its final product, thereby verifying reaction completion, assessing purity, and confirming the desired molecular structure. We will move beyond a simple recitation of techniques, delving into the causality behind experimental choices and the logic of spectral interpretation. To provide a practical framework, we will use the well-understood reduction of benzophenone to diphenylmethanol as a running example throughout this guide.

The "Why": The Imperative of Spectroscopic Comparison

At its core, a chemical reaction is a story of molecular transformation. Spectroscopic comparison is how we read that story. It provides empirical evidence to answer critical questions:

  • Has the reaction proceeded as expected? The disappearance of spectroscopic signals characteristic of the starting material and the appearance of new signals corresponding to the product are the most direct pieces of evidence for a successful reaction.

  • Is the product pure? The presence of signals from the starting material in the final product's spectrum is a clear indicator of an incomplete reaction or impure product.[1]

  • Has the desired structure been formed? Each spectroscopic technique provides a unique piece of the structural puzzle. By comparing the spectra of the starting material and the product, we can confirm the specific changes in functional groups and connectivity that define the reaction.

The "How": A Multi-Faceted Approach with Core Spectroscopic Techniques

No single spectroscopic technique tells the whole story. A comprehensive analysis involves the synergistic use of multiple methods. The most common and powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Illustrative Reaction: Reduction of Benzophenone to Diphenylmethanol

To ground our discussion in a real-world example, we will refer to the reduction of benzophenone to diphenylmethanol using a reducing agent like sodium borohydride (NaBH₄).[2][3] This reaction is a classic example of the conversion of a ketone to a secondary alcohol.

Reaction Scheme:

Figure 1: Reduction of benzophenone to diphenylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Causality in Experimental Choices for NMR
  • Solvent Selection: The choice of a deuterated solvent is crucial. Deuterated solvents are used because they do not produce strong signals in the ¹H NMR spectrum that would otherwise obscure the signals from the analyte.[5][6] The ideal solvent should completely dissolve the sample, be chemically inert, and have a residual proton signal that does not overlap with key analyte signals.[5][7][8] For our example, chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds.[8]

  • Quantitative Analysis: For reaction monitoring and purity assessment, quantitative NMR (qNMR) is employed. This requires ensuring complete relaxation of all nuclei between pulses, which is achieved by setting a sufficiently long relaxation delay (d1).[9] A general rule of thumb is to set the relaxation delay to at least 5 times the longest T1 relaxation time of the nuclei of interest.[9]

Comparing Benzophenone and Diphenylmethanol via ¹H NMR

The ¹H NMR spectra of benzophenone and diphenylmethanol provide a clear illustration of the chemical transformation.

CompoundKey ¹H NMR Signals (CDCl₃)Interpretation
Benzophenone δ 7.81 (d, 4H), 7.59 (t, 2H), 7.49 (t, 4H)The aromatic protons appear in the downfield region (δ 7-8 ppm). The absence of any other signals confirms the structure.[10]
Diphenylmethanol δ 7.43–7.28 (m, 10H), 5.88 (d, 1H), 2.24 (d, 1H)The aromatic protons are still present. A new signal appears at δ 5.88 ppm, characteristic of the proton on the carbon bearing the hydroxyl group (the benzylic proton). Another new signal at δ 2.24 ppm corresponds to the hydroxyl proton. The disappearance of the distinct aromatic pattern of benzophenone and the appearance of these new signals confirm the reduction.[11]

Key takeaway from ¹H NMR: The most telling change is the appearance of the benzylic proton signal and the hydroxyl proton signal in the diphenylmethanol spectrum, which are absent in the benzophenone spectrum.

Comparing Benzophenone and Diphenylmethanol via ¹³C NMR

The ¹³C NMR spectra provide complementary information about the carbon skeleton.

CompoundKey ¹³C NMR Signals (CDCl₃)Interpretation
Benzophenone δ 196.8, 137.6, 132.4, 130.1, 128.3The most downfield signal at δ 196.8 ppm is characteristic of a ketone carbonyl carbon.[10][12] The other signals correspond to the aromatic carbons.
Diphenylmethanol δ 143.8, 128.5, 127.6, 126.5, 76.3The carbonyl signal at ~197 ppm has disappeared. A new signal has appeared at δ 76.3 ppm, which is characteristic of a carbon attached to a hydroxyl group (an alcohol).[11]

Key takeaway from ¹³C NMR: The disappearance of the ketonic carbonyl carbon signal and the appearance of the alcohol carbon signal provide definitive evidence of the reduction of the carbonyl group.

Experimental Protocol: Monitoring a Reaction with NMR

In-situ reaction monitoring by NMR allows for the collection of a series of spectra over time as the reaction proceeds within the NMR tube.[13]

Figure 2: Workflow for NMR reaction monitoring.

  • Sample Preparation: Prepare the reaction mixture directly in a 5 mm NMR tube.[6] Include a known concentration of an internal standard (a compound with a signal that does not overlap with reactant or product signals) for accurate quantification.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction. This serves as the t=0 time point.

  • Reaction Initiation: Initiate the reaction (e.g., by adding a catalyst or placing the NMR tube in a pre-heated spectrometer).

  • Time-course Acquisition: Acquire a series of ¹H NMR spectra at regular intervals.[14] The time between spectra should be chosen based on the expected reaction rate.

  • Data Analysis: Integrate the signals of the starting material and the product relative to the internal standard in each spectrum. Plotting the concentration of each species versus time provides the reaction kinetics.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[15] It works on the principle that chemical bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.

Causality in Experimental Choices for IR
  • ATR-FTIR for Reaction Monitoring: Attenuated Total Reflectance (ATR) is an ideal sampling technique for in-situ, real-time monitoring of chemical reactions.[16] An ATR probe can be directly immersed in the reaction mixture, and because the IR beam only penetrates a few micrometers into the sample, optically dense solutions can be analyzed without dilution.[16][17] This provides a significant advantage over traditional transmission methods.

Comparing Benzophenone and Diphenylmethanol via IR

The IR spectra of benzophenone and diphenylmethanol show a distinct and easily interpretable change.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
Benzophenone ~1652 cm⁻¹ (strong, sharp)This strong absorption is characteristic of the C=O (carbonyl) stretch of a ketone.[18][19]
Diphenylmethanol ~3200-3600 cm⁻¹ (strong, broad)The disappearance of the C=O stretch and the appearance of a strong, broad absorption in this region is the hallmark of an O-H (hydroxyl) group in an alcohol. The broadness is due to hydrogen bonding.[9][19]

Key takeaway from IR: The disappearance of the sharp carbonyl peak and the appearance of the broad hydroxyl peak is a definitive indicator of the reduction of the ketone to an alcohol.[19]

Experimental Protocol: In-situ Reaction Monitoring with ATR-FTIR

Figure 3: Workflow for in-situ ATR-FTIR reaction monitoring.

  • Setup: Immerse the ATR probe into the reaction vessel.

  • Background Spectrum: Before initiating the reaction, acquire a background spectrum of the solvent and any other non-reactive components. This will be automatically subtracted from subsequent spectra.

  • Initiate Reaction: Add the starting material to begin the reaction.

  • Monitor Progress: Continuously collect IR spectra. The progress of the reaction can be followed by observing the decrease in the intensity of a characteristic peak of the starting material and the increase in the intensity of a characteristic peak of the product.[1]

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information.

Causality in Experimental Choices for MS
  • Sample Preparation: Proper sample preparation is critical for obtaining reliable mass spectra. Samples should be free of salts and other non-volatile components that can interfere with ionization.[20] The sample is typically dissolved in a volatile solvent at a low concentration.[8][20]

  • Ionization Technique: The choice of ionization technique depends on the analyte's properties. For many organic molecules, Electrospray Ionization (ESI) is a soft ionization technique that often leaves the molecular ion intact, providing a clear determination of the molecular weight.

Comparing Benzophenone and Diphenylmethanol via MS
CompoundMolecular FormulaMolecular WeightExpected Molecular Ion (M⁺ or [M+H]⁺)
Benzophenone C₁₃H₁₀O182.22 g/mol m/z 182 or 183
Diphenylmethanol C₁₃H₁₂O184.23 g/mol m/z 184 or 185

Key takeaway from MS: The mass spectrum of the final product should show a molecular ion peak corresponding to the molecular weight of diphenylmethanol (184.23 g/mol ). The absence of a peak at m/z 182 would indicate the complete consumption of benzophenone.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds with conjugated π-systems.[21][22]

Causality in Experimental Choices for UV-Vis
  • Solvent Choice: The solvent used for UV-Vis spectroscopy must be transparent in the wavelength range of interest.[21]

  • Monitoring Wavelength: For reaction kinetics, a wavelength where the starting material and product have significantly different absorbances should be chosen.[23]

Comparing Benzophenone and Diphenylmethanol via UV-Vis

The key difference in the electronic structure between benzophenone and diphenylmethanol is the carbonyl group in benzophenone, which contains non-bonding (n) electrons and a π-system. This allows for an n → π* electronic transition, which is absent in diphenylmethanol.

CompoundKey UV-Vis AbsorptionInterpretation
Benzophenone λmax ≈ 260 nm and a weaker band ≈ 330-360 nmThe absorption around 260 nm is due to a π → π* transition in the aromatic rings. The weaker, longer-wavelength absorption is due to the n → π* transition of the carbonyl group.[17][24]
Diphenylmethanol λmax ≈ 220-270 nmThe n → π* transition is no longer possible as the carbonyl group has been reduced. The spectrum will be dominated by the π → π* transitions of the aromatic rings.[25]

Key takeaway from UV-Vis: The disappearance of the n → π* absorption band of the benzophenone starting material is a clear indication of the reduction of the carbonyl group.

Experimental Protocol: Monitoring Reaction Kinetics with UV-Vis

Figure 4: Workflow for UV-Vis kinetic analysis.

  • Wavelength Selection: Acquire the full UV-Vis spectra of both the starting material and the final product to determine a suitable wavelength for monitoring the reaction.

  • Reaction Setup: Prepare the reaction mixture in a cuvette and place it in the spectrophotometer.

  • Initiate and Monitor: Initiate the reaction and immediately begin recording the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: Plot the absorbance versus time. This data can be used to determine the reaction rate and order.[26][27]

Synthesizing the Evidence: A Holistic View

By combining the information from these four spectroscopic techniques, we can build a comprehensive and self-validating picture of the chemical transformation.

Summary of Spectroscopic Evidence for the Reduction of Benzophenone to Diphenylmethanol:

TechniqueEvidence for Reaction Completion
¹H NMR Disappearance of the distinct aromatic signals of benzophenone and appearance of the benzylic and hydroxyl proton signals of diphenylmethanol.
¹³C NMR Disappearance of the ketonic carbonyl carbon signal (~197 ppm) and appearance of the alcohol carbon signal (~76 ppm).
IR Disappearance of the strong, sharp C=O stretch (~1652 cm⁻¹) and appearance of the strong, broad O-H stretch (~3200-3600 cm⁻¹).
Mass Spec Shift in the molecular ion peak from m/z 182 (benzophenone) to m/z 184 (diphenylmethanol).
UV-Vis Disappearance of the n → π* absorption band of the benzophenone carbonyl group.

Conclusion: From Data to Insight

The spectroscopic comparison of a starting material and its final product is a cornerstone of modern chemical research. It is not merely a procedural step but a critical thinking exercise that transforms raw data into a coherent narrative of molecular change. By understanding the principles behind each technique, making informed experimental choices, and integrating the complementary information they provide, researchers can confidently verify the outcomes of their reactions, ensure the purity of their products, and advance their scientific endeavors with rigor and certainty. Ultimately, a multi-spectroscopic approach provides an authoritative and trustworthy confirmation of a successful chemical transformation.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and development, the synthesis of a novel compound is a pivotal moment. However, the true measure of success lies not just in its creation, but in the rigorous confirmation of its identity, purity, and structural integrity. This guide provides an in-depth exploration of the principles and practices of cross-validating analytical results for newly synthesized compounds. We will delve into the synergistic use of orthogonal analytical techniques, grounded in the principles of scientific integrity and regulatory expectations, to build an irrefutable body of evidence for your molecule.

The Imperative of Orthogonality: Beyond Single-Method Confirmation

The core principle of cross-validation is to compare the results from these independent methods to ensure concordance.[4] A successful cross-validation provides a high degree of certainty that the determined properties are intrinsic to the compound and not an artifact of a particular analytical technique. This is of paramount importance in regulated environments where data integrity is non-negotiable.[4][5][6][7][8][9][10][11]

This guide will focus on a powerful triad of orthogonal techniques for the comprehensive characterization of synthesized small molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation.[12][13][14][15][16]

  • Mass Spectrometry (MS): For precise molecular weight determination.[17][18][19][20]

  • High-Performance Liquid Chromatography (HPLC): For the definitive assessment of purity.[21][22][23][24][25]

The following sections will provide a detailed examination of each technique, including the causality behind their selection, step-by-step experimental protocols, and guidance on interpreting and comparing the resulting data.

The Analytical Workflow: A Self-Validating System

A robust analytical workflow for a newly synthesized compound should be designed as a self-validating system. Each step provides a piece of the puzzle, and the congruence of the pieces validates the overall picture.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Orthogonal Characterization cluster_validation Cross-Validation & Final Assessment Synthesis Compound Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Structure) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS HPLC HPLC (Purity) Purification->HPLC CrossValidation Data Cross-Validation NMR->CrossValidation MS->CrossValidation HPLC->CrossValidation FinalReport Final Certificate of Analysis (CoA) CrossValidation->FinalReport

Caption: A generalized workflow for the synthesis, characterization, and cross-validation of a new chemical entity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR spectroscopy is the gold standard for the structural elucidation of organic compounds.[12][13][14] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[13][14][16] For a synthesized compound, a proton (¹H) NMR spectrum is the initial and most crucial piece of evidence to confirm that the target structure has been formed. A carbon-¹³ (¹³C) NMR spectrum provides complementary information about the carbon framework of the molecule.[13]

Trustworthiness: The uniqueness of an NMR spectrum for a given compound under specific conditions makes it a highly reliable identification tool. The data from ¹H and ¹³C NMR should be consistent with each other and with the proposed structure. Further confirmation can be achieved using two-dimensional (2D) NMR techniques like COSY and HSQC to establish atom connectivity.[16][26]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized and purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability. The solvent should not have signals that overlap with key signals of the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[12]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a one-dimensional carbon spectrum, often with proton decoupling.

      • Due to the low natural abundance of ¹³C, a larger number of scans is required.

      • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[13]

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the proposed structure.[12][14]

II. Mass Spectrometry: The Molecular Weighing Scale

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[27][28] For a newly synthesized compound, MS is essential for determining the molecular weight, which provides strong evidence for the elemental composition.[17][18][19][20] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.[18][26]

Trustworthiness: The molecular weight of a compound is a fundamental physical property. A measured molecular weight that matches the calculated molecular weight of the target structure provides a critical validation point. The fragmentation pattern observed in the mass spectrum can also offer structural information that should be consistent with the proposed molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity to avoid interference.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrument Setup and Data Acquisition:

    • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).[26]

    • Select an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while atmospheric pressure chemical ionization (APCI) is suitable for less polar compounds.

    • Acquire the mass spectrum in a positive or negative ion mode, depending on the nature of the compound.

    • Ensure the instrument is calibrated to provide high mass accuracy.

  • Data Interpretation:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M]⁺˙).

    • Compare the measured accurate mass with the calculated exact mass of the proposed molecular formula. The mass difference should typically be within 5 ppm.

    • Analyze the isotopic pattern to further confirm the elemental composition.

III. High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis for determining the purity of a substance.[21][22][28] It separates components in a mixture based on their differential interactions with a stationary and a mobile phase.[21][28] For a synthesized compound, HPLC is used to quantify the main component and detect any impurities, such as starting materials, by-products, or degradation products.[21]

Trustworthiness: A well-developed HPLC method can provide a highly accurate and precise measure of purity. The use of a diode array detector (DAD) or a UV-Vis detector allows for the quantification of components based on their absorbance at a specific wavelength.[22] The principle of separation in HPLC is different from the principles of NMR and MS, making it an excellent orthogonal technique.

Experimental Protocol: Reversed-Phase HPLC Purity Analysis
  • Method Development and Optimization:

    • Column Selection: A C18 column is a common starting point for a wide range of small molecules.[29]

    • Mobile Phase Selection: A typical mobile phase consists of a mixture of water (often with an acid modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[23][25]

    • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components with good peak shape.[24]

    • Detection Wavelength: The detection wavelength should be chosen at the absorbance maximum of the main compound to ensure high sensitivity.

  • Sample Preparation:

    • Accurately prepare a stock solution of the synthesized compound in a suitable solvent (e.g., the mobile phase).

    • Prepare a working solution at a concentration that falls within the linear range of the detector.

    • Filter the sample through a 0.22 or 0.45 µm filter to remove any particulate matter.[22]

  • Data Acquisition and Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram.

    • Integrate the area of all peaks.

    • Calculate the percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[22]

Cross-Validation of Results: Synthesizing the Evidence

The true power of this orthogonal approach lies in the cross-validation of the data from each technique. The results should be complementary and build a cohesive and compelling case for the identity and purity of your synthesized compound.

Cross_Validation_Logic cluster_data Analytical Data cluster_interpretation Integrated Interpretation cluster_conclusion Conclusion NMR_Data NMR Data (Structure, Connectivity) Conclusion Confirmed Identity, Purity, and Structure NMR_Data->Conclusion Consistent with Structure MS_Data MS Data (Molecular Weight, Formula) MS_Data->Conclusion Matches Molecular Formula HPLC_Data HPLC Data (Purity, Number of Components) HPLC_Data->Conclusion High Purity Confirmed Proposed_Structure Proposed Structure Proposed_Structure->NMR_Data Proposed_Structure->MS_Data Proposed_Structure->HPLC_Data

Caption: The logical flow of cross-validating data from orthogonal analytical techniques.

Data Comparison Guide

The following table provides a framework for comparing the results from the three orthogonal techniques.

Analytical Question NMR Spectroscopy Mass Spectrometry HPLC Cross-Validation Checkpoint
Identity Confirmation Provides detailed structural information (proton and carbon environments, connectivity).[12][13]Confirms the molecular weight and elemental composition.[17][19]The retention time of the main peak should be consistent.Does the structure from NMR correspond to the molecular weight from MS?
Purity Assessment Can detect significant impurities with distinct NMR signals.Can detect impurities with different mass-to-charge ratios.Provides a quantitative measure of purity and resolves minor impurities.[21][22]Do the number and relative abundance of impurities observed in HPLC align with any minor signals in NMR or MS?
Structural Integrity Confirms the covalent structure and stereochemistry.[13][15]Fragmentation patterns can provide structural clues.A single, sharp peak suggests a stable, single component.Is the high purity observed in HPLC consistent with the clean NMR and MS spectra?

Example Scenario:

Imagine you have synthesized a novel kinase inhibitor with a predicted molecular weight of 450.2314 g/mol .

  • NMR: The ¹H and ¹³C NMR spectra show all the expected signals with the correct integrations and chemical shifts for the target structure.

  • HRMS: The high-resolution mass spectrum shows a prominent ion at m/z 451.2392, corresponding to the [M+H]⁺ ion. The calculated exact mass for the protonated molecule is 451.2391, which is a difference of only 0.2 ppm.

  • HPLC: The HPLC chromatogram shows a major peak at a retention time of 8.5 minutes with a purity of 99.5%. Two minor impurity peaks are observed at 5.2 and 6.8 minutes.

Regulatory Context and Best Practices

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for the validation of analytical procedures.[5][6][7][8] The ICH Q2(R1) and the more recent Q2(R2) guidelines outline the validation characteristics that should be considered for various analytical tests, including specificity, accuracy, precision, and robustness.[6][7][8][9][10][11][30][31] While the focus of this guide is on the initial characterization of a newly synthesized compound, the principles of using orthogonal methods are foundational to the formal validation that will be required for later stages of drug development.[31][32]

Conclusion

The cross-validation of analytical results using orthogonal techniques is not merely a procedural step; it is a fundamental scientific principle that underpins the reliability of chemical research and drug development. By integrating the structural insights from NMR, the precise molecular weight determination from mass spectrometry, and the quantitative purity assessment from HPLC, researchers can build a comprehensive and irrefutable profile of their synthesized compounds. This multi-faceted approach ensures data integrity, facilitates confident decision-making, and ultimately, accelerates the path from discovery to innovation.

References

A Senior Application Scientist's Guide to the Synthetic Utility of 2,4,5-Trimethoxyaniline and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. Among the myriad of available building blocks, substituted anilines represent a cornerstone of modern organic synthesis, providing a versatile entry point to a vast array of complex molecules, from pharmaceuticals to advanced materials. This guide offers an in-depth, objective comparison of the synthetic utility of 2,4,5-trimethoxyaniline against other key anilines, supported by experimental data and detailed protocols. Our focus is to move beyond mere procedural descriptions and delve into the causal relationships between molecular structure and reactivity, empowering you to make informed decisions in your synthetic endeavors.

The Aniline Archetype: A Tale of Substitution and Reactivity

Anilines, characterized by an amino group appended to a benzene ring, are fundamental nucleophiles in organic chemistry. Their reactivity is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃) groups, enhance the electron density of the ring, particularly at the ortho and para positions, thereby increasing its nucleophilicity and susceptibility to electrophilic attack.[1][2] Conversely, electron-withdrawing groups (EWGs) deactivate the ring towards electrophilic substitution.[1]

The trimethoxyanilines, with their three powerful electron-donating methoxy groups, represent a class of highly activated anilines. However, the specific substitution pattern of these methoxy groups creates subtle yet significant differences in their reactivity and steric environment, leading to divergent outcomes in various synthetic transformations. This guide will focus on a comparative analysis of this compound alongside its isomers and other relevant anilines, providing a nuanced understanding of their respective strengths and weaknesses in key synthetic applications.

Core Comparison: this compound in the Spotlight

FeatureThis compound3,4,5-Trimethoxyanilinep-Anisidine (4-Methoxyaniline)Aniline
Structure Asymmetric substitutionSymmetric substitutionSingle methoxy groupUnsubstituted
Electronic Effect Strong activation, directing ortho and para to the amino group. The 6-position is highly activated.Strong, symmetric activation.Moderate activation, directing ortho to the amino group.Baseline reactivity.
Steric Hindrance Moderate steric hindrance around the amino group and at the 6-position.Lower steric hindrance around the amino group compared to the 2,4,5-isomer.Minimal steric hindrance.Minimal steric hindrance.
Key Applications Precursor to psychoactive phenethylamines (e.g., 2C-H), pharmaceuticals, and complex heterocyclic systems.Building block for pharmaceuticals (e.g., trimethoprim), dyes, and antioxidants.[1]Intermediate for dyes, pharmaceuticals, and perfumes.Fundamental building block in chemical industry.
Predicted pKa ~4.72Higher than 2,4,5-isomer due to symmetric electron donation.~5.34.6

Heterocycle Synthesis: A Playground for Comparative Reactivity

The synthesis of heterocyclic compounds is a critical endeavor in drug discovery, with the aniline moiety serving as a frequent starting point.[3][4] The choice of aniline isomer can dramatically influence the feasibility, regioselectivity, and yield of these cyclization reactions.

The Skraup Synthesis of Quinolines

The Skraup synthesis is a classic method for constructing the quinoline scaffold, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[1] The harsh, acidic, and highly exothermic conditions of this reaction make it a demanding test for the stability and reactivity of the aniline substrate.[1]

Protocol: A Generalized Skraup Synthesis of Quinolines

Causality: This protocol exemplifies a classic electrophilic aromatic substitution followed by cyclization and dehydration. The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, while the oxidizing agent (e.g., nitrobenzene) facilitates the final aromatization step. The reaction is notoriously vigorous, and careful temperature control is paramount to prevent uncontrolled polymerization and ensure safety.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add the aniline derivative (1.0 eq) and the oxidizing agent (e.g., nitrobenzene, 1.2 eq).

  • Addition of Glycerol: To the stirred mixture, add glycerol (3.0 eq) dropwise through the dropping funnel.

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid (2.5 eq) dropwise, ensuring the temperature does not exceed 120°C.

  • Reaction: After the addition is complete, heat the mixture to 140-150°C for 3-4 hours. The reaction mixture will become dark and viscous.

  • Work-up: Cool the reaction mixture to room temperature and cautiously pour it into a large volume of cold water.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. The crude quinoline product will often separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.

Skraup_Synthesis Aniline Aniline Derivative Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein (from Glycerol dehydration) Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ (conc.) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation

The Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines, which are precursors to isoquinolines.[5][6] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5]

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. Electron-rich systems, such as those derived from trimethoxyanilines, are expected to undergo cyclization more readily than their less activated counterparts.

In a comparative context, an N-acyl derivative of a 2,4,5-trimethoxyphenethylamine would be an excellent substrate for this reaction. The methoxy groups at the 2, 4, and 5 positions strongly activate the 6-position for electrophilic attack, leading to the formation of the corresponding dihydroisoquinoline. The 3,4,5-trimethoxy isomer would also be highly reactive, with cyclization occurring at the 6-position. In contrast, an N-acyl phenethylamine derived from aniline would require harsher conditions for cyclization, and the yields would likely be lower.

Protocol: Bischler-Napieralski Synthesis of a Dihydroisoquinoline

Causality: This protocol relies on the activation of the amide carbonyl by a dehydrating agent (POCl₃), which facilitates an intramolecular electrophilic attack by the electron-rich aromatic ring. The choice of a non-polar, high-boiling solvent like toluene is crucial for achieving the necessary reaction temperature while maintaining a homogeneous reaction mixture.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the N-acyl-β-arylethylamine (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basification and Extraction: Make the aqueous solution basic by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Bischler_Napieralski Amide N-Acyl-β-arylethylamine Vilsmeier_Intermediate Vilsmeier-like Intermediate Amide->Vilsmeier_Intermediate POCl3 POCl₃ POCl3->Vilsmeier_Intermediate Cyclization Intramolecular Electrophilic Substitution Vilsmeier_Intermediate->Cyclization Iminium_Salt Iminium Salt Intermediate Cyclization->Iminium_Salt Dihydroisoquinoline 3,4-Dihydroisoquinoline Iminium_Salt->Dihydroisoquinoline Deprotonation

Cross-Coupling Reactions: The Modern Synthetic Arena

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, offering milder conditions and broader substrate scope compared to classical methods. The electronic and steric properties of the aniline coupling partner play a pivotal role in the efficiency of these transformations.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[2][7] This reaction is highly sensitive to the nature of the aniline. Electron-rich anilines, such as the trimethoxyanilines, are generally more nucleophilic and can react more readily. However, steric hindrance around the amino group can impede the reaction.

In a hypothetical comparison of the coupling of an aryl bromide with this compound versus aniline, the former, being more electron-rich, would be expected to have a faster rate of association with the palladium catalyst. However, the methoxy group at the 2-position could introduce some steric hindrance, potentially slowing down the reductive elimination step. Aniline, with its lower steric profile, might couple more efficiently in some cases, although it is less nucleophilic. The choice of ligand on the palladium catalyst is crucial for navigating these competing effects.[2]

Aniline DerivativeAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aniline2-BromotoluenePd(OAc)₂ / X-PhosKOt-BuToluene10010 (MW)High[8]
p-Nitroaniline2-BromotoluenePd(OAc)₂ / X-PhosKOt-BuToluene10010 (MW)High[8]
p-Anisidine2-BromotoluenePd(OAc)₂ / X-PhosKOt-BuToluene10010 (MW)High[8]

Note: The table above is illustrative and based on a specific study. Direct comparative data for this compound under these exact conditions was not found, but similar high yields would be anticipated due to its high nucleophilicity.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig amination.[9] It is particularly useful for the arylation of anilines with electron-deficient aryl halides. The same principles of nucleophilicity and steric hindrance apply. The highly nucleophilic nature of this compound would make it a good candidate for this reaction, especially when coupled with an activated aryl halide.

Diazotization and Subsequent Reactions: The Versatility of the Amino Group

The conversion of the primary amino group of anilines into a diazonium salt opens up a vast landscape of synthetic possibilities, including the Sandmeyer, Schiemann, and azo coupling reactions.[10][11][12] The stability and reactivity of the diazonium salt are influenced by the substituents on the aromatic ring.

Electron-donating groups, such as the methoxy groups in this compound, increase the stability of the diazonium salt, which can be beneficial for its isolation and subsequent use. In azo coupling reactions, the electron-rich nature of the trimethoxyaniline-derived diazonium salt would make it a less electrophilic coupling partner compared to a diazonium salt derived from aniline or a nitroaniline. This can be advantageous for controlling the selectivity of the coupling reaction.

In a comparative study of azo dyes derived from aniline and its para-substituted derivatives, it was observed that electron-donating groups like -OCH₃ cause a bathochromic (red) shift in the absorption maximum (λmax) of the dye, resulting in a deeper color.[13] This is attributed to the enhanced delocalization of electrons in the chromophore.

Aniline DerivativeCoupling Agentλmax (nm)Color
Anilineβ-Naphthol482Orange-Red
p-Toluidineβ-Naphthol485Red
p-Anisidineβ-Naphthol490Deep Red
p-Chloroanilineβ-Naphthol478Orange

Data adapted from a comparative study on azo dyes.[13]

Protocol: Diazotization of an Aromatic Amine and Subsequent Azo Coupling

Causality: This two-step, one-pot procedure relies on the in situ formation of nitrous acid from sodium nitrite and a strong acid at low temperatures to convert the primary amine into a reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent coupling with an activated aromatic compound, such as β-naphthol, is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile.

Step-by-Step Methodology:

  • Preparation of the Amine Salt: Dissolve the aniline derivative (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker. Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (1.0 eq) in cold water. Add this solution dropwise to the cold amine salt solution, keeping the temperature below 5°C. The addition should take about 10 minutes.

  • Preparation of the Coupling Agent Solution: In another beaker, dissolve the coupling agent (e.g., β-naphthol, 1.0 eq) in an aqueous sodium hydroxide solution. Cool this solution to 5°C.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Isolation and Purification: Continue stirring the mixture for 30 minutes in the ice bath. Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude dye can be recrystallized from a suitable solvent like ethanol or acetic acid.

Azo_Coupling_Workflow Aniline Aniline Derivative Amine_Salt Amine Hydrochloride Salt (0-5 °C) Aniline->Amine_Salt HCl_H2O HCl / H₂O HCl_H2O->Amine_Salt Diazonium_Salt Diazonium Salt Solution (0-5 °C) Amine_Salt->Diazonium_Salt Diazotization NaNO2 NaNO₂ Solution NaNO2->Diazonium_Salt Azo_Dye Azo Dye Precipitate Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Agent Coupling Agent (e.g., β-Naphthol) Coupling_Sol Alkaline Coupling Solution Coupling_Agent->Coupling_Sol NaOH_sol NaOH Solution NaOH_sol->Coupling_Sol Coupling_Sol->Azo_Dye

Conclusion: Strategic Selection for Synthetic Success

The synthetic utility of an aniline is not a monolithic property but rather a nuanced interplay of electronic and steric factors. This compound, with its potent electron-donating methoxy groups and asymmetric substitution pattern, offers a unique combination of high nucleophilicity and distinct regiochemical possibilities. While its steric profile may present challenges in certain transformations, its enhanced reactivity often allows for milder reaction conditions and access to complex molecular architectures that are difficult to achieve with less substituted anilines.

In contrast, the symmetric 3,4,5-trimethoxyaniline provides high reactivity with a more predictable regiochemical outcome. Simpler anilines like p-anisidine and aniline itself, while less activated, offer the advantages of lower cost, reduced steric hindrance, and often more straightforward reaction profiles, making them workhorses for many large-scale applications.

Ultimately, the choice of aniline is a strategic one. For the synthesis of novel, highly functionalized molecules, particularly in the context of drug discovery, the unique properties of this compound make it an invaluable tool. For applications where simplicity, cost, and scalability are paramount, less substituted anilines may be the more prudent choice. This guide has aimed to provide the foundational knowledge and comparative insights to empower you, the researcher, to make the most informed and effective decisions in your synthetic designs.

References

A Comparative Guide to Catalyst Performance in the Synthesis of 2,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4,5-Trimethoxyaniline in Medicinal Chemistry and Materials Science

This compound is a key chemical intermediate, playing a crucial role as a building block in the synthesis of a wide array of valuable organic compounds.[1][2] Its polysubstituted aromatic structure is a common motif in pharmacologically active molecules and functional materials. The efficient and selective synthesis of this aniline derivative is therefore of paramount importance for researchers and professionals in drug development and materials science. The most prevalent synthetic route to this compound involves the reduction of its nitroaromatic precursor, 2,4,5-trimethoxynitrobenzene. The choice of catalyst for this transformation is a critical determinant of reaction efficiency, yield, purity of the final product, and overall process sustainability. This guide provides an in-depth, objective comparison of the performance of various catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols to inform catalyst selection and process optimization.

Synthetic Pathways to this compound: An Overview

The primary method for synthesizing this compound is the reduction of the nitro group of 2,4,5-trimethoxynitrobenzene. This transformation can be achieved through several methods, broadly categorized as classical chemical reductions and catalytic hydrogenations.

G cluster_0 Synthetic Routes Start 2,4,5-Trimethoxynitrobenzene Classical_Reduction Classical Chemical Reduction (e.g., SnCl2/HCl) Start->Classical_Reduction Stoichiometric Reductant Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H2/Catalyst) Start->Catalytic_Hydrogenation H2 or H-donor Product This compound Classical_Reduction->Product Catalytic_Hydrogenation->Product

Figure 1: Primary synthetic pathways to this compound.

While classical methods using stoichiometric reductants like stannous chloride are robust, they often generate significant amounts of metallic waste, making them less environmentally benign.[3] Catalytic hydrogenation, on the other hand, offers a greener and more atom-economical alternative.[4] This guide will focus on the comparative performance of various heterogeneous catalysts in this latter, more sustainable approach.

Performance Comparison of Catalytic Systems

The choice of a catalyst is pivotal in achieving high conversion of the starting material and, crucially, high selectivity towards the desired this compound, while minimizing the formation of by-products. The performance of several common heterogeneous catalysts is summarized below.

Table 1: Comparison of Catalyst Performance in the Reduction of Substituted Nitroaromatics

Catalyst SystemTypical SubstrateHydrogen SourceTemperature (°C)PressureReaction TimeYield (%)Selectivity (%)Key Considerations
Stannous Chloride (SnCl₂) / HCl 2,4,5-Trimethoxynitrobenzene-RefluxAtmospheric1 hNot specified, but generally highHighGenerates significant tin waste.[3]
Raney Nickel Halogenated NitrobenzenesHydrazine HydrateRefluxAtmosphericNot specifiedGoodHigh for many substrates, but can cause dehalogenation.[5]
Palladium on Carbon (Pd/C) Halogenated NitroarenesHydrazine Hydrate80Atmospheric5 minGood to ExcellentCan be controlled by heating method to avoid dehalogenation.[6]
Platinum on Carbon (Pt/C) 4-Chloro-2,5-dimethoxynitrobenzeneH₂80-1105-50 atmNot specifiedHighRequires additives to suppress side reactions.[7]
Stannous Chloride (SnCl₂): A Classical Benchmark

The reduction of nitroarenes using stannous chloride in the presence of concentrated hydrochloric acid is a long-established and reliable method.[3]

  • Mechanism: The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with the acidic medium providing the necessary protons.

  • Performance: This method is known for its high yields and selectivity. For the synthesis of this compound, the reaction is typically brought to completion within an hour at reflux temperature.[3]

  • Causality of Choice: Historically, this was a go-to method due to its reliability and the ready availability of the reagents. However, the major drawback is the generation of a large amount of tin-containing waste, which requires careful disposal. This makes it less favorable from an environmental and process chemistry perspective in modern drug development.

Raney Nickel: The Workhorse of Nitro Reductions

Raney Nickel, a fine-grained nickel-aluminium alloy, is a widely used heterogeneous catalyst for the hydrogenation of a variety of functional groups, including nitro groups.[8]

  • Mechanism: Raney Nickel has a high surface area and is saturated with hydrogen during its preparation, making it a highly active catalyst. The hydrogenation of the nitro group occurs on the catalyst surface.

  • Performance: It is a versatile catalyst that can be used with hydrogen gas or with a hydrogen donor like hydrazine hydrate.[5] While generally providing good yields, a key consideration with substituted nitroaromatics is the potential for side reactions. For instance, in the case of halogenated nitrobenzenes, Raney Nickel can sometimes lead to dehalogenation, reducing the selectivity of the desired product.[4]

  • Causality of Choice: The primary advantages of Raney Nickel are its high activity and relatively low cost compared to precious metal catalysts. It is particularly useful in large-scale industrial processes. However, its pyrophoric nature when dry requires careful handling procedures.[9]

Palladium on Carbon (Pd/C): A Highly Efficient and Selective Catalyst

Palladium on carbon (Pd/C) is another stalwart in the field of catalytic hydrogenation and is often the catalyst of choice for nitro reductions in laboratory settings.[4]

  • Mechanism: Similar to other heterogeneous catalysts, the reaction occurs on the surface of the palladium nanoparticles supported on activated carbon. The high surface area of the carbon support allows for excellent dispersion of the palladium, leading to high catalytic activity.

  • Performance: Pd/C is known for its high efficiency and, under the right conditions, excellent selectivity. For the reduction of halogenated nitroarenes, the reaction conditions can be tuned to minimize dehalogenation. For instance, using hydrazine hydrate as a hydrogen donor with Pd/C at reflux for a short duration has been shown to be highly selective for the reduction of the nitro group without affecting halogen substituents.[6]

  • Causality of Choice: Pd/C is often preferred in research and development due to its high activity, allowing for milder reaction conditions (lower temperatures and pressures) compared to some other catalysts. It is also generally less pyrophoric than dry Raney Nickel, making it safer to handle in a laboratory environment.[3] The main drawback is the higher cost of palladium compared to nickel.

Platinum-based Catalysts: For Challenging Reductions

Platinum-based catalysts, such as platinum on carbon (Pt/C), are also effective for the hydrogenation of nitroaromatics.

  • Mechanism: The mechanism is analogous to that of Pd/C, involving the adsorption and reduction of the nitro group on the platinum surface.

  • Performance: Platinum catalysts are highly active and can be used for the reduction of challenging substrates. In the synthesis of 4-chloro-2,5-dimethoxyaniline, a close analog of our target molecule, a modified platinum-on-carbon catalyst has been successfully employed.[7] This process, however, required the use of additives to maintain high selectivity and prevent side reactions.

  • Causality of Choice: Platinum catalysts are typically used when other catalysts, such as Pd/C or Raney Nickel, are not effective or selective enough. They are generally more expensive than both palladium and nickel catalysts.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound and are based on established methodologies for similar compounds.

Protocol 1: Classical Reduction using Stannous Chloride[3]

G cluster_0 Stannous Chloride Reduction Workflow Start Combine 2,4,5-trimethoxy nitrobenzene, SnCl₂, and HCl Heat Heat to boiling under reflux for 1 h Start->Heat Cool Cool the reaction mixture Heat->Cool Neutralize Add caustic soda solution until precipitate dissolves Cool->Neutralize Extract Extract with methylene chloride Neutralize->Extract Dry Dry organic extracts over sodium sulfate Extract->Dry Evaporate Evaporate solvent under reduced pressure Dry->Evaporate Crystallize Crystallize the residue from ethanol Evaporate->Crystallize Product This compound Crystallize->Product

Figure 2: Workflow for the synthesis of this compound using Stannous Chloride.

Materials:

  • 2,4,5-trimethoxy nitrobenzene (0.1 mole)

  • Stannous chloride (80 g)

  • Hydrochloric acid solution (d=1.18, 100 cm³)

  • Caustic soda solution

  • Methylene chloride

  • Sodium sulfate

  • Ethanol

Procedure:

  • In a 500 cm³ flask equipped with a reflux condenser, combine 21.3 g (0.1 mole) of 2,4,5-trimethoxy nitrobenzene, 80 g of stannous chloride, and 100 cm³ of hydrochloric acid solution.

  • Bring the mixture to a boil under reflux and maintain for 1 hour.

  • After cooling, carefully add a caustic soda solution until the precipitate that forms is completely dissolved.

  • Extract the resulting solution with methylene chloride.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Crystallize the resulting residue from ethanol to obtain pure this compound.

Protocol 2: Catalytic Hydrogenation with Raney Nickel and Hydrazine Hydrate (General Procedure)[5]

G cluster_0 Raney Nickel Catalyzed Reduction Workflow Start Prepare a refluxing solution of hydrazine hydrate in methanol with Raney Nickel Add_Substrate Add 2,4,5-trimethoxynitrobenzene solution dropwise Start->Add_Substrate Reflux Maintain reflux until reaction completion Add_Substrate->Reflux Filter Cool and filter the catalyst Reflux->Filter Evaporate Evaporate the solvent Filter->Evaporate Isolate Isolate and purify the product Evaporate->Isolate Product This compound Isolate->Product

Figure 3: General workflow for Raney Nickel catalyzed reduction of nitroaromatics.

Materials:

  • 2,4,5-trimethoxynitrobenzene

  • Raney Nickel catalyst

  • Hydrazine hydrate (64% in water)

  • Methanol

Procedure:

  • To a refluxing solution of hydrazine hydrate (0.3 mole) in methanol (70 ml), add approximately 1 gram of Raney Nickel catalyst.

  • To this mixture, add a solution of 2,4,5-trimethoxynitrobenzene in methanol dropwise.

  • Maintain the reflux until the reaction is complete (monitor by TLC or GC).

  • After completion, cool the reaction mixture and carefully filter off the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can then be purified by crystallization or chromatography.

Protocol 3: Selective Catalytic Transfer Hydrogenation with Pd/C and Hydrazine Hydrate[6]

G cluster_0 Pd/C Catalyzed Transfer Hydrogenation Workflow Start Combine 2,4,5-trimethoxynitrobenzene, 5% Pd/C, and methanol Add_Hydrazine Add hydrazine hydrate Start->Add_Hydrazine Heat Heat at 80 °C under reflux for 5 min Add_Hydrazine->Heat Filter Filter the reaction mixture Heat->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by flash column chromatography Concentrate->Purify Product This compound Purify->Product

Figure 4: Workflow for the selective reduction of halogenated nitroarenes using Pd/C.

Materials:

  • 2,4,5-trimethoxynitrobenzene (1 mmol)

  • 5% Palladium on carbon (Pd/C)

  • Methanol (5 mL)

  • Hydrazine hydrate (10 mmol)

Procedure:

  • To a mixture of 2,4,5-trimethoxynitrobenzene (1 mmol) and 5% Pd/C in methanol (5 mL), add hydrazine hydrate (10 mmol).

  • Heat the resulting solution at 80 °C under reflux for 5 minutes.

  • After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate in vacuo.

  • Purify the crude material by flash column chromatography to obtain this compound.

Conclusion and Recommendations

The synthesis of this compound via the reduction of its nitro precursor can be effectively achieved using a variety of methods. For laboratory-scale synthesis where environmental impact is a consideration and high selectivity is paramount, catalytic transfer hydrogenation using Pd/C and hydrazine hydrate is a highly recommended method due to its speed, efficiency, and mild reaction conditions.[6] For larger-scale industrial applications where cost is a major driver, Raney Nickel remains a viable and economical choice, provided that appropriate safety measures are in place to handle this pyrophoric catalyst. The classical stannous chloride reduction serves as a reliable, albeit less environmentally friendly, alternative.[3] The choice of catalyst should ultimately be guided by the specific requirements of the synthesis, including scale, cost, safety considerations, and the desired level of "greenness" of the process. Further optimization of reaction conditions for each catalytic system is encouraged to achieve the best possible yield and purity of the final product.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,4,5-Trimethoxyaniline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2,4,5-Trimethoxyaniline, moving beyond simple checklists to explain the rationale behind each critical step. Our goal is to empower you, our fellow researchers and drug development professionals, with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Identification and Immediate Safety Protocols

This compound is a substituted aniline derivative that, like many aromatic amines, presents notable health hazards.[1][2] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with the appropriate precautions to minimize exposure.

Immediate Actions Upon Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5]

  • Skin Contact: Remove all contaminated clothing and shoes. Flush the affected skin with large amounts of water for at least 15 minutes.[3][6] Seek medical attention if irritation develops or persists.[5]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[4][7][8]

  • Ingestion: Do NOT induce vomiting.[4][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[8][9] Call a physician or poison control center immediately.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound and its waste. The required PPE is determined by the potential for exposure and the specific task being performed.

PPE Category Specification Rationale
Hand Protection Chemical-resistant, unlined gloves (e.g., nitrile, neoprene, or butyl rubber).[3][10][11] Elbow-length gloves are recommended for tasks with a high risk of splashes.[10]Prevents dermal absorption, which is a significant route of exposure for aniline compounds. Fabric-lined gloves should be avoided as they can absorb and retain the chemical.[11]
Eye Protection Snug-fitting safety goggles or a full-face shield.[10] Safety glasses with side shields are acceptable only for low-exposure situations.[10]Protects against splashes and dust that can cause serious eye irritation.[1][5]
Body Protection A fully-buttoned laboratory coat or chemical-resistant suit.[3] For larger spills, a chemical-resistant apron over coveralls may be necessary.[12]Minimizes skin contact with the chemical. Loose-fitting protective clothing is preferable to reduce the risk of tears at the seams.[6]
Respiratory Protection A NIOSH-approved respirator may be required for lengthy exposures, cleaning up large spills, or when working in poorly ventilated areas.[10] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][4]
Waste Segregation and Collection: A Proactive Approach

Proper disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Workflow for Waste Segregation:

cluster_0 Waste Generation Point cluster_1 Waste Collection cluster_2 Final Steps Start Generate this compound Waste Decision Is the waste contaminated with other chemicals? Start->Decision Container_A Designated Hazardous Waste Container: 'this compound Waste' Decision->Container_A No Container_B Consult EHS for a Compatible Mixed Waste Container Decision->Container_B Yes Label Properly Label Container Container_A->Label Container_B->Label Store Store in Designated Satellite Accumulation Area Label->Store Dispose Arrange for Pickup by EHS Store->Dispose

Caption: Decision workflow for segregating this compound waste.

Protocol for Waste Collection:

  • Designated Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste.[13] Suitable containers are made of high-density polyethylene (HDPE) or glass.[13]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[13]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acid anhydrides, acid chlorides, or chloroformates.[4] A violent reaction can occur.

  • Collection of Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be placed in the designated waste container.[13]

Spill Cleanup Procedures: A Step-by-Step Guide

In the event of a spill, a swift and systematic response is crucial to mitigate hazards. The procedure varies depending on the size of the spill.

For Small Spills (Cleanable in under 10 minutes by trained personnel):

  • Alert and Secure: Alert personnel in the immediate area and restrict access.[14][15]

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3][13]

  • PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads to contain the spill.[16] For solid spills, you can dampen the material with 60-70% ethanol to prevent dust from becoming airborne.[8]

  • Collection: Carefully sweep or scoop the absorbed or dampened material into the designated hazardous waste container.[4][16] Use non-sparking tools if the material is in a flammable solvent.

  • Decontamination: Wipe down the spill area with a soap and water solution.[8] Collect all cleaning materials in the waste container.

  • Final Steps: Seal the waste container, properly label it, and move it to a designated satellite accumulation area.[3][16] Wash your hands thoroughly after the cleanup is complete.[3]

For Large Spills:

  • Evacuate: Immediately evacuate all personnel from the area.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Alert Authorities: Activate the emergency fire alarm system if there is a fire or explosion risk.[16] Notify your institution's EHS department and emergency services (e.g., 911) with details about the spill.[14]

  • Do Not Attempt to Clean: Only personnel trained in hazardous waste operations and emergency response (HAZWOPER) should manage large spills.[14]

Bulk Disposal Procedures

Unused or expired this compound and collected waste must be disposed of as hazardous waste. It is imperative that this material is not disposed of down the drain or in the regular trash.[3]

Disposal Workflow:

Start Waste Ready for Disposal Container_Check Ensure Waste Container is: - Securely Closed - Properly Labeled - Not Leaking Start->Container_Check Storage Store in Designated Satellite Accumulation Area Away from Incompatible Materials Container_Check->Storage Contact_EHS Contact Institutional EHS for Waste Pickup Storage->Contact_EHS Documentation Complete Hazardous Waste Manifest/Paperwork Provided by EHS Contact_EHS->Documentation Handover Transfer Waste to Authorized Personnel Documentation->Handover End Waste Disposed via Approved Facility Handover->End

Caption: Standard operating procedure for bulk waste disposal.

The ultimate disposal of this compound is managed through licensed hazardous waste facilities.[17] The most common methods are incineration in a licensed apparatus or burial in a specifically licensed landfill for chemical wastes.[17][18] These processes are designed to destroy toxic organic compounds and prevent environmental contamination.[18] All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[19][20]

Final Decontamination

Upon completion of experiments or after a spill cleanup, thorough decontamination of the designated work area is essential to prevent the accumulation of chemical residues.[3] This involves wiping down all surfaces and equipment with an appropriate cleaning agent, followed by a final rinse. All cleaning materials must be disposed of as hazardous waste.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the expense of our well-being or the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2,4,5-Trimethoxyaniline (CAS No: 26510-91-8). As professionals in research and development, our greatest asset is our ability to innovate safely. This guide moves beyond mere checklists to provide a deep, scientifically-grounded framework for protecting yourself and your work. The protocols herein are designed to be a self-validating system, ensuring that every step is rooted in the specific chemical nature of this compound.

Hazard Assessment: Understanding the Adversary

This compound is an aromatic amine, and like many compounds in its class, it demands respect. It is a solid, often a powder, meaning the primary routes of exposure are inhalation of dust, and direct contact with skin or eyes. Its hazard profile, aggregated from multiple safety data sheets, dictates our entire protective strategy.[1]

The Globally Harmonized System (GHS) classification provides a clear, quantitative summary of the risks.[1]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][4]

This table summarizes the primary, consistently reported GHS classifications. Some suppliers may report additional hazards based on their specific purity and formulation.

The causality is clear: the compound's chemical properties can irritate and damage mucous membranes, skin, and the respiratory tract upon contact.[1][2][4] Our PPE selection is a direct response to these validated threats.

Core Directive: A Multi-Layered Defense System

Effective protection is not about a single piece of equipment, but an integrated system of engineering controls and personal protective equipment (PPE). The primary engineering control for a dusty solid like this compound is to handle it exclusively within a chemical fume hood or a similarly ventilated enclosure to minimize airborne particulates.[5][6]

Eye and Face Protection: The Non-Negotiable Barrier

Directive: Wear chemical safety goggles or safety glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][6]

  • Causality: this compound is classified as a serious eye irritant.[1][3] Its fine particulate nature means dust can easily become airborne during weighing or transfer. Standard prescription glasses are insufficient as they offer no protection from the side. Chemical goggles provide a seal around the eyes, offering superior protection. For larger-scale operations where the risk of splashing a solution or significant dust generation is higher, a full-face shield should be worn in addition to safety goggles.[3][5]

Hand Protection: Preventing Dermal Absorption and Irritation

Directive: Wear protective gloves.[3]

  • Causality: As a known skin irritant, direct contact must be avoided.[1][4] While safety data sheets universally mandate gloves, they often don't specify the material. For aromatic amines, nitrile gloves are a common and effective choice for incidental contact. However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific data on breakthrough time and permeation rates. Always inspect gloves for tears or pinholes before use. For extended handling, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[2][5]

Body Protection: Shielding Against Incidental Contact

Directive: Wear a professional lab coat. For tasks with a higher risk of contamination, such as spill cleanup or handling large quantities, wear suitable protective clothing.[4]

  • Causality: The goal is to prevent the compound from settling on your personal clothing, which could lead to prolonged, unnoticed skin exposure. A standard lab coat is sufficient for routine bench-scale work. Ensure it is fully buttoned. Contaminated clothing must be removed immediately and laundered separately before reuse.[2][3]

Respiratory Protection: Managing the Inhalation Risk

Directive: Use in a well-ventilated area. If dust is generated, a NIOSH-approved dust respirator (such as an N95) is required.[3][7]

  • Causality: The compound may cause respiratory irritation.[1][7] Handling the solid powder will inevitably generate some dust. While a fume hood is the primary control, a respirator provides an essential secondary layer of defense, especially during weighing procedures. Ensure you are properly fit-tested for any respirator you use, as a poor seal negates its effectiveness.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[2][3]

  • PPE Donning: Put on your lab coat, followed by safety goggles, and finally, gloves. If required, don your respirator.

  • Handling: Carefully unseal the container. Use a spatula to weigh or transfer the desired amount, keeping the container opening as far back in the fume hood as possible to maximize capture of any airborne dust. Avoid any actions that could create a dust cloud.

  • Post-Handling: Securely seal the main container. Decontaminate the spatula and any surfaces with a damp cloth (water or an appropriate solvent), treating the cloth as hazardous waste.

  • PPE Doffing: Remove gloves first, followed by your lab coat. Wash hands thoroughly with soap and water.[5] Remove eye protection last.

Emergency Protocol: Spill Management Workflow

Accidents happen. A calm, procedural response is critical. This workflow outlines the immediate steps for managing a minor laboratory spill (less than 1 liter, not posing an immediate fire or respiratory hazard).[8]

Spill_Response_Workflow cluster_Initial Initial Response cluster_Action Contain & Clean cluster_Final Final Steps Alert Alert Personnel & Secure Area Assess Assess Spill Size & Immediate Hazards Alert->Assess Evacuate if necessary PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Cover spill gently with absorbent material PPE->Contain Collect Sweep/Scoop material into a labeled waste container Contain->Collect Work from outside in Decon Wipe area with soap & water; collect cleaning materials as waste Collect->Decon Dispose Dispose of waste via institutional EHS procedures Decon->Dispose Report Report incident to supervisor Dispose->Report

Caption: Workflow for managing a minor this compound spill.

For any major spill, or if you are ever in doubt, evacuate the area and contact your institution's emergency response team immediately.[9][10]

Disposal Plan: Responsible End-of-Life Management

All materials contaminated with this compound, including the chemical itself, used spill cleanup materials, and contaminated PPE, are considered hazardous waste.

  • Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[2][5]

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical name: "this compound".

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain or dispose of it in regular trash.[6] All disposal methods must comply with federal, state, and local regulations.[3]

By integrating this expert-level understanding of the risks with meticulous operational procedures, you build a culture of safety that protects not only yourself but the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trimethoxyaniline
Reactant of Route 2
Reactant of Route 2
2,4,5-Trimethoxyaniline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。